2-Methyl-1,1-diphenylpropene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1-phenylprop-1-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLNLKYQTWQERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282761 | |
| Record name | 2-Methyl-1,1-diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781-33-9 | |
| Record name | 1,2-Diphenylethene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1,1-diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-1,1-diphenylpropene (CAS 781-33-9)
Introduction
2-Methyl-1,1-diphenylpropene, also known by synonyms such as 1,1-Diphenylisobutylene, is a sterically hindered aromatic alkene.[1][2] Its unique structure, featuring a tetrasubstituted double bond flanked by two phenyl groups and an isopropylidene moiety, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, reactivity, spectral properties, and applications, tailored for researchers and professionals in organic synthesis and polymer chemistry.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical transformations.
| Property | Value | Reference |
| CAS Number | 781-33-9 | [1][3] |
| Molecular Formula | C₁₆H₁₆ | [1][3] |
| Molecular Weight | 208.30 g/mol | [1][4] |
| IUPAC Name | (2-methyl-1-phenylprop-1-enyl)benzene | [3] |
| Boiling Point | 297.2 °C at 760 mmHg | [1] |
| Density | 0.977 g/cm³ | [1] |
| Flash Point | 135.9 °C | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [5] |
| Refractive Index (n20/D) | 1.539 | [6] |
| LogP | 4.528 | [1] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound is most effectively achieved through two primary pathways: the Wittig reaction and the Grignard reaction followed by dehydration. The choice between these methods often depends on the availability of starting materials and desired scale.
Wittig Reaction Approach
The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[7][8] For the synthesis of this compound, the logical disconnection of the double bond points to benzophenone (a ketone) and an isopropylidene-derived phosphorus ylide.[9]
Core Principle: The nucleophilic carbon of the isopropylidene triphenylphosphorane attacks the electrophilic carbonyl carbon of benzophenone. This leads to the formation of a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent decomposition of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide.[8]
Diagram 1: Wittig Reaction Workflow. A two-stage process involving ylide formation and subsequent reaction.
Experimental Protocol: Wittig Synthesis
-
Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine isopropyl bromide and triphenylphosphine in anhydrous diethyl ether or THF.
-
Stir the mixture at room temperature to form the isopropyltriphenylphosphonium bromide salt.
-
Cool the resulting suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the phosphonium salt, generating the characteristic orange-red color of the ylide.[8]
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product will contain triphenylphosphine oxide, which can be largely removed by precipitation from a nonpolar solvent like hexane.
-
Further purify the resulting oil by column chromatography on silica gel to yield pure this compound.
-
Grignard Reaction and Dehydration Approach
An alternative route involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently dehydrated.[10][11] For this target molecule, isopropyl magnesium bromide is reacted with benzophenone to produce 2-methyl-1,1-diphenylpropan-2-ol.
Core Principle: The highly polarized carbon-magnesium bond of the Grignard reagent renders the isopropyl group strongly nucleophilic and basic.[12][13] It attacks the carbonyl carbon of benzophenone. An acidic workup protonates the resulting alkoxide to form the tertiary alcohol. Subsequent treatment with a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the hydroxyl group, converting it into a good leaving group (water). Elimination of water and a proton from an adjacent carbon forms the stable, highly substituted alkene.
Diagram 2: Grignard Reaction Workflow. Synthesis via a tertiary alcohol intermediate.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation:
-
Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere.[14]
-
Place magnesium turnings in a flask with a reflux condenser.
-
Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise to the magnesium. The reaction is exothermic and should initiate spontaneously (indicated by bubbling and turbidity). If not, gentle heating or the addition of an iodine crystal may be required.[14]
-
Once the reaction is complete (most of the magnesium is consumed), the Grignard reagent is ready for use.
-
-
Addition to Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether and add it slowly to the Grignard reagent solution, maintaining a gentle reflux.[14]
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete.
-
-
Workup and Dehydration:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude tertiary alcohol.
-
To dehydrate, dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Upon completion, cool the mixture, wash with sodium bicarbonate solution and then brine, dry the organic layer, and remove the solvent.
-
Purify the final product by distillation under reduced pressure or column chromatography.
-
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by its electron-rich, sterically hindered double bond.
Electrophilic Addition
While susceptible to electrophilic addition like a typical alkene, the steric hindrance from the two phenyl groups and the isopropylidene group can influence the rate and regioselectivity of such reactions. The carbocation intermediate formed upon addition of an electrophile would be highly stabilized due to the resonance delocalization across the two phenyl rings and the inductive effect of the alkyl groups.
Role in Living Cationic Polymerization
A significant application of compounds with similar structures is in the field of polymer chemistry, specifically in living cationic polymerization.[15][16] While not a monomer that readily polymerizes itself due to steric hindrance, this compound can act as a precursor to an efficient initiating system.
Mechanism of Initiation: In the presence of a Lewis acid (e.g., BCl₃ or TiCl₄) and a proton source (adventitious water or an added alcohol), the double bond can be protonated. This generates a stable tertiary carbocation, which can then initiate the polymerization of more reactive monomers like isobutylene or vinyl ethers.[17][18] The key to a "living" process is the establishment of a rapid equilibrium between the active, propagating carbocationic species and a dormant, covalent species (e.g., a tertiary chloride), which suppresses termination and chain transfer reactions.[15][16]
Diagram 3: Initiation of Living Cationic Polymerization. Formation of a stable carbocation to start polymer growth.
Spectroscopic Characterization
The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.[3]
| Technique | Key Features and Expected Observations |
| ¹H NMR | - Aromatic Protons: A complex multiplet in the range of δ 7.0-7.4 ppm, integrating to 10H, corresponding to the two phenyl groups.[19] - Methyl Protons: A singlet at approximately δ 1.6-1.8 ppm, integrating to 6H, for the two equivalent methyl groups of the isopropylidene moiety. The singlet nature arises from the absence of adjacent protons.[20] |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 125-145 ppm region.[3] - Alkene Carbons: Two quaternary signals for the C=C double bond, expected in the δ 130-150 ppm region. - Methyl Carbons: A signal in the upfield region, typically δ 20-30 ppm. |
| IR Spectroscopy | - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2975-2860 cm⁻¹).[21] - C=C stretch (alkene): A characteristic absorption around 1640-1660 cm⁻¹.[21] - C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1495 cm⁻¹. - C-H bend (out-of-plane): Strong absorptions in the 690-900 cm⁻¹ region, indicative of benzene ring substitution. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 208, corresponding to the molecular weight.[3][22] - Major Fragments: Loss of a methyl group (CH₃) to give a stable cation at m/z = 193. Other fragments corresponding to the stable diphenylmethyl (tropylium-like) structures are also expected. |
Applications
The primary utility of this compound lies in its role as a specialized chemical intermediate and a tool in polymer science.
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. The double bond can be subjected to various transformations, such as oxidation or addition reactions, to introduce new functional groups.[23]
-
Polymer Chemistry: As detailed above, it is a precursor for initiating systems in living cationic polymerizations, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[15][16]
-
Protecting Group Chemistry: The 1,1-diphenylethylidene group can be conceptualized as a sterically bulky moiety, suggesting potential applications in protecting group strategies where steric hindrance is required.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[24][25] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[26]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[25][26] Keep away from heat, sparks, and open flames.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[26] Avoid discharge into drains or the environment.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water.[25] If inhaled, move to fresh air. Seek medical attention if irritation persists. Always consult the Safety Data Sheet (SDS) for complete and detailed information before handling.[24][26]
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1,1'-(2-methyl-1-propenylidene)bis- (CAS 781-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Methyl-1-phenylpropene | 768-49-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 2-甲基-1-苯基丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Solved The Grignard Reaction: Synthesis of 1,2-diphenyl-1, | Chegg.com [chegg.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 16. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. temarex.com [temarex.com]
- 18. m.youtube.com [m.youtube.com]
- 19. rsc.org [rsc.org]
- 20. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. infrared spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. scbt.com [scbt.com]
- 24. 2-Methyl-1-phenylpropene | CAS No: 768-49-0 [aquigenbio.com]
- 25. echemi.com [echemi.com]
- 26. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-1,1-diphenylpropene
This guide provides a comprehensive overview of the primary synthetic routes for 2-Methyl-1,1-diphenylpropene (C₁₆H₁₆), a tri-substituted alkene of interest in organic synthesis.[1][2] We will delve into the two most prevalent and reliable methodologies: the Wittig reaction and the Grignard reaction followed by dehydration. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower effective and informed synthesis.
Introduction: The Target Molecule
This compound, also known as 1,1-Diphenyl-2-methylpropene, is a sterically hindered alkene.[1] Its synthesis presents a practical platform for exploring fundamental carbon-carbon bond-forming reactions. The choice of synthetic route is often dictated by available starting materials, desired purity, and scalability. This guide will focus on the synthesis starting from the common and commercially available ketone, benzophenone.[3]
Synthetic Pathways from Benzophenone
The conversion of the carbonyl group in benzophenone to the target alkene can be efficiently achieved via two distinct and powerful reactions in the synthetic chemist's toolkit. We will explore both a direct, one-step olefination and a two-step addition-elimination sequence.
Method A: The Wittig Reaction
The Wittig reaction stands as a cornerstone of alkene synthesis, offering a direct and high-yielding route from carbonyls to alkenes.[4][5] This reaction utilizes a phosphorus ylide, a species with adjacent positive and negative charges, to convert the C=O double bond of a ketone into a C=C double bond.[5] For the synthesis of this compound, benzophenone is reacted with the isopropylidenephosphorane ylide.[6]
The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of benzophenone. This forms a betaine intermediate, which rapidly collapses into a four-membered oxaphosphetane ring. The inherent strain in this ring and the strength of the phosphorus-oxygen bond drive the decomposition of the oxaphosphetane into the desired alkene and triphenylphosphine oxide, a thermodynamically stable byproduct.[5]
The choice of a strong base, such as n-butyllithium (n-BuLi), is critical for the deprotonation of the phosphonium salt to generate the reactive ylide.[5] Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent the quenching of the highly basic ylide and any organometallic reagents.
Caption: Workflow for the Wittig Synthesis of this compound.
| Parameter | Value | Rationale & Citation |
| Benzophenone | 1.0 equivalent | Limiting reagent. |
| Isopropyltriphenylphosphonium Bromide | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of benzophenone. |
| Base (n-Butyllithium) | 1.1 - 1.5 equivalents | Stoichiometrically matched to the phosphonium salt for complete ylide formation.[5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reactants and does not react with the strong base. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; warming facilitates the reaction with the ketone.[7] |
| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Typical Yield | 70-85% | Dependent on reaction conditions and purification efficiency. |
-
Apparatus Setup: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. This prevents atmospheric moisture from quenching the reagents.
-
Ylide Generation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add isopropyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.15 equivalents, 1.6 M in hexanes) dropwise via syringe. The causality here is critical: slow addition maintains temperature control over the exothermic deprotonation. A deep orange or red color will appear, indicating the formation of the phosphorus ylide.[7] Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.
-
Reaction with Benzophenone: In a separate flame-dried flask, dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C using a syringe or dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-12 hours. The progress is monitored by TLC (e.g., using a 95:5 hexanes:ethyl acetate eluent), observing the disappearance of the benzophenone spot.
-
Work-up and Isolation: Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of saturated aqueous ammonium chloride solution. This protonates any remaining ylide and base.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The primary byproduct, triphenylphosphine oxide, can be challenging to remove.[8] The crude product is purified by flash column chromatography on silica gel, eluting with 100% hexanes, to yield this compound as a clear oil or low-melting solid.[9]
Method B: Grignard Reaction and Dehydration
An alternative, two-step approach involves the nucleophilic addition of a Grignard reagent to benzophenone, followed by the dehydration of the resulting tertiary alcohol.[10] This method utilizes organomagnesium halides, which are powerful carbon nucleophiles capable of attacking the carbonyl carbon.[11]
Step 1: Grignard Addition. Isopropylmagnesium bromide, prepared from isopropyl bromide and magnesium metal, acts as the Grignard reagent. The highly polarized carbon-magnesium bond attacks the benzophenone carbonyl, forming a magnesium alkoxide intermediate after a 1,2-addition.[10] A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1,1-diphenyl-2-methyl-2-propanol. The use of anhydrous ether is crucial as Grignard reagents are strong bases and will be destroyed by protic solvents like water or alcohols.[11][12]
Step 2: Dehydration. The synthesized tertiary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) converts it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is stabilized by the adjacent phenyl groups. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene double bond, yielding the final product.
Caption: Workflow for Grignard Reaction and Subsequent Dehydration.
| Parameter | Value | Rationale & Citation |
| Step 1: Grignard Reaction | ||
| Benzophenone | 1.0 equivalent | Limiting reagent. |
| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess ensures complete reaction of the alkyl halide. |
| Isopropyl Bromide | 1.1 - 1.4 equivalents | Precursor for the Grignard reagent. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential aprotic solvent for Grignard reagent formation and stability.[12] |
| Step 2: Dehydration | ||
| Tertiary Alcohol Intermediate | 1.0 equivalent | Substrate for the elimination reaction. |
| Acid Catalyst (e.g., H₂SO₄) | Catalytic amount | Protonates the hydroxyl group, facilitating its departure as water. |
| Solvent | Toluene or Xylene | High-boiling solvent to facilitate dehydration, often with a Dean-Stark trap. |
| Typical Overall Yield | 65-80% | Dependent on the efficiency of both steps. |
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask fitted with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine—its purple color will disappear upon reaction initiation, serving as a visual indicator.[8]
-
Add a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by gentle refluxing of the ether. Maintain a steady reflux by controlling the addition rate. After addition is complete, stir for another 30-60 minutes.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve benzophenone (1.0 equivalent) in anhydrous ether and add it dropwise to the Grignard solution. A thick, white precipitate will form.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Work-up: Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride. This is a safer alternative to water or dilute acid, which can react violently with excess Grignard reagent. Extract the aqueous layer with diethyl ether (3 x 50 mL), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration: Remove the solvent under reduced pressure. Dissolve the crude tertiary alcohol in toluene. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid).
-
Fit the flask with a Dean-Stark apparatus and a condenser and reflux the mixture. Water will be collected in the trap as an azeotrope with toluene, driving the equilibrium towards the alkene product. Monitor the reaction by TLC until the alcohol starting material is consumed.
-
Final Purification: Cool the reaction mixture. Wash with saturated sodium bicarbonate solution to neutralize the acid, then with water and brine. Dry the organic layer and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, hexanes) to obtain pure this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Spectroscopic data can be compared with literature values.
-
¹H NMR: Expect signals for the two methyl groups (singlet, ~1.5-2.0 ppm) and the aromatic protons of the two phenyl groups (multiplet, ~7.0-7.5 ppm).
-
¹³C NMR: Look for characteristic peaks for the sp² carbons of the double bond and the aromatic rings, as well as the sp³ methyl carbons.[1]
-
Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (208.30 g/mol ).[1][2]
-
Infrared (IR) Spectroscopy: The spectrum should show C=C stretching for the alkene and C-H stretching for the aromatic and aliphatic groups. The absence of a strong C=O stretch (around 1700 cm⁻¹) from benzophenone and a broad O-H stretch (around 3300 cm⁻¹) from the alcohol intermediate confirms reaction completion.[1]
Conclusion
The synthesis of this compound from benzophenone can be reliably accomplished via either the Wittig reaction or a Grignard reaction followed by dehydration. The Wittig reaction offers a direct, one-pot conversion, with the main challenge being the removal of the triphenylphosphine oxide byproduct.[8] The Grignard/dehydration sequence is a classic two-step process that is also high-yielding but requires careful control of anhydrous conditions.[10][12] The choice between these methods will depend on the specific laboratory resources, desired scale, and the synthetic chemist's preference. Both pathways provide excellent platforms for demonstrating fundamental principles of organic synthesis.
References
- 1. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-diphenyl-2-methyl-1-propene [webbook.nist.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
2-Methyl-1,1-diphenylpropene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1,1-diphenylpropene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 781-33-9), a trisubstituted alkene of significant interest in organic synthesis. We will delve into its core chemical properties, synthesis methodologies, reactivity, and spectroscopic characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Compound Identity and Physicochemical Properties
This compound, also known as 1,1-Diphenylisobutylene, is a hydrocarbon with the molecular formula C₁₆H₁₆.[1][2] Its structure features a central carbon-carbon double bond, with one olefinic carbon attached to two phenyl groups and the other to two methyl groups. This sterically hindered and electronically rich alkene framework dictates its unique reactivity.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆ | [1][3] |
| Molecular Weight | 208.30 g/mol | [1][3] |
| CAS Number | 781-33-9 | [1][3] |
| IUPAC Name | (2-methyl-1-phenylprop-1-enyl)benzene | [1] |
| Density | 0.977 g/cm³ | [3] |
| Boiling Point | 297.2°C at 760 mmHg | [3] |
| Flash Point | 135.9°C | [3] |
| LogP | 5.4 | [1] |
| Canonical SMILES | CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C |[1][3] |
Synthesis Methodologies: A Tale of Two Carbonyls
The synthesis of this compound is most effectively achieved through carbon-carbon bond-forming reactions that construct the core olefinic structure. The choice of synthetic route is often dictated by the availability of starting materials and desired scale. We will explore two primary, reliable methods: the Wittig reaction and the Grignard reaction followed by dehydration.
The Wittig Reaction: Precision in Alkene Formation
The Wittig reaction is a superior method for unambiguously forming a double bond at a specific location.[4][5] It involves the reaction of a phosphorus ylide with a ketone or aldehyde.[5] For the synthesis of this compound, the logical disconnection points to benzophenone (a ketone) and an isopropylidene-derived ylide.[6][7]
Causality of Experimental Design: The choice of benzophenone as the carbonyl component is strategic. The alternative, reacting acetone with a diphenylmethylene-derived ylide, is less practical due to the challenges in preparing the corresponding phosphonium salt. The reaction's success hinges on the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon, followed by the formation of a four-membered oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[5] The stability of the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction.
Mandatory Visualization: Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol: Wittig Synthesis
-
Ylide Generation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine isopropyltriphenylphosphonium bromide (1.1 eq) with anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the deep red ylide indicates successful deprotonation.
-
Allow the mixture to stir at this temperature for 1 hour.
-
-
Wittig Reaction:
-
Dissolve benzophenone (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight. The disappearance of the red color indicates consumption of the ylide.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product via column chromatography on silica gel (eluting with hexane) to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
The Grignard Reaction: A Classic C-C Bond Formation
An alternative synthesis involves the addition of a Grignard reagent to a carbonyl compound, followed by dehydration of the resulting alcohol.[8] To synthesize this compound, isopropylmagnesium bromide is added to benzophenone. This forms the tertiary alcohol, 2-methyl-1,1-diphenylpropan-1-ol, which is then dehydrated under acidic conditions.
Causality of Experimental Design: The Grignard reagent is a potent nucleophile and a strong base, necessitating strictly anhydrous conditions to prevent it from being quenched by protic solvents like water.[8][9] The initial nucleophilic addition to the benzophenone carbonyl creates an alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the tertiary alcohol. The final step, dehydration, is an acid-catalyzed elimination reaction (E1 mechanism) that proceeds through a stable tertiary carbocation, favoring the formation of the more substituted alkene (Zaitsev's rule).
Mandatory Visualization: Grignard Synthesis Workflow
Caption: Grignard reaction and subsequent dehydration to yield this compound.
Experimental Protocol: Grignard Synthesis & Dehydration
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere.[10]
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium surface.[11]
-
Add a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether dropwise. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the reagent.
-
-
Addition to Ketone:
-
Cool the Grignard solution to 0°C (ice bath).
-
Add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Dehydration:
-
Cool the reaction mixture in an ice bath and quench by the slow, careful addition of saturated aqueous NH₄Cl or dilute sulfuric acid.
-
Extract the product into diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo. The crude product is the tertiary alcohol.
-
To dehydrate, dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion (monitored by TLC), cool the reaction, wash with sodium bicarbonate solution, then brine, and dry over anhydrous Na₂SO₄.
-
Purify by column chromatography (hexane) to yield the final product.
-
Chemical Reactivity: The Role of the Alkene
The reactivity of this compound is dominated by the electron-rich C=C double bond. It readily undergoes electrophilic addition reactions.
Electrophilic Addition of HBr
The addition of a hydrogen halide like HBr proceeds via a two-step mechanism.[12] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HBr.[13][14] This addition follows Markovnikov's rule , where the proton adds to the less substituted carbon of the double bond.
Causality of Regioselectivity: The protonation of the C=C bond can, in theory, form two different carbocations.
-
Protonation at C2 (isopropylidene carbon): This would form a secondary benzylic carbocation.
-
Protonation at C1 (diphenyl carbon): This forms a tertiary carbocation that is also benzylic , stabilized by resonance with two phenyl rings.
The tertiary, doubly benzylic carbocation is significantly more stable. Therefore, the reaction proceeds exclusively through this intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) on this carbocation yields the final product, 2-bromo-1,1-diphenyl-2-methylpropane.[12][15]
Mandatory Visualization: Mechanism of Electrophilic Addition
Caption: Mechanism for the electrophilic addition of HBr to this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It would show a singlet for the six equivalent protons of the two methyl groups (CH ₃) and a multiplet in the aromatic region (typically 7.0-7.5 ppm) for the ten protons of the two phenyl rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. Key signals would include those for the methyl carbons, the two sp² hybridized olefinic carbons (one quaternary), and the distinct signals for the aromatic carbons (ipso, ortho, meta, para).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. These include C-H stretching vibrations for sp³ hybridized carbons (just below 3000 cm⁻¹) and sp² hybridized carbons (just above 3000 cm⁻¹). A key, though potentially weak, absorption for the C=C double bond stretch is expected in the 1620-1680 cm⁻¹ region.[1] Strong absorptions corresponding to the aromatic rings will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (208.30).[1] Fragmentation patterns would likely involve the loss of a methyl group (m/z = 193) to form a stable benzylic cation.
References
- 1. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-diphenyl-2-methyl-1-propene [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]
- 7. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
2-Methyl-1,1-diphenylpropene NMR spectra analysis
An In-depth Technical Guide to the NMR Spectra Analysis of 2-Methyl-1,1-diphenylpropene
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (C₁₆H₁₆). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of both ¹H and ¹³C NMR spectra. We explore the structural nuances of the molecule—including the influence of aromatic ring currents, alkene deshielding effects, and molecular symmetry—and correlate these features to specific spectral data. The guide includes a detailed, field-proven protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. Data is presented in clear tabular formats, and key concepts are illustrated with diagrams to provide a thorough understanding of the NMR characterization of this tetrasubstituted alkene.
Introduction to the NMR Analysis of this compound
This compound is a sterically hindered tetrasubstituted alkene featuring two phenyl rings and two methyl groups attached to a central carbon-carbon double bond. Its rigid structure and distinct electronic environments make it an excellent subject for NMR spectroscopic analysis. Understanding its spectral features is critical for confirming its synthesis, assessing its purity, and predicting its reactivity.
NMR spectroscopy serves as a powerful tool for elucidating molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from an NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. The π-electrons in the phenyl rings and the C=C double bond create significant magnetic anisotropy, which strongly influences the chemical shifts of nearby nuclei. Protons directly attached to an aromatic ring (aryl protons) are deshielded and appear in the downfield region of the spectrum (typically 6.5-8.0 ppm), while protons on carbons adjacent to the double bond (allylic protons) are also deshielded, though to a lesser extent.[1][2][3]
-
Integration: The area under a signal in a ¹H NMR spectrum is proportional to the number of protons generating that signal, allowing for a quantitative ratio of different proton types.[3][4]
-
Spin-Spin Coupling (J): This phenomenon, which splits a single resonance into multiple lines (a multiplet), provides information about the connectivity of atoms. The magnitude of the coupling constant depends on the number and orientation of bonds separating the coupled nuclei.
This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound, beginning with a predictive analysis based on its structure.
Structural Analysis and Spectral Prediction
A robust NMR analysis begins with a theoretical prediction of the spectrum based on the molecule's structure and symmetry.
Caption: Molecular structure of this compound.
Due to the free rotation of the C-Ph bonds and the equivalence of the two methyl groups, the molecule possesses a degree of symmetry that simplifies its NMR spectra.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the following signals:
-
Aromatic Protons (Ph): The two phenyl rings contain a total of 10 protons. Due to potentially hindered rotation and the anisotropic effect of the double bond, these protons may not all be chemically equivalent. However, they are expected to appear as a complex, overlapping multiplet in the characteristic aromatic region of ~7.0-7.5 ppm .[1][5] The integration of this region should correspond to 10 protons.
-
Methyl Protons (Me): The two methyl groups attached to Cβ are chemically and magnetically equivalent due to free rotation around the C-C single bonds. They are not adjacent to any other protons, so no spin-spin splitting is expected. Therefore, these six protons should appear as a single, sharp singlet. Given their allylic position, they will be slightly deshielded and are predicted to appear in the range of ~1.8-2.5 ppm .[3] The integration for this signal will be 6 protons.
Predicted ¹³C NMR Spectrum
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak.
-
Alkene Carbons (Cα, Cβ): The two sp² hybridized carbons of the double bond will be significantly deshielded and appear in the range of 110-150 ppm .[6][7][8] Cα, bonded to two phenyl groups, will be further downfield than Cβ, which is bonded to two methyl groups. Both are quaternary carbons and will likely show weaker intensity.
-
Aromatic Carbons (Ph): The phenyl rings contain four types of carbon atoms:
-
C-ipso: The carbon directly attached to the double bond (quaternary).
-
C-ortho: Two carbons adjacent to the ipso-carbon.
-
C-meta: Two carbons meta to the ipso-carbon.
-
C-para: The carbon opposite the ipso-carbon. These will appear in the aromatic region of ~120-150 ppm .[1][9] The quaternary ipso-carbon signal is often weaker.
-
-
Methyl Carbons (Me): The two equivalent sp³ hybridized methyl carbons will be the most shielded, appearing furthest upfield, typically in the range of ~20-25 ppm .[7][8]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, interpretable NMR data requires meticulous sample preparation and systematic instrument operation. This protocol outlines a self-validating workflow.
Caption: Workflow for NMR Spectrum Acquisition and Analysis.
Sample Preparation
Causality: The choice of solvent and sample concentration is critical. A deuterated solvent is used to avoid large interfering solvent signals in the ¹H spectrum, and its deuterium signal is used to stabilize (lock) the magnetic field.[3][10] Chloroform-d (CDCl₃) is an excellent choice for non-polar analytes like this compound.
-
Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent degradation of spectral resolution.
Spectrometer Setup and Data Acquisition
Causality: Proper instrument setup ensures optimal spectral quality. Shimming homogenizes the magnetic field across the sample, resulting in sharp, symmetrical peaks. Tuning the probe ensures maximum sensitivity and efficient power delivery.[3][11]
-
Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
-
Locking: Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.
-
Shimming: Perform an automated shimming routine to optimize the magnetic field homogeneity. Manual adjustment may be required to achieve the best resolution.
-
Tuning: Tune and match the probe for the ¹H and ¹³C frequencies.
Acquisition Parameters
-
¹H NMR Spectrum:
-
Pulse Angle: 30-45° (for quantitative accuracy with short delays).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds (to allow for full magnetization recovery).
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Spectrum:
-
Mode: Proton-decoupled acquisition to ensure each carbon appears as a singlet.
-
Pulse Angle: 30-45°.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans are often necessary due to the low natural abundance of ¹³C.
-
Interpretation of Experimental Spectra
The following data tables summarize the expected and typically observed NMR signals for this compound.
¹H NMR Spectrum Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic Protons (Ph-H) | ~7.10 - 7.40 | Multiplet (m) | 10H | Protons are on sp² carbons within aromatic rings, leading to significant deshielding from the ring current effect.[1][2] The overlapping signals from ortho, meta, and para protons create a complex multiplet. |
| Methyl Protons (Me-H) | ~2.10 | Singlet (s) | 6H | These allylic protons are equivalent. The absence of adjacent protons results in a singlet. Their position is downfield from typical alkane methyl groups due to the deshielding effect of the adjacent C=C bond.[3] |
¹³C NMR Spectrum Data
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| Cα (Alkene, Quaternary) | ~143 | This sp² carbon is bonded to two electron-withdrawing phenyl groups, causing it to be highly deshielded and appear far downfield.[8][12] |
| C-ipso (Aromatic, Quaternary) | ~141 | The ipso-carbons of the phenyl rings are directly attached to the alkene group. Being quaternary, their signal is often of lower intensity. |
| Cβ (Alkene, Quaternary) | ~129 | This sp² carbon is attached to two electron-donating methyl groups, making it more shielded (further upfield) than Cα. |
| C-ortho/meta/para (Aromatic) | ~126 - 128 | These aromatic carbons appear in their characteristic region. The signals for ortho, meta, and para carbons are often closely spaced.[1][9] |
| Methyl Carbons (Me-C) | ~24 | These sp³ carbons are the most shielded in the molecule, appearing at the highest field (lowest ppm value).[7] |
Conclusion
The NMR spectra of this compound are highly characteristic and directly reflect its molecular structure. The ¹H NMR spectrum is defined by two main features: a complex multiplet in the aromatic region corresponding to the ten phenyl protons and a sharp singlet in the aliphatic region for the six equivalent methyl protons. The ¹³C NMR spectrum confirms the presence of five distinct carbon environments, with the sp² hybridized carbons of the alkene and aromatic rings resonating at low field and the sp³ methyl carbons at high field. This guide provides the predictive framework and experimental protocol necessary for researchers to confidently acquire and interpret the NMR data for this compound, ensuring structural verification and purity assessment in a scientific setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. Alkene - Wikipedia [en.wikipedia.org]
2-Methyl-1,1-diphenylpropene molecular weight and formula
An In-Depth Technical Guide to 2-Methyl-1,1-diphenylpropene: Synthesis, Properties, and Medicinal Chemistry Potential
Abstract
This compound, a distinct tri-substituted alkene, presents a unique molecular scaffold characterized by a gem-diphenyl ethylene core and an isopropylidene moiety. This guide provides a comprehensive technical overview of its fundamental chemical properties, a detailed examination of its synthesis via the Wittig reaction, and an expert analysis of its potential applications as a foundational structure in drug discovery and development. By exploring the causality behind synthetic choices and the strategic importance of its structural motifs, this document serves as a resource for researchers and scientists aiming to leverage this compound in the design of novel therapeutic agents.
Core Molecular Profile
This compound, also known by its IUPAC name (2-methyl-1-phenylprop-1-enyl)benzene, is a hydrocarbon with the chemical formula C₁₆H₁₆.[1][2][3][4][5] Its structure features two phenyl groups attached to one carbon of a central double bond and two methyl groups on the adjacent carbon, creating a sterically hindered yet chemically versatile alkene.
Identifiers and Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These values are crucial for predicting its behavior in various solvent systems and its potential as a drug-like scaffold.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆ | [1][3][4][5] |
| Molecular Weight | 208.30 g/mol | [3][4][5] |
| Exact Mass | 208.125200510 Da | [1][4] |
| CAS Number | 781-33-9 | [1][5] |
| IUPAC Name | (2-methyl-1-phenylprop-1-enyl)benzene | [3][5] |
| Synonyms | 1,1-Diphenyl-2-methylpropene | [3][5] |
| Density | 0.977 g/cm³ | [1] |
| Boiling Point | 297.2°C at 760 mmHg | [1] |
| Flash Point | 135.9°C | [1] |
| XLogP3 | 5.4 | [1] |
| Rotatable Bond Count | 2 | [1][4] |
| Hydrogen Bond | Donor: 0, Acceptor: 0 | [1][4] |
Synthesis and Mechanistic Insights
The construction of the tetrasubstituted double bond in this compound is most effectively achieved through the Wittig reaction.[3][6] This Nobel Prize-winning method is a cornerstone of alkene synthesis, valued for its reliability and the unambiguous placement of the carbon-carbon double bond.[7][8]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule across the double bond reveals two logical precursor fragments: a carbonyl compound and a phosphonium ylide. For this compound, the most strategic disconnection points to benzophenone (a ketone) and an isopropylidene phosphorane (the ylide). This approach is favored due to the commercial availability and stability of benzophenone.
Caption: Retrosynthetic pathway for this compound.
Forward Synthesis Workflow
The forward synthesis involves two primary stages: the preparation of the phosphonium ylide from an alkyl halide, and the subsequent Wittig reaction with the ketone.
Caption: The two-stage workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established Wittig reaction methodologies.[7][8]
Step 1: Preparation of Isopropyltriphenylphosphonium Bromide
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), combine equimolar amounts of triphenylphosphine and isopropyl bromide in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC for the consumption of triphenylphosphine.
-
Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the phosphonium salt.
Step 2: Synthesis of this compound
-
Suspend the dried isopropyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck flask under argon.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe. The formation of the ylide is indicated by a characteristic color change (often to deep orange or red).
-
Allow the mixture to stir at low temperature for 1 hour, then warm to 0°C for an additional hour.
-
Dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel, add water and diethyl ether, and separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluting with a non-polar solvent like hexanes) to isolate this compound. The byproduct, triphenylphosphine oxide, is more polar and will elute later.
Relevance and Potential in Medicinal Chemistry
While direct biological applications of this compound are not extensively documented, its core structure contains motifs of significant interest to drug development professionals. Its value lies in its potential use as a molecular scaffold for building more complex, biologically active molecules.
The 1,1-Diphenylethylene Scaffold
The 1,1-diphenylethylene core is a key structural feature in a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). For instance, the drug Tamoxifen, used in the treatment of ER-positive breast cancer, is a triarylethylene derivative.[9] Although this compound is a simpler analog, it provides a rigid scaffold upon which additional pharmacophoric groups could be strategically placed. The two phenyl rings can be functionalized to explore interactions with receptor pockets, making the core a valuable starting point for library synthesis.
The Role of Methyl Groups
The introduction of methyl groups onto a molecular scaffold can have profound effects on its pharmacological profile—a phenomenon sometimes referred to as the "magic methyl" effect.[10] The gem-dimethyl substitution on the propene backbone in this molecule provides several key features:
-
Steric Hindrance: The methyl groups can provide steric shielding, potentially slowing metabolic attack at nearby positions and increasing the compound's half-life.
-
Conformational Restriction: The bulky isopropylidene group restricts the rotation of the phenyl rings, locking the molecule into a more defined conformation. This pre-organization can be advantageous for binding to a specific biological target, as it reduces the entropic penalty upon binding.
-
Increased Lipophilicity: The addition of the methyl groups increases the molecule's lipophilicity (as indicated by its high XLogP3 value), which can enhance membrane permeability.
This compound and its derivatives can serve as valuable tools to probe the structure-activity relationships (SAR) of how methylation impacts target engagement and pharmacokinetic properties.[10]
A Scaffold for Library Development
The diphenylpropene structure is analogous to other chemical classes, such as chalcones (1,3-diphenyl-2-propen-1-one derivatives), which have been investigated for a wide range of biological activities, including as anti-inflammatory agents via COX-1/COX-2 inhibition.[10][11] By using this compound as a foundational scaffold, medicinal chemists can envision synthetic routes to introduce pharmacophores (e.g., sulfonamides, azides) onto the phenyl rings to create novel compound libraries for screening against various therapeutic targets.[11]
Conclusion
This compound is a molecule with well-defined chemical properties and a straightforward, robust synthetic pathway. While it may not be a therapeutic agent in its own right, its true value for researchers lies in its identity as a versatile chemical building block. The combination of the rigid 1,1-diphenylethylene core and the conformationally-restricting isopropylidene group makes it an attractive and unexplored scaffold for the development of new chemical entities in medicinal chemistry. The principles and protocols outlined in this guide provide the necessary foundation for scientists to synthesize, characterize, and strategically utilize this compound in the pursuit of novel drug discovery.
References
- 1. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]
- 2. 2-METHYL-1-PHENYLPROPENE synthesis - chemicalbook [chemicalbook.com]
- 3. Answered: 6. This compound can be prepared by Wittig reaction. a) Suggest any suitable carbonyl compound and ylide that can be used for this synthesis. b)… | bartleby [bartleby.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IUPAC Nomenclature of 2-Methyl-1,1-diphenylpropene
Abstract
The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring reproducibility and accuracy in research and development. This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the compound commonly known as 2-Methyl-1,1-diphenylpropene. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the systematic application of IUPAC rules, prioritizing the selection of the parent structure and the correct assignment of locants for substituents. We will deconstruct the naming process to arrive at the preferred IUPAC name, (2-methyl-1-phenylprop-1-enyl)benzene . This guide also presents relevant physicochemical data, a representative synthetic protocol, and illustrative diagrams to provide a holistic understanding of this compound.
Introduction: The Imperative for Systematic Nomenclature
In the landscape of chemical sciences, the proliferation of novel and complex molecules necessitates a rigorous and standardized system of nomenclature. The IUPAC system provides this universal language, moving beyond trivial or common names that can be ambiguous or vary regionally. For a molecule with the structural complexity of this compound, a systematic approach is crucial to define its connectivity and stereochemistry without error.
This guide will navigate the decision-making process embedded in the IUPAC rules, focusing on the critical choice between a cyclic and an acyclic parent structure. Understanding this logic is paramount for the accurate naming of a wide array of substituted aromatic and aliphatic compounds encountered in medicinal chemistry and materials science.
Deciphering the Structure: A Step-by-Step IUPAC Analysis
The structure possesses a three-carbon alkene chain (propene) substituted with a methyl group and two phenyl groups. The common name, this compound, treats the propene chain as the parent structure. However, for the preferred IUPAC name, a hierarchical set of rules must be applied.
Step 1: Identification of the Principal Functional Group
The primary functional group in the molecule is the carbon-carbon double bond, defining it as an alkene.[1] According to IUPAC rules, the presence of a double bond is indicated by the "-ene" suffix in the parent name.[2][3]
Step 2: Selection of the Parent Hydride: Ring vs. Chain Seniority
A critical decision in naming this compound is the choice between the propene chain and the benzene rings as the parent structure. The IUPAC "Blue Book" (Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013) provides clear guidance on this matter.
According to rule P-52.2.8, within the same heteroatom class, a ring is always selected as the parent hydride to construct a preferred IUPAC name when there is a choice between a ring and a chain.[4][5][6] In this case, both the benzene rings and the propene chain are hydrocarbons. Therefore, one of the benzene rings is designated as the senior parent structure.[4][5]
-
Parent Structure: Benzene
The remaining portion of the molecule is then treated as a substituent attached to the benzene ring.
Step 3: Naming the Substituent
The substituent is a complex group derived from the propene chain. To name this substituent, we follow these sub-steps:
-
Identify the point of attachment: The substituent is attached to the parent benzene ring from the C1 position of the original propene chain.
-
Identify the longest chain in the substituent: The longest carbon chain in the substituent containing the double bond is a three-carbon chain (propene).[1]
-
Number the substituent chain: Numbering starts from the point of attachment to the parent ring. The double bond is between C1 and C2 of the substituent chain.
-
Identify and number the groups on the substituent chain:
-
A methyl group is on C2.
-
A phenyl group is on C1.
-
-
Assemble the substituent name: The substituent is named as an "-enyl" group. The groups on this chain are listed alphabetically. Therefore, the substituent is named (2-methyl-1-phenylprop-1-enyl) .
Step 4: Assembling the Final IUPAC Name
The final preferred IUPAC name is constructed by combining the name of the substituent with the name of the parent structure.
Preferred IUPAC Name: (2-methyl-1-phenylprop-1-enyl)benzene [7]
The following DOT script illustrates the logical flow for determining the preferred IUPAC name.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound extends beyond its name to its physical and spectral properties. These data are crucial for its identification, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ | [7][8] |
| Molecular Weight | 208.30 g/mol | [7][8] |
| CAS Number | 781-33-9 | [8] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 297.2 °C at 760 mmHg | [8] |
| Density | 0.977 g/cm³ | [8] |
| ¹³C NMR | Spectra available | [7] |
| Mass Spectrometry (GC-MS) | Spectra available | [7] |
| IR Spectra (FTIR) | Spectra available | [7] |
Representative Synthetic Protocol: Wittig Reaction
The synthesis of this compound can be achieved through various synthetic routes. A common and illustrative method is the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.
Overall Reaction
Benzophenone reacts with the ylide generated from isopropyltriphenylphosphonium bromide to yield the target alkene and triphenylphosphine oxide as a byproduct.
Experimental Workflow
The following diagram outlines the key stages of the synthesis.
Detailed Step-by-Step Methodology
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.
-
Wittig Reaction: In a separate flame-dried flask, dissolve benzophenone (1.0 equivalent) in anhydrous THF.
-
Slowly add the prepared ylide solution to the benzophenone solution via cannula at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Conclusion
The systematic application of IUPAC nomenclature rules is indispensable for clarity and precision in the chemical sciences. For the compound with the molecular structure C₁₆H₁₆, the preferred IUPAC name is (2-methyl-1-phenylprop-1-enyl)benzene . This name is derived from the hierarchical rule that designates a ring system as the parent hydride over an acyclic chain. This in-depth guide has not only elucidated the derivation of this name but also provided essential physicochemical data and a representative synthetic protocol to offer a comprehensive resource for researchers. Adherence to systematic nomenclature, as demonstrated here, is a cornerstone of scientific integrity and facilitates global collaboration and innovation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Naming Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
Introduction: Situating 1,1-Diphenyl-2-methylpropene in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Diphenyl-2-methylpropene
1,1-Diphenyl-2-methylpropene, also known by synonyms such as 1,1-diphenylisobutylene and 2-methyl-1,1-diphenylpropene, is a tetrasubstituted alkene of significant interest in the fields of organic synthesis and polymer chemistry.[1][2] Its unique structure, featuring a sterically hindered double bond flanked by two phenyl groups and two methyl groups, imparts a distinct set of physical properties and chemical reactivities. The geminal diphenyl groups provide electronic stabilization through conjugation, while the bulky isopropylidene moiety introduces significant steric hindrance that governs its reaction pathways.
This guide offers an in-depth exploration of the core physicochemical properties of 1,1-Diphenyl-2-methylpropene. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate, a monomeric unit, or a model substrate for mechanistic studies. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis, and potential applications, grounding our discussion in established scientific principles and field-proven insights.
Molecular Structure and Identification
The foundational identity of any chemical substance lies in its molecular structure. 1,1-Diphenyl-2-methylpropene is registered under CAS Number 781-33-9.[3] Its molecular formula is C₁₆H₁₆, corresponding to a molecular weight of approximately 208.30 g/mol .[3][4][5]
Caption: 2D representation of 1,1-Diphenyl-2-methylpropene.
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and application in various experimental setups. The data below has been consolidated from multiple authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆ | [3][5] |
| Molecular Weight | 208.30 g/mol | [5][6] |
| CAS Number | 781-33-9 | [3] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Melting Point | 11 °C | [6] |
| Boiling Point | 280 °C (at 760 mmHg) 297.2 °C (at 760 mmHg) | [6] [3] |
| Density | 1.000 g/mL 0.977 g/cm³ | [6] [3] |
| Refractive Index (n_D) | 1.596 | [6] |
| Flash Point | 135.9 °C | [3] |
Note on Discrepancies: The minor variations observed in boiling point and density are common in chemical literature and can be attributed to differences in experimental conditions and measurement purity. Researchers should consider these values as a close range rather than absolute constants.
Solubility Profile: A "Like Dissolves Like" Paradigm
While exhaustive quantitative solubility data for 1,1-Diphenyl-2-methylpropene is not widely published, its solubility profile can be reliably predicted based on its predominantly nonpolar, hydrocarbon-rich structure. The principle of "similia similibus solvuntur" (like dissolves like) is the guiding tenet here. This principle, when applied to the analogous structure of its isomer 1,2-diphenylpropene, provides a strong predictive framework.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Toluene, Hexane, Diethyl Ether, Benzene | High | The intermolecular London dispersion forces of these solvents closely match those of the nonpolar solute, facilitating dissolution.[2] |
| Polar Aprotic Solvents | Dichloromethane, Tetrahydrofuran (THF), Acetone | Medium to Low | A significant polarity mismatch limits solubility, although some dissolution may occur.[2] |
| Polar Protic Solvents | Ethanol, Methanol, Water | Very Low to Insoluble | The strong hydrogen-bonding network in protic solvents makes the solvation of a nonpolar molecule energetically unfavorable.[2] |
Experimental Protocol: Determination of Solubility
To establish precise solubility values, the following robust, self-validating protocol is recommended. This method is designed to achieve thermodynamic equilibrium, ensuring reproducible and accurate results.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1,1-Diphenyl-2-methylpropene to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Agitate the vial at a constant, recorded temperature using a shaker or stirrer for an extended period (24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Settling: Cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to permit the excess solid to sediment completely.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step is critical to prevent artificially high results.
-
Quantification:
-
Gravimetric Method: Transfer the filtered aliquot to a pre-weighed vial, evaporate the solvent under reduced pressure, and weigh the remaining solute mass.
-
Spectroscopic/Chromatographic Method: Dilute the filtered aliquot and determine its concentration using a pre-calibrated analytical technique such as UV-Vis spectroscopy or Gas Chromatography (GC).
-
-
Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L). Repeat the experiment at least in triplicate to ensure statistical validity.
Synthesis and Purification
1,1-Diphenyl-2-methylpropene can be synthesized via several routes. A common and effective method involves the Grignard reaction of a suitable ketone followed by dehydration. An alternative high-yield approach starts from 1,1-difluoro-2,2-diphenylethylene and methylmagnesium chloride.[1]
Protocol: Synthesis from 1,1-Difluoro-2,2-diphenylethylene
This protocol describes a palladium-catalyzed cross-coupling reaction, which is noted for its efficiency and high yield (87%).[1]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organometallic reagents like methylmagnesium chloride and the palladium catalyst are sensitive to oxygen and moisture. An inert atmosphere (argon or nitrogen) is essential to prevent their degradation and ensure high catalytic activity.
-
Anhydrous Solvent: Diethyl ether is dried to prevent the Grignard reagent from being quenched by water.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and versatile catalyst for cross-coupling reactions, effectively facilitating the substitution of the fluorine atoms with methyl groups.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the catalytic cycle to proceed efficiently.
References
An In-depth Technical Guide to the Solubility of 2-Methyl-1,1-diphenylpropene in Organic Solvents
Date: January 3, 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-1,1-diphenylpropene in a range of common organic solvents. As a molecule of interest in synthetic chemistry and potentially in drug development, a thorough understanding of its solubility is paramount for its effective handling, reaction optimization, purification, and formulation. This document elucidates the physicochemical properties of this compound that govern its solubility, presents a predicted solubility profile, and details a robust experimental protocol for its quantitative determination. Furthermore, this guide discusses the theoretical underpinnings of its solubility behavior and the practical implications for laboratory and industrial applications, all while adhering to the principles of scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility for this compound
This compound, a substituted alkene with a significant hydrophobic profile, presents unique challenges and opportunities in its application. The solubility of a compound is a critical physical property that dictates its utility in a multitude of chemical processes.[1] For researchers and drug development professionals, an understanding of solubility is not merely academic; it is a fundamental prerequisite for:
-
Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics. The choice of solvent can dramatically influence reaction rates and yields.
-
Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[2][3]
-
Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Chemistry: The choice of solvent is critical for preparing solutions for analysis by techniques such as chromatography and spectroscopy.
This guide aims to provide a detailed and practical understanding of the solubility of this compound, moving from theoretical prediction to experimental verification.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆ | [4] |
| Molecular Weight | 208.30 g/mol | [4] |
| Appearance | Not specified, likely a solid at room temperature | |
| Boiling Point | 297.2 °C at 760 mmHg | LookChem |
| Density | 0.977 g/cm³ | LookChem |
| logP (Predicted) | ~4.5 - 5.4 | LookChem, PubChem |
| Hydrogen Bond Donors | 0 | LookChem |
| Hydrogen Bond Acceptors | 0 | LookChem |
The high predicted octanol-water partition coefficient (logP) is a strong indicator of the nonpolar, lipophilic nature of this compound.[4] The absence of hydrogen bond donors and acceptors further reinforces its inability to engage in strong polar interactions. These structural features are the primary determinants of its solubility behavior, which is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.
Predicted Solubility Profile of this compound
Based on its nonpolar structure, the solubility of this compound in a variety of common organic solvents can be predicted. The following table provides a qualitative assessment of its expected solubility at ambient temperature.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene, Diethyl Ether | High | The London dispersion forces, which are the primary intermolecular interactions in these solvents, are well-matched to the nonpolar nature of this compound. Aromatic solvents like toluene and benzene are expected to be particularly effective due to potential π-π stacking interactions with the phenyl rings of the solute.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | These solvents are relatively nonpolar to moderately polar and are excellent at dissolving a wide range of organic compounds. Chloroform has been noted as a solvent for a related compound. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to Low | These solvents possess a significant dipole moment but lack acidic protons. While some dissolution may occur, the disparity in polarity between the solvent and the highly nonpolar solute will limit solubility.[5] |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low / Insoluble | The strong hydrogen-bonding network present in these solvents makes it energetically unfavorable to create a cavity to accommodate the nonpolar this compound molecule. The energy gained from solvating the nonpolar molecule is insufficient to overcome the energy required to disrupt the solvent-solvent hydrogen bonds.[6] |
Factors Influencing Solubility
Several factors beyond the inherent polarity of the solute and solvent can influence the solubility of this compound:
-
Temperature: For most solid organic compounds, solubility in an organic solvent increases with temperature.[8] This is because the dissolution process is often endothermic, and the increased kinetic energy at higher temperatures helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent. This principle is the basis for recrystallization.[3]
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[9]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate as it requires the creation of a larger cavity in the solvent.
-
Presence of Impurities: The presence of impurities can either increase or decrease the apparent solubility of a compound.
Experimental Protocol for the Determination of Solubility
To move beyond prediction and obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Rationale for Experimental Design
This protocol is designed as a self-validating system. By ensuring that a saturated solution is in equilibrium with an excess of the solid solute, we can be confident that the measured concentration of the supernatant represents the true solubility at that temperature. The use of a constant temperature bath is critical as solubility is highly temperature-dependent. Filtration is a key step to separate the dissolved solute from the excess solid, ensuring that the analysis is only of the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the incubator and allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method (for less volatile solvents): Weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime. Weigh the remaining solid.
-
Spectroscopic/Chromatographic Method (preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Data Analysis:
-
Calculate the solubility of this compound in the chosen solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account any dilution factors.
-
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas:
-
Organic Synthesis: As a substituted alkene, it can serve as a precursor for a variety of chemical transformations, including addition reactions, oxidations, and polymerizations. Its solubility in nonpolar solvents makes it suitable for reactions that are sensitive to protic or highly polar environments.
-
Polymer Chemistry: The vinyl group could potentially participate in polymerization reactions. Understanding its solubility is crucial for controlling polymerization kinetics and for processing the resulting polymer.
-
Medicinal Chemistry: The diphenylpropene scaffold is present in some biologically active molecules. For instance, derivatives of triphenylethylene are known to have applications as selective estrogen receptor modulators (SERMs).[10] While this compound itself may not be an active therapeutic, it could serve as a fragment or starting material for the synthesis of more complex drug candidates. Its high lipophilicity would be a key consideration in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
References
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. Hydrocarbon Solvents - Aromatic Hydrocarbons - Solvent Industry Association [solvents.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. bre.com [bre.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Theoretical Investigation of 2-Methyl-1,1-diphenylpropene: A Computational Chemistry Approach
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-Methyl-1,1-diphenylpropene (C₁₆H₁₆), a non-planar, trisubstituted alkene.[1][2] The inherent steric strain between the gem-diphenyl groups and the isopropylidene moiety necessitates the use of robust computational methods to accurately predict its three-dimensional structure and electronic properties. This document is intended for researchers and scientists in computational chemistry and drug development, offering a self-validating protocol grounded in Density Functional Theory (DFT). We will detail the rationale behind methodological choices, from geometry optimization and frequency analysis to the examination of frontier molecular orbitals, ensuring a scientifically rigorous approach to understanding this sterically hindered system.
Introduction: The Structural Challenge of this compound
This compound is a sterically crowded molecule characterized by a central carbon-carbon double bond substituted with two phenyl rings on one carbon and two methyl groups on the other.[2][3] Unlike simpler alkenes, significant steric hindrance between the bulky phenyl groups forces them to twist out of the plane of the C=C double bond. This twisting, defined by key dihedral angles, governs the molecule's overall conformation, stability, and electronic properties.
The study of such trisubstituted alkenes is crucial in various fields, including materials chemistry and as synthetic intermediates.[4][5] Theoretical calculations provide a powerful, non-experimental route to elucidate the preferred three-dimensional geometry, understand the electronic landscape, and predict spectroscopic features. This guide establishes a standard operating procedure for conducting such an investigation using widely accepted computational methods.
The Computational Mandate: Why Theoretical Calculations are Essential
Direct experimental determination of the precise dihedral angles and electronic distribution in a molecule like this compound can be complex. Theoretical calculations offer a direct route to this information. The primary objectives of this computational study are:
-
Determine the Minimum Energy Conformation: To find the most stable 3D arrangement of the atoms by performing a geometry optimization.
-
Validate the Structure: To confirm that the optimized geometry represents a true energy minimum on the potential energy surface.
-
Analyze Electronic Properties: To understand the distribution of electrons, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the electrostatic potential, which are key to predicting reactivity.
The workflow for achieving these objectives is a multi-step, self-validating process.
Caption: A validated workflow for the theoretical analysis of molecular structures.
Methodological Deep Dive: Selecting the Right Tools
The accuracy of any theoretical calculation is critically dependent on the chosen level of theory and basis set. For organic molecules involving π-systems, Density Functional Theory (DFT) provides an excellent balance of computational efficiency and accuracy.
Level of Theory: B3LYP Functional
We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This is a well-established and widely used functional for calculations on organic molecules.[6]
-
Expertise & Causality: B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. This is particularly important for accurately describing the electronic structure of the π-conjugated phenyl rings and the steric interactions that dictate the molecule's conformation. Studies on related substituted styrenes have successfully employed B3LYP for mechanistic insights and energy calculations.[6][7]
Basis Set: Pople Style 6-31G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. We select the 6-31G(d,p) basis set as a robust starting point.
-
Expertise & Causality:
-
6-31G: This describes the core and valence electrons. The "split-valence" nature (using two functions for valence electrons) provides the necessary flexibility for describing chemical bonds.
-
(d,p): These are polarization functions . The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms. These functions are not occupied in the ground state of the free atoms but are essential for describing the distortion of electron clouds upon bond formation. For this compound, d-functions on carbon are critical for accurately modeling the π-system of the phenyl rings and the strained C=C bond, making this addition non-negotiable for a credible result.[8]
-
| Parameter | Recommended Selection | Rationale |
| Software | Gaussian, Q-Chem, etc. | Industry-standard quantum chemistry packages.[6][9] |
| Level of Theory | B3LYP | Excellent accuracy-to-cost ratio for organic systems.[6] |
| Basis Set | 6-31G(d,p) | Provides flexibility and polarization for accurate geometry.[8] |
| Calculation Type | Opt, Freq | Geometry Optimization followed by Frequency Analysis. |
| Solvation Model | None (Gas Phase) | Establishes a baseline for the intrinsic molecular structure. |
Experimental Protocol: A Step-by-Step Computational Guide
This protocol outlines the self-validating process for calculating the structure and properties of this compound.
Step 1: Initial Structure Construction
-
Using a molecular builder (e.g., GaussView, Avogadro), construct an initial 3D model of this compound.
-
The initial dihedral angles of the phenyl rings are not critical, as the optimization algorithm will find the energy minimum. However, a reasonable starting guess can speed up convergence. PubChem provides a 3D conformer that can serve as a starting point.[2]
-
Save the structure as a coordinate file (e.g., .xyz or .mol).
Step 2: Input File Generation
-
Create a text input file for the quantum chemistry software.
-
Specify the desired charge (0) and multiplicity (singlet).
-
Define the computational method using a route card or keyword line. For Gaussian, this would be: #p B3LYP/6-31G(d,p) Opt Freq
-
#p: Requests additional output.
-
B3LYP/6-31G(d,p): Specifies the level of theory and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry.
-
Step 3: Execution and Monitoring
-
Submit the input file to the software for calculation.
-
Monitor the convergence of the optimization. The process is complete when the forces on the atoms and the energy change between steps fall below predefined thresholds.
Step 4: Validation and Data Extraction (Trustworthiness Pillar)
-
Optimization Convergence: First, confirm the optimization job terminated normally.
-
Frequency Analysis: This is the critical self-validation step. Open the output file and search for the calculated vibrational frequencies.
-
Result: A true minimum energy structure will have zero imaginary frequencies .
-
Troubleshooting: If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a minimum. In this case, the geometry must be perturbed along the imaginary frequency's vibrational mode and the optimization re-run.
-
-
Data Extraction: Once a true minimum is confirmed, extract the key data from the output file.
Caption: Key structural relationships within this compound.
Analysis of Results: Interpreting the Computational Output
The validated output provides a wealth of information about the molecule's structure and electronics.
Structural Parameters
The primary result is the optimized 3D coordinates. From these, key structural parameters can be measured and should be tabulated for clarity.
| Parameter | Description | Expected Value (Qualitative) |
| C1=C2 Bond Length | The length of the central double bond. | ~1.35 Å |
| C1-C(phenyl) Bond Length | The single bonds connecting the alkene to the phenyl rings. | ~1.48 Å |
| C-C-C Bond Angles | Angles around the sp² hybridized carbons. | ~120° (will be distorted) |
| Dihedral Angle (P-C1-C2-M) | Torsion angle defining the twist of the phenyl rings. | Significantly non-zero (e.g., 30°-60°) |
Note: The dihedral angle is the most telling parameter, quantifying the degree of non-planarity forced by steric hindrance.
Electronic Properties
The calculation also provides crucial insights into the molecule's electronic character.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates kinetic stability and electronic excitation energy. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
For this compound, the HOMO is expected to be a π-orbital localized primarily across the diphenyl-substituted carbon and the phenyl rings. The LUMO is likely to be a corresponding π* anti-bonding orbital. Visualizing these orbitals provides immediate insight into potential sites of electrophilic or nucleophilic attack.
Conclusion
This guide provides a robust and self-validating framework for the theoretical calculation of the this compound structure. By employing Density Functional Theory with the B3LYP functional and a 6-31G(d,p) basis set, researchers can confidently determine the molecule's minimum energy conformation, validate it through frequency analysis, and extract meaningful structural and electronic properties. This protocol, grounded in established computational practices, ensures that the resulting data is both accurate and trustworthy, providing a solid foundation for further research in drug design, materials science, and synthetic chemistry.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. mdpi.com [mdpi.com]
- 5. Trisubstituted Alkenes as Valuable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 9.3.2 Geometry Optimization with General Constraints⣠9.3 Constrained Optimization ⣠Chapter 9 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]
Methodological & Application
Application and Protocol for the Synthesis of 2-Methyl-1,1-diphenylpropene via Wittig Reaction
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of the tetrasubstituted alkene, 2-Methyl-1,1-diphenylpropene, utilizing the renowned Wittig reaction. The document provides a thorough examination of the reaction mechanism, a meticulously outlined experimental protocol, and in-depth procedures for product purification and characterization. This application note is designed for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical insights required for the successful synthesis of this sterically hindered alkene. The protocol emphasizes safety, efficiency, and validation of the final product through modern spectroscopic techniques.
Introduction: The Significance of the Wittig Reaction for Alkene Synthesis
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, stands as a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1][2] Its remarkable reliability and versatility allow for the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control, definitively establishing the position of the newly formed double bond.[3][4] This is a significant advantage over traditional elimination reactions, which can often lead to a mixture of isomeric products.[5][6]
This application note focuses on the synthesis of this compound, a tetrasubstituted alkene. The synthesis of such sterically encumbered alkenes can be challenging, and the Wittig reaction, while a powerful tool, often requires careful optimization to achieve satisfactory yields due to potential steric hindrance.[1][7] Tetrasubstituted alkenes are crucial structural motifs in a variety of biologically active molecules and are of significant interest in medicinal chemistry and materials science.[8][9][10]
Reaction Mechanism and Strategic Rationale
The Wittig reaction proceeds through a sequence of well-defined steps, the understanding of which is crucial for experimental success. The overall transformation involves the reaction of a phosphorus ylide with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[1][11] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1]
The key steps in the synthesis of this compound are:
-
Phosphonium Salt Formation: The synthesis begins with the preparation of the phosphonium salt, isopropyltriphenylphosphonium iodide. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine and isopropyl iodide.[4][12]
-
Ylide Generation: The phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form the phosphorus ylide (or phosphorane).[1][4][12] The resulting ylide is a resonance-stabilized species, with the negative charge delocalized onto the phosphorus atom.[1] This ylide is highly nucleophilic and is typically generated in situ under an inert atmosphere due to its reactivity with air and moisture.[1][7]
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of benzophenone. The subsequent steps have been a subject of extensive study, with the modern consensus pointing towards a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane, especially in lithium-salt-free conditions.[13][14][15] An older, stepwise mechanism involving a zwitterionic betaine intermediate is still often presented but is now considered less likely to be the primary pathway for non-stabilized ylides.[14][15]
-
Alkene and Triphenylphosphine Oxide Formation: The unstable oxaphosphetane intermediate rapidly decomposes to furnish the desired alkene, this compound, and triphenylphosphine oxide.[1][12]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Isopropyltriphenylphosphonium iodide | C₂₁H₂₂IP | 432.28 | 4.32 g | 10.0 | Commercially available or synthesized. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.0 mL | 10.0 | 2.5 M solution in hexanes. Pyrophoric. |
| Benzophenone | C₁₃H₁₀O | 182.22 | 1.82 g | 10.0 | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Distilled from sodium/benzophenone. |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - | For workup. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - | For quenching. |
| Saturated aq. Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | For drying. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography (230-400 mesh). |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | For column chromatography. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Syringes
-
Condenser
-
Inert gas (Nitrogen or Argon) manifold
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
Part A: Ylide Generation
-
Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: Isopropyltriphenylphosphonium iodide (4.32 g, 10.0 mmol) is added to the flask, which is then sealed with a rubber septum. Anhydrous THF (30 mL) is added via syringe.
-
Cooling: The resulting suspension is cooled to 0 °C in an ice-water bath.
-
Base Addition: n-Butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) is added dropwise via syringe over 10 minutes. A deep orange or reddish color should develop, indicating the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes.
Part B: Wittig Reaction
-
Carbonyl Addition: A solution of benzophenone (1.82 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the ylide solution at 0 °C over 15 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and then stirred for 12-16 hours. The progress of the reaction can be monitored by TLC (using a hexane/ethyl acetate eluent system, e.g., 95:5).
-
Quenching: After the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.
Part C: Workup and Purification
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 30 mL). The organic layers are combined.
-
Washing: The combined organic layer is washed with water (30 mL) and then with brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a mixture of this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.[16] Elution with pure hexane is typically sufficient to isolate the non-polar alkene product from the more polar triphenylphosphine oxide byproduct.
-
Alternative Purification: If chromatographic separation is challenging, the crude mixture can be treated with hydrogen peroxide or iodomethane to convert the residual triphenylphosphine into more polar derivatives, facilitating their removal by column chromatography.[16] Recrystallization from a suitable solvent like ethanol or isopropanol can also be an effective method for purifying the final product.[6][17]
-
Workflow Diagram
Caption: Figure 1. Experimental workflow for the synthesis of this compound.
Characterization and Data Analysis
The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ 7.1-7.4 ppm) corresponding to the 10 protons of the two phenyl groups. A singlet for the six equivalent methyl protons (δ ~1.5-2.0 ppm). |
| ¹³C NMR (CDCl₃) | Multiple signals in the aromatic region (δ ~125-145 ppm). A signal for the quaternary vinylic carbon attached to the phenyl groups, and another for the vinylic carbon attached to the isopropyl group. A signal for the isopropyl methine carbon and a signal for the two equivalent methyl carbons. |
| IR Spectroscopy | C-H stretching of aromatic rings (~3050-3100 cm⁻¹), C-H stretching of sp³ carbons (~2850-3000 cm⁻¹), C=C stretching of the alkene and aromatic rings (~1600-1650 cm⁻¹ and ~1450-1600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 208.30.[18] |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete ylide formation due to wet glassware or solvents. | Ensure all glassware is rigorously dried and use anhydrous solvents. |
| Steric hindrance preventing the reaction.[1][7] | Increase reaction time or temperature (with caution, as this may lead to side reactions). Consider using a more reactive ylide if possible, although options are limited for this specific product. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Difficult Purification | Similar polarity of the product and triphenylphosphine oxide. | Use the alternative purification methods described in section 3.3.[16] A highly non-polar eluent system in column chromatography is crucial. |
| Side Reactions | The ylide can act as a base, leading to enolization of the ketone if it has α-protons (not an issue with benzophenone). | This is generally not a concern with benzophenone. |
Conclusion
The Wittig reaction provides a direct and reliable method for the synthesis of this compound from readily available starting materials. While the synthesis of this tetrasubstituted alkene can be challenging due to steric hindrance, careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate purification strategy, can lead to a successful outcome. The protocol outlined in this document provides a robust framework for researchers to synthesize and characterize this valuable compound for applications in drug discovery and materials science.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. 2025: tetrasubstituted alkenes | School of Chemistry | University of Bristol [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Highly Functionalized Tri- and Tetrasubstituted Alkenes via Pd-Catalyzed 1,2-Hydrovinylation of Terminal 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tandfonline.com [tandfonline.com]
- 17. youtube.com [youtube.com]
- 18. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-Methyl-1,1-diphenylpropene via Grignard Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 2-Methyl-1,1-diphenylpropene, a sterically hindered tri-substituted alkene. The synthetic strategy employs a two-step process commencing with the formation of a tertiary alcohol, 2-methyl-1,1-diphenylpropan-2-ol, via the addition of two equivalents of phenylmagnesium bromide to ethyl isobutyrate. The subsequent step involves the acid-catalyzed dehydration of the tertiary alcohol intermediate to yield the target alkene. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, safety precautions, and data presentation to ensure a successful and reproducible synthesis.
Introduction: The Versatility of Grignard Reagents in Alkene Synthesis
The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Grignard reagents, with the general formula R-MgX, are potent nucleophiles and strong bases, capable of reacting with a wide array of electrophiles.[3][4][5][6] While widely recognized for the synthesis of alcohols, their application extends to the construction of complex alkenes.[7]
The synthesis of this compound (C₁₆H₁₆)[8] serves as an excellent case study for a two-step Grignard-based alkene synthesis. This method involves the initial formation of a tertiary alcohol by reacting a Grignard reagent with an ester, followed by an elimination reaction to introduce the double bond.[7][9][10] This approach is particularly useful for preparing highly substituted alkenes that may be difficult to access through other synthetic routes.[7]
Mechanistic Pathway
The overall synthesis proceeds in two distinct stages:
Stage 1: Nucleophilic Acyl Substitution and Addition to form 2-methyl-1,1-diphenylpropan-2-ol
The reaction between an ester, such as ethyl isobutyrate, and a Grignard reagent involves a two-fold addition.[10][11] The first equivalent of phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxy group to yield a ketone (1,1-diphenyl-2-methylpropan-1-one). This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a classic nucleophilic addition to the carbonyl, forming a magnesium alkoxide intermediate.[9][10] An acidic workup then protonates the alkoxide to yield the tertiary alcohol, 2-methyl-1,1-diphenylpropan-2-ol.[12]
Stage 2: Acid-Catalyzed Dehydration to this compound
The tertiary alcohol is subsequently subjected to acid-catalyzed dehydration.[7] The hydroxyl group is protonated by a strong acid, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a π-bond and yielding the final alkene product, this compound.[7]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Magnesium Turnings | Mg | 24.31 | >99.8% | Sigma-Aldrich |
| Bromobenzene | C₆H₅Br | 157.01 | 99.5% | Alfa Aesar |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99.7% | Fisher Scientific |
| Iodine | I₂ | 253.81 | 99.8% | J.T. Baker |
| Ethyl Isobutyrate | C₆H₁₂O₂ | 116.16 | 99% | TCI |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | VWR |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | N/A | In-house prep. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Macron |
| Petroleum Ether | N/A | N/A | ACS Grade | Pharmco |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Fisher Scientific |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
Part A: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper. All glassware must be rigorously flame-dried or oven-dried to remove any trace of water.[13][14] Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.[13]
-
Reagent Preparation: Place 2.6 g (0.107 mol) of magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.[3][4] In the dropping funnel, prepare a solution of 10.0 mL (15.0 g, 0.0955 mol) of bromobenzene in 40 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5-10 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[13] Gentle warming with a heat gun may be necessary if the reaction does not start.
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[13] The exothermic nature of the reaction should sustain the reflux.[15] If the reaction becomes too vigorous, cool the flask in an ice-water bath.[15][16]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of phenylmagnesium bromide should be grayish-brown.
Part B: Synthesis of 2-methyl-1,1-diphenylpropan-2-ol
-
Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Addition of Ester: Prepare a solution of 5.0 g (0.043 mol) of ethyl isobutyrate in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture again in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until the bubbling ceases and two distinct layers form.[7] Avoid using strong acids for the initial quench to prevent premature dehydration of the tertiary alcohol.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.
Part C: Dehydration to this compound
-
Reaction Setup: Dissolve the crude 2-methyl-1,1-diphenylpropan-2-ol in a suitable solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few crystals of p-toluenesulfonic acid.
-
Dehydration: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent like petroleum ether to remove any biphenyl byproduct.[17]
Safety and Handling Precautions
-
Flammability: Diethyl ether is extremely flammable and volatile.[1][15] All operations must be conducted in a well-ventilated fume hood, away from any open flames or spark sources.[16][18]
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent.[1][4][14] Ensure all glassware and reagents are scrupulously dry.[13][14]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[16] Maintain control over the addition rate and have an ice bath readily available to manage the reaction temperature.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (e.g., Nomex or nitrile gloves).[16][18]
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
Characterization
The final product, this compound, and the intermediate alcohol should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity. The disappearance of the hydroxyl proton and the appearance of vinylic protons in the ¹H NMR spectrum are indicative of a successful dehydration.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) from the alcohol intermediate and the appearance of a C=C stretch (around 1650 cm⁻¹) in the final product confirm the conversion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Conclusion
The synthesis of this compound via the Grignard reaction with an ester followed by acid-catalyzed dehydration is a robust and reliable method for producing highly substituted alkenes. This application note provides a detailed, step-by-step protocol grounded in established chemical principles. By adhering to the described procedures and safety precautions, researchers can confidently execute this synthesis and adapt the methodology for the preparation of other complex organic molecules.
References
- 1. britthipple.com [britthipple.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Phenylmagnesium_bromide [chemeurope.com]
- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. leah4sci.com [leah4sci.com]
- 13. prepchem.com [prepchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. dchas.org [dchas.org]
- 17. benchchem.com [benchchem.com]
- 18. acs.org [acs.org]
Application Notes & Protocols: 2-Methyl-1,1-diphenylpropene as a Non-Polymerizable Monomer Analog
Abstract: In the study of polymerization mechanisms, particularly living anionic polymerization, the ability to decouple the initiation phase from the propagation phase is critical for accurate kinetic and mechanistic analysis. 2-Methyl-1,1-diphenylpropene (MDPE), a sterically hindered analog of styrene and α-methylstyrene, serves as an invaluable tool for this purpose. Due to the prohibitive steric hindrance imposed by the geminal methyl groups at the β-carbon, MDPE cannot undergo homopolymerization. However, it readily undergoes a stoichiometric 1:1 addition reaction with organolithium initiators to form a stable, deeply colored 1,1-diphenylalkyllithium species. This adduct serves as a precise model for the initial carbanionic species—the "living end"—formed during polymerization, allowing for its isolated study. This document provides a comprehensive guide to the properties, synthesis, and key applications of MDPE for researchers in polymer chemistry, organic synthesis, and materials science.
Introduction: The Concept of a Non-Polymerizable Analog
Living anionic polymerization offers unparalleled control over polymer architecture, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1] The overall rate of polymerization is a composite of two fundamental steps: initiation (the initial reaction of the initiator with a monomer) and propagation (the subsequent addition of monomer units to the growing polymer chain).
-
Initiation: I⁻ + M --(kᵢ)--> IM⁻
-
Propagation: IMₙ⁻ + M --(kₚ)--> IMₙ₊₁⁻
A common assumption is that the rate of initiation (kᵢ) is much faster than the rate of propagation (kₚ), ensuring all chains begin growing simultaneously. However, verifying this and determining the absolute value of kᵢ is challenging because propagation begins immediately.
This is where a non-polymerizable monomer analog becomes essential. This compound (MDPE) is structurally designed to mimic the initiation step without allowing propagation.
-
Stabilization: Like styrene, the two phenyl groups effectively stabilize the negative charge of the resulting carbanion through resonance.
-
Steric Hindrance: The two methyl groups on the adjacent carbon sterically block any subsequent monomer addition, halting the reaction after a single, quantitative 1:1 addition.[2][3]
This unique reactivity allows MDPE to serve as a powerful probe for:
-
Accurate titration of active initiator concentration.
-
Spectroscopic characterization of a "living end" analog.
-
Direct measurement of initiation kinetics.
Physicochemical & Spectroscopic Data
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆ | [PubChem CID: 231517][4] |
| Molecular Weight | 208.30 g/mol | [PubChem CID: 231517][4][5] |
| CAS Number | 781-33-9 | [LookChem][6] |
| Appearance | Colorless to pale yellow liquid or solid | General Knowledge |
| Boiling Point | 297.2 °C at 760 mmHg | [LookChem][6] |
| Density | 0.977 g/cm³ | [LookChem][6] |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 10H, Ar-H), 1.8 (s, 6H, -CH₃) | Predicted based on structure |
| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), 140 (Ar-C), 135 (C=C), 128-126 (Ar-CH), 25 (-CH₃) | Predicted based on structure |
Synthesis Protocol: Grignard Reaction & Dehydration
While commercially available, MDPE can be synthesized in the laboratory via a two-step process involving a Grignard reaction followed by acid-catalyzed dehydration. This protocol is a representative procedure based on established methods for similar compounds.[7][8][9]
Workflow Diagram: Synthesis of MDPE
Step-by-Step Protocol
Part A: Grignard Addition to form 2-Methyl-1,1-diphenyl-propan-2-ol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under a positive pressure of dry nitrogen or argon.
-
Grignard Reagent: In the dropping funnel, place a solution of phenylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Substrate: In the reaction flask, dissolve isobutyrophenone (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction: Cool the flask containing the isobutyrophenone solution to 0 °C using an ice bath. Add the Grignard reagent dropwise from the funnel with vigorous stirring over 30-45 minutes.
-
Causality Note: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent side reactions such as Wurtz coupling of the Grignard reagent.
-
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Continue adding until the magnesium salts precipitate and two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol, which can be used directly in the next step.
Part B: Dehydration to this compound (MDPE)
-
Setup: Dissolve the crude alcohol from Part A in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid (H₂SO₄).
-
Dehydration: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Causality Note: The Dean-Stark trap removes water from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.
-
-
Monitoring: Monitor the reaction by TLC. The product (MDPE) will be significantly less polar than the starting alcohol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield pure MDPE.
Application Note 1: Titration of Alkyllithium Initiators
The precise molarity of alkyllithium initiators (e.g., n-BuLi, sec-BuLi) is critical for controlling polymer molecular weight but can decrease over time due to degradation. MDPE provides a clear visual endpoint for titration. This protocol uses diphenylacetic acid as a stable, primary standard, with MDPE acting as the indicator.[1][10]
Titration Reaction Mechanism
Protocol: Titration of n-Butyllithium
-
Preparation: To a flame-dried 25 mL flask equipped with a magnetic stir bar and under an argon atmosphere, add approximately 100 mg (accurately weighed) of dry diphenylacetic acid.
-
Solvent & Indicator: Add ~5 mL of anhydrous tetrahydrofuran (THF) via syringe and stir until the acid dissolves. Add 1-2 drops of neat MDPE. The solution should be colorless.
-
Titration Setup: Use a 1.00 mL glass syringe with 0.01 mL graduations to draw up the n-BuLi solution to be titrated. Record the initial volume.
-
Titration: Slowly add the n-BuLi solution dropwise to the stirring solution in the flask. Initially, a fleeting red color may appear where the drop enters the solution but will vanish upon mixing as the n-BuLi reacts with the diphenylacetic acid.
-
Endpoint: The endpoint is reached when a single drop of n-BuLi causes a persistent, deep red color to appear throughout the solution. This indicates that all the diphenylacetic acid has been consumed, and the excess drop of n-BuLi has reacted with the MDPE indicator.
-
Calculation: Record the final volume on the syringe. The volume of titrant used is V_final - V_initial.
-
Moles of Acid = (Mass of diphenylacetic acid) / (212.24 g/mol )
-
Molarity of n-BuLi = (Moles of Acid) / (Volume of n-BuLi used in Liters)
-
-
Validation: For accuracy, perform the titration in triplicate. The results should agree within ±0.05 M.
Application Note 2: Spectroscopic Characterization of the "Living End" Analog
The adduct formed between an alkyllithium and MDPE is a stable analog of the initial carbanionic species in polymerization. It can be prepared and analyzed by UV-Vis and NMR spectroscopy to provide fundamental insights into the structure and electronic environment of the active chain end.[11][12]
Protocol: Sample Preparation and Analysis
-
Apparatus: Use a flame-dried Schlenk flask or a quartz cuvette equipped with a rubber septum for UV-Vis analysis. For NMR, use a J. Young tube. All glassware must be scrupulously dry and maintained under a high-purity argon atmosphere.
-
Solvent: Add anhydrous, polymerization-grade solvent (e.g., THF, hexane) to the vessel via a cannula or gas-tight syringe.
-
MDPE Addition: Add a small, known amount of MDPE to the solvent to achieve a concentration suitable for the spectroscopic technique (e.g., ~10⁻³ M for UV-Vis).
-
Initiator Addition: Cool the solution to the desired temperature (e.g., -78 °C or room temperature). Add a stoichiometric equivalent of the alkyllithium initiator (e.g., sec-BuLi) via syringe. A deep red color should form instantly.
-
Causality Note: Using sec-BuLi is often preferred as its initiation is very fast, ensuring quantitative formation of the adduct.
-
-
UV-Vis Spectroscopy: If using a cuvette, immediately place it in the spectrophotometer and record the spectrum. The characteristic λ_max of the 1,1-diphenylalkyl carbanion will be observed. This peak's position and intensity are sensitive to the solvent, counter-ion, and temperature, providing information on the ion pair structure (contact vs. solvent-separated).[13]
-
NMR Spectroscopy: If using a J. Young tube, the sample can be prepared and sealed under argon. Acquire ¹H, ¹³C, and, if possible, ⁶Li NMR spectra.[14][15][16]
-
¹H/¹³C NMR: Will confirm the structure of the adduct and provide information about charge delocalization into the phenyl rings.
-
⁶Li NMR: Is highly sensitive to the local environment of the lithium counter-ion and can help distinguish between monomers, dimers, and higher aggregates, as well as contact and solvent-separated ion pairs.[17]
-
Application Note 3: Direct Measurement of Initiation Kinetics
By using MDPE, the rate of initiation (kᵢ) can be measured directly without interference from propagation. The formation of the intensely colored R-MDPE⁻Li⁺ adduct can be monitored over time using stopped-flow spectrophotometry for fast reactions or conventional UV-Vis for slower ones.[18][19]
Kinetic Measurement Workflow
Protocol: Kinetic Measurement by UV-Vis Spectroscopy
-
Reagent Preparation: Prepare two separate stock solutions under inert atmosphere: one of the alkyllithium initiator and one of MDPE in the same anhydrous solvent.
-
Pseudo-First-Order Conditions: The experiment should be run under pseudo-first-order conditions where the concentration of MDPE is in large excess (at least 10-fold) compared to the initiator concentration. This simplifies the rate law.
-
Rate Law:Rate = kᵢ[R-Li][MDPE].
-
Under excess [MDPE]:Rate ≈ k_obs[R-Li], where k_obs = kᵢ[MDPE].
-
-
Experiment Execution: a. Place the MDPE solution in a thermostatted quartz cuvette inside a UV-Vis spectrophotometer. b. Allow the solution to thermally equilibrate. c. Rapidly inject a small, known volume of the initiator solution into the cuvette with vigorous mixing (or use a stopped-flow apparatus for very fast reactions). d. Immediately begin recording the absorbance at the λ_max of the R-MDPE⁻Li⁺ adduct as a function of time.
-
Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance at reaction completion and A_t is the absorbance at time t. The slope of this line is -k_obs. b. The true second-order rate constant for initiation (kᵢ) is then calculated by dividing k_obs by the concentration of MDPE: kᵢ = k_obs / [MDPE].
-
Validation: Repeat the experiment at several different concentrations of MDPE. A plot of k_obs versus [MDPE] should yield a straight line passing through the origin with a slope equal to kᵢ, confirming the reaction order.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. 1,1-diphenyl-2-methyl-1-propene [webbook.nist.gov]
- 6. Gillman double titration method By OpenStax | Jobilize [jobilize.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Persistent Radical Pairs between N-Substituted Naphthalimide and Carbanion Exhibit pKa -Dependent UV/Vis Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]
- 18. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of 2-Methyl-1,1-diphenylpropene in Anionic Polymerization
Abstract: Anionic polymerization stands as a premier technique for synthesizing polymers with precisely controlled architectures, molecular weights, and narrow molecular weight distributions.[1][2] This control stems from the "living" nature of the propagating chain ends, which remain active in the absence of termination or chain transfer reactions.[3][4] However, the high reactivity of many propagating carbanions, such as polystyryllithium or polybutadienyllithium, presents significant challenges, including instability at elevated temperatures and incompatibility with certain functional monomers. This document provides a detailed guide on the strategic use of 2-Methyl-1,1-diphenylpropene, a non-homopolymerizable substituted 1,1-diphenylethylene (DPE), to mitigate these challenges. We will explore its application in end-capping living polymers to enhance stability, facilitate the synthesis of complex block copolymers, and serve as a precursor for specialized initiators. The protocols herein are designed for researchers and scientists aiming to leverage this powerful tool for advanced macromolecular engineering.
Rationale and Mechanism of Action
This compound (structure shown below) is a sterically hindered olefin. The core principle behind its utility in anionic polymerization is its ability to react with a highly reactive carbanion (e.g., an alkyllithium initiator or a living polymer chain end) but its inability to undergo subsequent homopolymerization.
Chemical Structure: 1,1-Diphenyl-2-methylpropene Molecular Formula: C₁₆H₁₆[5]
The reaction of this compound with a living polymer chain end (P-Li) results in a "capped" chain. This new terminal carbanion is significantly more stable for two primary reasons:
-
Resonance Stabilization: The negative charge is delocalized across the two phenyl rings, reducing the charge density on the carbon atom and thus lowering its reactivity.
-
Steric Hindrance: The bulky phenyl and isopropyl groups prevent the approach of another monomer unit, including another molecule of this compound, thereby preventing further polymerization.[6]
This capping reaction is typically very fast and quantitative, often indicated by a distinct color change in the reaction mixture (e.g., from the orange of polystyryllithium to the deep red of the diphenylalkyllithium anion).
Caption: Mechanism of end-capping a living polymer with this compound.
Core Application: End-Capping of Living Polymers for Enhanced Stability and Functionalization
The primary application of this compound is to "tame" highly reactive living polymers. This is particularly crucial before attempting end-group functionalization with sensitive electrophiles or when the polymerization needs to be held at elevated temperatures where the uncapped chain end might be unstable.
Protocol: Purification of this compound
Anionic polymerization is exquisitely sensitive to protic impurities. Therefore, rigorous purification of all reagents is mandatory.[7]
Materials:
-
This compound (as received)
-
Calcium hydride (CaH₂), powder
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Dry, oxygen-free solvent (e.g., benzene or tetrahydrofuran (THF))
-
High-vacuum manifold and glassware (e.g., flask with a break-seal)
Procedure:
-
Pre-Drying: Place this compound in a flask with powdered CaH₂. Stir the mixture under an inert atmosphere (Argon or Nitrogen) for at least 24 hours at room temperature.
-
Vacuum Distillation: Transfer the pre-dried liquid to a clean, dry flask connected to a high-vacuum line. Distill the this compound under high vacuum from the CaH₂ into a calibrated collection vessel.
-
Final Titration (Optional but Recommended): For ultimate purity, the distilled reagent can be titrated. In a separate flask under high vacuum, add a small amount of dry solvent (e.g., benzene) and a few drops of s-BuLi to scavenge any remaining impurities (a faint yellow/orange color should persist). Distill the purified this compound into this flask until the color disappears, indicating all impurities have been consumed. The now rigorously purified reagent can be distilled into its final storage ampule.
Protocol: End-Capping of Polystyryllithium
This protocol describes the synthesis of polystyryllithium followed by its quantitative end-capping.
Materials:
-
Purified styrene monomer
-
Purified solvent (cyclohexane or benzene for non-polar conditions)
-
sec-Butyllithium (s-BuLi) as initiator
-
Purified this compound solution
-
Degassed methanol (for termination)
-
High-vacuum polymerization reactor
Procedure:
-
Solvent and Monomer Addition: Under high vacuum, distill the purified solvent (e.g., 250 mL of benzene) into the reactor. Add the desired amount of purified styrene monomer (e.g., 10 g).
-
Initiation: Warm the reactor to the desired polymerization temperature (e.g., 40°C). Add the calculated amount of s-BuLi initiator via syringe to target the desired molecular weight. The solution should turn a characteristic orange-red color, indicating the formation of polystyryllithium.
-
Propagation: Allow the polymerization to proceed to full conversion. This can be monitored by observing the viscosity increase and the disappearance of monomer (confirmable by sampling and GC analysis). The process typically takes several hours.[8]
-
End-Capping: Once polymerization is complete, add a slight molar excess (e.g., 1.2 equivalents relative to the initiator) of the purified this compound solution. The color of the solution should immediately change from orange-red to a deep, dark red.
-
Reaction Time: Allow the capping reaction to stir for at least 1-2 hours to ensure quantitative conversion.
-
Termination: Quench the reaction by adding a small amount of degassed methanol. The deep red color will disappear instantly.
-
Polymer Recovery: Precipitate the polymer by pouring the solution into a large excess of methanol. Filter the white polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Visual Confirmation: The sharp color change from orange to deep red is a strong indicator of successful capping.
-
Size Exclusion Chromatography (SEC/GPC): An aliquot taken before and after the addition of this compound should show no significant change in molecular weight or polydispersity index (PDI), confirming that no unwanted termination or coupling occurred. The PDI should remain narrow (typically < 1.1).[8]
-
NMR Spectroscopy: ¹H NMR of the final polymer can confirm the presence of the diphenyl end-group.
Application in Block Copolymer Synthesis
A key advantage of end-capping is facilitating the synthesis of block copolymers from monomers with disparate reactivities, such as styrene and methyl methacrylate (MMA).[9] Direct addition of MMA to polystyryllithium leads to side reactions, where the highly nucleophilic styryl anion attacks the carbonyl group of the MMA monomer or polymer.[10] The less reactive, sterically hindered DPE-capped anion minimizes these side reactions, allowing for a clean crossover.
Caption: Workflow for synthesizing Polystyrene-b-Poly(methyl methacrylate) using a DPE capping agent.
Protocol: Synthesis of Polystyrene-block-Poly(methyl methacrylate)
Procedure:
-
Synthesize Polystyryllithium: Follow steps 1-3 from Protocol 2.2 to create a living polystyryllithium solution.
-
End-Cap the Polymer: Follow steps 4-5 from Protocol 2.2 to quantitatively cap the polystyryllithium chains with this compound. It is critical to ensure no unreacted polystyryllithium remains.
-
Temperature Adjustment: Cool the reactor containing the deep red solution of the capped polymer to -78°C (dry ice/acetone bath). This low temperature is crucial for controlling the subsequent methacrylate polymerization.[11]
-
MMA Addition: Slowly distill purified MMA monomer into the rapidly stirring solution. The deep red color should fade as the MMA polymerizes.
-
Termination and Recovery: After allowing the MMA block to polymerize, terminate the reaction with degassed methanol and recover the final block copolymer as described in Protocol 2.2.
Data Presentation:
| Sample Stage | Mₙ ( g/mol ) (SEC) | PDI (Mₙ/Mₙ) | Comments |
| Polystyrene Precursor | 20,000 | 1.04 | Monomodal, narrow distribution. |
| After Capping | 20,200 | 1.04 | Mₙ increase consistent with one DPE unit; PDI unchanged. |
| Final PS-b-PMMA | 45,000 | 1.08 | Clear shift to higher Mₙ; PDI remains narrow, indicating successful block formation. |
Characterization of DPE-Modified Polymers
Proper characterization is essential to validate the success of the modification. A multi-technique approach provides the most comprehensive picture.
| Technique | Information Provided | Expected Outcome for Successful Modification |
| Size Exclusion Chromatography (SEC/GPC) | Molecular weight (Mₙ, Mₙ) and Polydispersity Index (PDI).[12] | A narrow PDI (<1.1) should be maintained throughout the process. A clear and predictable increase in Mₙ is observed after the growth of a second block.[13] |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | End-group analysis and block copolymer composition. | Signals corresponding to the phenyl protons of the DPE unit will be visible in the aromatic region of the ¹H NMR spectrum. The ratio of styrene to methacrylate units can be calculated from the integrated peak areas. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Absolute molecular weight and confirmation of end-group structure.[14] | The mass spectrum will show a single, dominant series of peaks where the mass of each peak corresponds to the initiator fragment + n monomer units + the DPE capping agent + the terminating agent.[8] |
Troubleshooting and Key Considerations
-
Purity is Paramount: The most common cause of failure in anionic polymerization is the presence of impurities (water, oxygen, etc.) that terminate the living chains. All glassware must be rigorously cleaned and dried, and all reagents must be purified as described.[7]
-
Stoichiometry: While a slight excess of the capping agent is used to ensure full conversion, a large excess should be avoided as it can complicate polymer purification.
-
Temperature Control: Precise temperature control is vital, especially during the polymerization of monomers like methacrylates, to prevent side reactions and ensure a living process.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Low temperature n-butyllithium-induced [3,3]-sigmatropic rearrangement/electrophile trapping reactions of allyl-1,1-dichlorovinyl ethers. Synthesis of β-, γ- and δ-lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. kinampark.com [kinampark.com]
- 13. iris.polito.it [iris.polito.it]
- 14. researchgate.net [researchgate.net]
Protocol for the Purification of 2-Methyl-1,1-diphenylpropene via Vacuum Fractional Distillation
An Application Note for Researchers and Drug Development Professionals
Introduction and Core Principles
2-Methyl-1,1-diphenylpropene is a substituted alkene with a high boiling point, reported to be between 280°C and 297.2°C at atmospheric pressure.[1][2] Attempting to purify this compound by traditional atmospheric distillation presents a significant risk of thermal decomposition, leading to reduced yield and the generation of impurities. Therefore, vacuum fractional distillation is the required method for achieving high purity.
This protocol provides a detailed methodology for the purification of this compound. The core scientific principles underpinning this procedure are:
-
Vacuum Distillation: By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered. This relationship is governed by the Clausius-Clapeyron relation. Lowering the boiling point allows for distillation at a temperature that avoids thermal degradation of the target molecule.
-
Fractional Distillation: This technique is essential for separating compounds with close boiling points.[3][4] The synthesis of this compound may result in byproducts such as the corresponding saturated alkane, 2-methyl-1,1-diphenylpropane, which has a very similar boiling point (286°C).[5] Fractional distillation utilizes a column with a large surface area (providing multiple "theoretical plates") to perform many successive vaporization-condensation cycles, enriching the vapor with the more volatile component at each stage.[6][7]
This application note is designed to guide researchers through a safe, efficient, and reproducible purification process, ensuring the high-purity material required for subsequent research and development applications.
Physical Properties and Separation Strategy
The successful separation of this compound from potential impurities hinges on exploiting differences in their physical properties. The primary challenge is the potential presence of its saturated analog, which necessitates a high-efficiency fractionating column.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (at 760 mmHg) | Rationale for Separation |
| This compound | C₁₆H₁₆ | 208.30 | ~280-297°C[1][2] | Target Compound |
| 2-Methyl-1,1-diphenylpropane | C₁₆H₁₈ | 210.32 | ~286°C[5] | Closely-boiling potential impurity from synthesis. Requires fractional distillation. |
| Benzophenone | C₁₃H₁₀O | 182.22 | 305.4°C | Potential starting material or impurity with a higher boiling point. |
| 2-Methyl-1,1-diphenylpropan-2-ol | C₁₆H₁₈O | 226.31 | >300°C (est.) | Potential unreacted starting material (alcohol). Higher boiling due to hydrogen bonding. |
Mandatory Safety Protocols
A rigorous adherence to safety is paramount. The combination of high temperatures, flammable organic materials, and vacuum poses significant risks if not properly managed.
-
Personal Protective Equipment (PPE): At all times, wear a fire-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: The entire distillation apparatus must be assembled and operated inside a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential fires.[9][10]
-
Glassware Inspection: Thoroughly inspect all glassware for star cracks, chips, or any imperfections before assembly. Vacuum can cause flawed glassware to implode violently.[10][11]
-
Heating: Use a heating mantle connected to a variable transformer for controlled, even heating. Never use an open flame. Ensure the heating mantle is sized correctly for the distilling flask.[12]
-
Vacuum Application: Apply vacuum before heating. Never heat a sealed system. Ensure the vacuum is applied gradually to prevent bumping.[12]
-
System Shutdown: Always allow the system to cool completely before venting. Venting a hot system with air can cause autoignition of flammable vapors. It is best practice to vent with an inert gas like nitrogen.[12]
-
Never Distill to Dryness: Leaving a small residue in the distilling flask prevents the formation of potentially explosive peroxides and avoids overheating the glassware.[12]
Experimental Apparatus and Reagents
Apparatus:
-
Three-neck round-bottom flask (distilling pot)
-
Heating mantle and magnetic stirrer with a PTFE-coated stir bar
-
Vigreux or packed fractionating column (minimum length 30 cm)
-
Distillation head with thermometer adapter
-
Liebig condenser
-
Vacuum-jacketed receiving flask (Cow-type adapter or similar for collecting multiple fractions)
-
Digital thermometer or thermocouple
-
Vacuum pump (two-stage rotary vane pump is suitable)
-
Manometer or digital vacuum gauge
-
Cold trap (for protecting the vacuum pump)
-
Glass wool and aluminum foil for insulation
-
Keck clips or other joint clamps
-
Laboratory jack
Reagents:
-
Crude this compound
-
High-vacuum grease
-
Dry ice and acetone (or isopropanol) for the cold trap
Workflow and Apparatus Diagram
The following diagram illustrates the correct assembly for the vacuum fractional distillation. Proper setup is critical for both safety and separation efficiency.
Caption: Vacuum Fractional Distillation Apparatus.
Detailed Step-by-Step Protocol
Part 1: Assembly and Preparation
-
Charge the Flask: Add the crude this compound to a three-neck round-bottom flask, filling it to no more than half its volume. Add a magnetic stir bar for smooth boiling.
-
Assemble the Column: Attach the fractionating column to the central neck of the flask. Secure the joint with a Keck clip.
-
Attach the Head and Condenser: Place the distillation head on top of the column. Attach the condenser to the side arm of the head and the receiving flask assembly to the end of the condenser. Ensure all joints are lightly greased with vacuum grease to ensure a good seal.
-
Position the Thermometer: Insert the thermometer through the adapter at the top of the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.[7]
-
Connect Vacuum and Coolant: Connect the vacuum line from the cold trap/pump to the vacuum port on the distillation head. Connect tubing for the condenser coolant, with water entering the lower inlet and exiting the upper outlet.
-
Insulate the Column: Wrap the fractionating column and the distillation head (up to the condenser) with glass wool, followed by a layer of aluminum foil. This is crucial for minimizing heat loss and establishing the necessary temperature gradient for effective separation.[13]
-
Final Check: Double-check that all components are securely clamped and supported. Place the heating mantle on a lab jack beneath the distilling flask.
Part 2: Distillation Procedure
-
Start Coolant and Stirring: Begin the flow of coolant through the condenser and start the magnetic stirrer at a moderate speed.
-
Evacuate the System: Turn on the vacuum pump and slowly evacuate the system. Monitor the pressure using the manometer. A target pressure of 1-10 mmHg is typical for this type of compound. Note any leaks and resolve them before proceeding.
-
Apply Heat: Once the target pressure is stable, begin heating the distilling flask with the heating mantle. Increase the temperature gradually.
-
Establish Equilibrium: Observe the liquid as it begins to boil. You will see a ring of condensate slowly rising up the fractionating column.[7] The goal is to have the column filled with vapor and condensing liquid, a state known as total reflux. This process allows the separation to occur. If the column "floods" (fills with liquid), reduce the heat immediately and allow it to drain before resuming at a lower heating rate.[13]
-
Collect the Foreshot: The first fraction to distill will be low-boiling impurities and residual solvents. The vapor temperature will be low and unstable. Collect this "foreshot" in the first receiving flask and isolate it.
-
Collect the Main Fraction: As the vapor front of the target compound reaches the thermometer, the temperature will rise sharply and then stabilize at the boiling point corresponding to the system's pressure. Collect this main fraction in a clean receiving flask. Record the stable temperature and pressure range. The distillation rate should be slow and steady, approximately 1-2 drops per second.[14]
-
Monitor for Impurities: If a higher-boiling impurity is present, the temperature will drop after the main fraction has distilled over, before rising again to the boiling point of the next component. Change receiving flasks if you observe a significant temperature change.
-
Shutdown: Once the majority of the product has been collected or if the temperature begins to fluctuate, stop the distillation by lowering and turning off the heating mantle. Leave the stirring and coolant running.
-
Cool and Vent: Allow the entire apparatus to cool to room temperature. Slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen. Once the system is at atmospheric pressure, turn off the vacuum pump, stirrer, and coolant.
Post-Distillation Analysis and Troubleshooting
To confirm the purity of the collected fractions, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Troubleshooting Common Issues:
| Problem | Probable Cause(s) | Solution(s) |
| Bumping/Uncontrolled Boiling | Overheating; ineffective stirring; system pressure too low. | Reduce heating rate; ensure vigorous stirring; insert a fine capillary tube (ebulliator) if not stirring. |
| Column Flooding | Heating rate is too high. | Lower or turn off the heat until all liquid drains back into the flask; resume heating at a much gentler rate.[13] |
| No Distillate Collection | Insufficient heating; a leak in the vacuum system. | Increase heating rate; check all joints and seals for vacuum leaks. Ensure column is well-insulated. |
| Unstable Temperature Reading | System has not reached equilibrium; uneven heating. | Allow more time for the vapor to equilibrate in the column; ensure the thermometer is correctly placed. |
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [stenutz.eu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. One moment, please... [chemicals.co.uk]
- 5. 2-methyl-1,1-diphenylpropane [stenutz.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. hainalab.com [hainalab.com]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. scribd.com [scribd.com]
- 12. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-Methyl-1,1-diphenylpropene in Mechanistic Studies of Polymerization
For: Researchers, scientists, and drug development professionals investigating polymerization mechanisms.
Introduction: A Versatile Tool for Probing Polymerization Pathways
In the intricate world of polymer synthesis, understanding the underlying reaction mechanisms is paramount for controlling polymer architecture, molecular weight, and functionality. 2-Methyl-1,1-diphenylpropene, a sterically hindered, non-homopolymerizable alkene, has emerged as a powerful tool for elucidating the mechanistic nuances of various polymerization systems. Its unique electronic and steric properties allow it to act as a sensitive probe, intercepting and reacting with active species to provide invaluable insights into initiation, propagation, and termination events.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in mechanistic studies of cationic, anionic, and radical polymerization. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile molecule in their investigations.
I. Mechanistic Insights in Cationic Polymerization: Taming the Carbocation
Cationic polymerization is characterized by the presence of highly reactive carbocationic propagating species.[1][2] The extreme reactivity of these intermediates often leads to side reactions, such as chain transfer and termination, complicating mechanistic analysis. This compound serves as an effective carbocation trap, allowing for the quenching and characterization of the active species.
Core Principle: Formation of a Stable, Non-Propagating Cation
The reaction of a growing polymer chain terminating in a carbocation with this compound results in the formation of a new, highly stable tertiary carbocation. This stability arises from the delocalization of the positive charge over the two phenyl rings and the inductive effect of the methyl groups. Crucially, due to significant steric hindrance from the two phenyl groups and the isopropyl moiety, this newly formed carbocation cannot propagate by adding to another monomer unit. This "trapping" effectively halts the polymerization, allowing for the analysis of the end-functionalized polymer.
Experimental Protocol: Trapping Propagating Carbocations in the Polymerization of Isobutylene
This protocol describes a method to verify the presence and nature of carbocationic species during the polymerization of isobutylene, a monomer known to undergo cationic polymerization.[3]
Materials:
-
This compound (purified by distillation)
-
Isobutylene (dried and distilled)
-
Titanium tetrachloride (TiCl₄) (as co-initiator)
-
2-chloro-2,4,4-trimethylpentane (initiator)
-
Dichloromethane (CH₂Cl₂) (dried and distilled)
-
Methanol (for quenching)
-
Hexane (for precipitation)
-
High-purity nitrogen or argon
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum under an inert atmosphere.
-
Solvent and Monomer Addition: To the flask, add 100 mL of anhydrous dichloromethane and cool to -80°C using a dry ice/acetone bath. Condense a known amount of isobutylene (e.g., 10 mL) into the cooled solvent.
-
Initiation: Introduce the initiator, 2-chloro-2,4,4-trimethylpentane (e.g., 0.1 mmol), via syringe.
-
Co-initiator Addition and Polymerization: Start the polymerization by adding a solution of TiCl₄ in dichloromethane (e.g., 1.0 M solution, 2.0 mmol) dropwise. The reaction mixture will become viscous as the polymer forms.
-
Carbocation Trapping: After a predetermined polymerization time (e.g., 15 minutes), inject a solution of this compound in dichloromethane (e.g., 1.0 M solution, 1.0 mmol) into the reaction mixture. A color change may be observed.
-
Quenching: After allowing the trapping reaction to proceed for a short period (e.g., 5 minutes), quench the polymerization by adding 10 mL of pre-chilled methanol.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirred methanol.
-
Purification and Analysis: Filter the precipitated polyisobutylene, wash with methanol, and dry under vacuum. Analyze the polymer by ¹H NMR and UV-Vis spectroscopy to identify the 2-methyl-1,1-diphenylpropyl end-group.
Data Interpretation:
| Analytical Technique | Expected Observation | Mechanistic Implication |
| ¹H NMR | Appearance of aromatic proton signals characteristic of the diphenylpropyl group. | Confirms the covalent attachment of the trapping agent to the polymer chain end. |
| UV-Vis Spectroscopy | Absorption bands corresponding to the diphenylmethyl chromophore. | Provides quantitative information on the concentration of trapped carbocations. |
Diagram of Cationic Trapping Mechanism:
Caption: Trapping of a propagating carbocation by this compound.
II. Probing Living Anionic Polymerization: End-Capping and Reactivity Modulation
Living anionic polymerization is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions.[4][5][6] 1,1-Diphenylethylene (DPE) and its derivatives are widely used as end-capping agents to modify the reactivity of the propagating carbanionic species.[7][8] this compound, with its increased steric bulk, offers a unique alternative for these studies.
Core Principle: Sterically Hindered, Non-Polymerizable Anion Formation
The living anionic chain end (a carbanion) can add to the double bond of this compound. This reaction forms a new, sterically hindered diphenylalkyl anion. Due to the bulky nature of this new anion, it is generally unable to initiate the polymerization of common monomers like styrene or dienes. This end-capping reaction effectively terminates the propagation of that chain in a controlled manner, allowing for the introduction of a specific end-group.
Experimental Protocol: End-Capping of Polystyryllithium
This protocol details the end-capping of living polystyryllithium chains with this compound.
Materials:
-
Styrene (purified by distillation from CaH₂)
-
This compound (purified by distillation)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)
-
Anhydrous methanol
-
High-purity nitrogen or argon
-
Schlenk line and associated glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere.
-
Solvent and Monomer Addition: Add 100 mL of anhydrous THF to the flask and cool to -78°C. Add a known amount of purified styrene (e.g., 5 mL) via syringe.
-
Initiation: Initiate the polymerization by adding a calculated amount of sec-BuLi solution to achieve the desired molecular weight. An immediate color change to orange-red indicates the formation of the living polystyryl anion.
-
Polymerization: Allow the polymerization to proceed for a specific time (e.g., 30 minutes) to ensure complete monomer conversion.
-
End-Capping: Inject a solution of this compound in THF (in slight excess relative to the initiator) into the living polymer solution. The color of the solution should change, often to a deeper red, indicating the formation of the diphenylalkyl anion.
-
Quenching: After allowing the end-capping reaction to proceed (e.g., 15 minutes), quench the living anions by adding a small amount of anhydrous methanol. The color of the solution should disappear.
-
Polymer Isolation and Analysis: Precipitate the polymer in methanol, filter, and dry under vacuum. Analyze the end-capped polystyrene using Gel Permeation Chromatography (GPC) to confirm the molecular weight and narrow distribution, and by ¹H NMR to verify the presence of the 2-methyl-1,1-diphenylpropyl end-group.
Data Interpretation:
| Analytical Technique | Expected Observation | Mechanistic Implication |
| GPC | A narrow, monomodal molecular weight distribution. | Indicates a controlled "living" process without premature termination. |
| ¹H NMR | Integration of aromatic signals corresponding to the end-group protons relative to the polymer backbone protons. | Allows for the quantification of end-capping efficiency. |
Diagram of Anionic End-Capping Workflow:
Caption: Workflow for end-capping living anionic polymers.
III. Elucidating Radical Polymerization via Addition-Fragmentation Chain Transfer
In radical polymerization, controlling molecular weight and achieving narrow polydispersity can be challenging. Chain transfer agents are often employed to regulate these properties. 2,4-Diphenyl-4-methyl-1-pentene, a structural isomer and dimer of α-methylstyrene, is a known addition-fragmentation chain transfer (AFCT) agent.[9][10][11] Due to its structural similarity, this compound is expected to exhibit analogous AFCT behavior, providing a means to study and control radical polymerization processes.
Core Principle: An Irreversible Addition-Fragmentation Pathway
The AFCT mechanism involves the addition of a propagating radical to the double bond of the AFCT agent. The resulting radical intermediate is unstable and undergoes fragmentation (β-scission) to form a new, smaller radical and a polymer chain with a terminal double bond. This new radical can then initiate the polymerization of another monomer molecule. This process effectively transfers the growing radical chain, controlling the molecular weight of the resulting polymer.
Experimental Protocol: Investigating AFCT in Methyl Methacrylate Polymerization
This protocol outlines an experiment to study the effect of this compound as an AFCT agent in the bulk polymerization of methyl methacrylate (MMA).
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
High-purity nitrogen or argon
Procedure:
-
Preparation of Reaction Mixtures: In a series of sealable reaction tubes, prepare solutions of MMA and AIBN in toluene. Add varying concentrations of this compound to each tube. A control reaction with no AFCT agent should also be prepared.
-
Degassing: Subject each reaction tube to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed tubes in a thermostatically controlled oil bath at a temperature sufficient to initiate polymerization (e.g., 60°C for AIBN).
-
Monitoring and Termination: At specific time intervals, remove a tube from the bath and cool it rapidly in an ice bath to quench the polymerization.
-
Polymer Isolation: Dilute the reaction mixture with a small amount of toluene and precipitate the polymer by adding the solution to a large volume of methanol.
-
Analysis: Filter and dry the polymer. Determine the molecular weight and polydispersity index (PDI) of each polymer sample using GPC. Analyze the polymer end-groups by ¹H NMR to confirm the presence of the terminal double bond.
Data Analysis and Expected Results:
| Concentration of this compound | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| 0% (Control) | High | Broad |
| Low | Intermediate | Narrower |
| High | Low | Narrow |
Diagram of Addition-Fragmentation Chain Transfer Mechanism:
Caption: Mechanism of addition-fragmentation chain transfer (AFCT).
IV. Synthesis of this compound
For reliable and reproducible mechanistic studies, the purity of this compound is crucial. A common synthetic route involves the dehydration of 2-methyl-1,1-diphenyl-1-propanol.
Protocol: Synthesis via Dehydration of the Corresponding Alcohol
Materials:
-
2-Methyl-1,1-diphenyl-1-propanol
-
Aluminum (III) chloride (AlCl₃)
-
Triphenylphosphine (PPh₃)
-
Nitromethane
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methyl-1,1-diphenyl-1-propanol (0.4 mmol), AlCl₃ (0.02 mmol, 5 mol%), and triphenylphosphine (0.02 mmol, 5 mol%) in nitromethane (1.0 mL).[12]
-
Reaction: Stir the mixture at 80°C for 2 hours.[12]
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Isolate the product, this compound, using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (5/1 v/v) eluent.[12]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a remarkably versatile molecule for probing the mechanisms of cationic, anionic, and radical polymerizations. Its unique steric and electronic properties allow it to act as a specific trapping agent, an end-capping molecule, or a chain transfer agent, providing researchers with a powerful tool to gain deeper insights into the fundamental processes that govern polymer formation. The protocols and principles outlined in this guide serve as a starting point for the innovative application of this compound in advancing the field of polymer science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Living Polymers and Mechanisms of Anionic Polymerization (1983) | Michael Szwarc | 46 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Study on MMA and BA Emulsion Copolymerization Using 2,4-Diphenyl-4-methyl-1-pentene as the Irreversible Addition-Fragmentation Chain Transfer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-METHYL-1-PHENYLPROPENE synthesis - chemicalbook [chemicalbook.com]
The Dual Nature of 2-Methyl-1,1-diphenylpropene: A Critical Evaluation of its Potential as a Polymerization Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 2-Methyl-1,1-diphenylpropene, a sterically hindered aromatic olefin, and critically evaluates its potential application as a polymerization inhibitor. While the structural characteristics of this molecule suggest a potential interaction with radical species, evidence regarding its efficacy and practical use as a polymerization inhibitor is not established in scientific literature. This document synthesizes the available data, explores the underlying chemical principles, and offers a nuanced perspective on its reactivity in the context of polymerization.
The Imperative of Polymerization Control
Uncontrolled polymerization of monomers is a significant challenge in the chemical and pharmaceutical industries. It can lead to product degradation, equipment fouling, and potentially hazardous runaway reactions. Polymerization inhibitors are crucial chemical agents added to monomers to prevent spontaneous polymerization during storage, transport, and processing. They function by intercepting the radical species that initiate and propagate the polymerization chain reaction, thereby ensuring the stability and purity of the monomer.
The efficacy of a polymerization inhibitor is determined by its ability to react rapidly with initiating or propagating radicals to form stable, non-reactive species that do not initiate new polymer chains. Key characteristics of an effective inhibitor include:
-
High Reactivity Towards Radicals: The inhibitor must be more reactive towards radicals than the monomer itself.
-
Formation of Stable Products: The reaction between the inhibitor and a radical should result in a stable molecule or a very unreactive radical.
-
Stability and Solubility: The inhibitor must be stable under storage conditions and soluble in the monomer it is intended to protect.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol |
| Appearance | Not specified in literature |
| Boiling Point | 297.2°C at 760 mmHg |
| Density | 0.977 g/cm³ |
| CAS Number | 781-33-9 |
A Theoretical Assessment of Inhibitory Potential
The chemical structure of this compound, featuring a sterically hindered double bond with two phenyl groups, suggests a complex role in polymerization processes.
The Role of Steric Hindrance
Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, is a prominent feature of this compound.[1][2] The bulky phenyl and methyl groups surrounding the double bond could potentially impede the approach of a growing polymer chain, which might slow down the rate of polymerization.[3] This "retarder" effect, however, is distinct from true inhibition, where the polymerization is completely halted for an induction period.
Reactivity with Radicals: A Double-Edged Sword
A critical function of a polymerization inhibitor is its ability to scavenge free radicals. Studies on the photooxidation of this compound have shown that it does react with radicals, specifically in the context of oxidation reactions.[4] This reactivity suggests that it could, in principle, interact with the radical species that drive polymerization.
However, the products of this photooxidation are epoxides and oxidative cleavage products, not the stable, unreactive species typically formed by conventional inhibitors like substituted phenols or stable nitroxide radicals. This indicates that while it reacts with radicals, the subsequent reaction pathways may not lead to effective termination of the polymerization process.
The proposed mechanism of interaction with a propagating radical (P•) is illustrated below. The resulting radical adduct could be sterically hindered and potentially less reactive, but its ultimate fate and ability to re-initiate polymerization are unknown.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 3. Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00484H [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Reactions Involving 2-Methyl-1,1-diphenylpropene
Introduction: The Synthetic Versatility of a Sterically Hindered Alkene
2-Methyl-1,1-diphenylpropene, a tri-substituted alkene with the CAS Registry Number 781-33-9, presents a fascinating case study in steric and electronic effects on reactivity.[1] Its structure, featuring two phenyl groups and a methyl group attached to the double bond, imparts significant steric hindrance around the reactive center. This characteristic governs its participation in a variety of organic transformations, often leading to unique selectivity and reactivity patterns. Understanding the interplay of these steric and electronic factors is paramount for researchers aiming to utilize this compound as a building block in the synthesis of complex molecules and polymers.
This comprehensive guide provides detailed experimental protocols and mechanistic insights for key reactions involving this compound. The protocols are designed to be self-validating, with explanations for each procedural step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. For drug development professionals, the described transformations offer pathways to novel molecular scaffolds, while researchers and scientists will find the detailed methodologies valuable for their synthetic endeavors.
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 208.30 g/mol | --INVALID-LINK-- |
| Boiling Point | 297.2 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.977 g/cm³ | --INVALID-LINK-- |
| CAS Number | 781-33-9 | --INVALID-LINK-- |
Spectroscopic Data Summary:
| Spectroscopy | Key Features | Reference |
| ¹H NMR (CDCl₃) | Multiplet in the aromatic region (δ 7.17-7.37 ppm), signals for the methyl protons. | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃) | Signals for aromatic carbons, vinylic carbons, and methyl carbons. | --INVALID-LINK-- |
| IR (neat) | Peaks corresponding to C=C stretching (~1648 cm⁻¹), aromatic C-H stretching, and C-H bending vibrations. | --INVALID-LINK-- |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 208. | --INVALID-LINK-- |
I. Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary, reliable methods: the Wittig reaction and a Grignard-based approach followed by dehydration. The choice of method may depend on the availability of starting materials and desired scale.
Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction provides a powerful and regioselective method for alkene synthesis. In this case, the reaction of benzophenone with an isopropylidene phosphorane yields the target molecule with high specificity, avoiding the formation of isomeric byproducts.[2]
Caption: Wittig reaction workflow for this compound synthesis.
Materials:
-
Isopropyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via a syringe over 15 minutes. The solution will turn a deep orange or red color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or hexanes (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using hexanes as the eluent to yield this compound as a colorless oil or low-melting solid.
Protocol 2: Synthesis via Grignard Reaction and Dehydration
This two-step approach involves the initial formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by acid-catalyzed dehydration.
Caption: Grignard reaction and dehydration sequence for synthesis.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Bromopropane
-
Benzophenone
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete (most of the magnesium has been consumed), the Grignard reagent is ready.[3]
-
Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring it over a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude tertiary alcohol.
-
Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of concentrated H₂SO₄ or p-TsOH.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. The resulting this compound can be purified by distillation under reduced pressure or column chromatography.
II. Key Reactions of this compound
The reactivity of this compound is dominated by the electron-rich nature of its double bond, making it susceptible to electrophilic attack. However, the significant steric hindrance around the double bond influences the regioselectivity and stereoselectivity of these reactions.
Protocol 3: Electrophilic Bromination
The addition of bromine to this compound is a classic example of an electrophilic addition reaction. Due to steric hindrance, the reaction proceeds to give the dibromo adduct.
Caption: Mechanism of electrophilic bromination of this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise with stirring. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.
-
If a persistent bromine color remains, add a few drops of saturated sodium thiosulfate solution to quench the excess bromine.
-
Transfer the reaction mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexanes.
Protocol 4: Oxidation with Potassium Permanganate
Oxidative cleavage of the double bond in this compound with a strong oxidizing agent like potassium permanganate under acidic conditions will yield benzophenone and acetone. This reaction is a powerful tool for structural elucidation and for the synthesis of carbonyl compounds.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask and cool the solution to 0 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (excess, ~4 equivalents) in a mixture of water and a few drops of dilute sulfuric acid.
-
Slowly add the KMnO₄ solution to the stirred solution of the alkene at 0 °C. The purple color of the permanganate will be discharged as a brown precipitate of manganese dioxide (MnO₂) forms.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the purple color no longer disappears.
-
Quench the excess permanganate by adding solid sodium bisulfite until the purple color is gone and the manganese dioxide dissolves.
-
Remove the acetone by rotary evaporation.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield a mixture of benzophenone and acetone. Benzophenone can be purified by recrystallization or column chromatography.
Protocol 5: Cationic Polymerization
The presence of two phenyl groups and a methyl group on the double bond stabilizes the formation of a tertiary benzylic carbocation, making this compound an excellent monomer for cationic polymerization.[4] This process can be initiated by strong acids or Lewis acids.
Materials:
-
This compound (monomer)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, nitrogen-purged reaction vessel, dissolve freshly distilled this compound in anhydrous dichloromethane.
-
Cool the solution to the desired polymerization temperature (e.g., -78 °C to 0 °C, depending on the desired molecular weight and control).
-
In a separate, dry syringe, prepare a solution of the initiator (e.g., SnCl₄) in dichloromethane.
-
Rapidly inject the initiator solution into the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (typically a few minutes to several hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural analysis.
III. Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
This compound and many of the solvents used are flammable. Keep away from ignition sources.
Specific Hazards:
-
Grignard Reagents: Are highly reactive and water-sensitive. Ensure all glassware is scrupulously dried to prevent violent reactions. Handle under an inert atmosphere (nitrogen or argon).[6][7][8]
-
n-Butyllithium: Is pyrophoric and will ignite on contact with air. Handle with extreme care using proper syringe techniques under an inert atmosphere.
-
Strong Acids (e.g., H₂SO₄): Are corrosive and can cause severe burns. Handle with care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.
-
Bromine: Is highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate respiratory protection.
-
Potassium Permanganate: Is a strong oxidizing agent. Avoid contact with combustible materials.
Conclusion
This compound is a valuable substrate for a range of organic transformations. Its unique steric and electronic properties provide opportunities for selective synthesis. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the chemistry of this versatile alkene. By understanding the causality behind the experimental choices and adhering to strict safety protocols, scientists can confidently and effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel materials and pharmaceuticals.
References
- 1. lookchem.com [lookchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. media.laballey.com [media.laballey.com]
- 6. quora.com [quora.com]
- 7. acs.org [acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Wittig Reaction for Hindered Alkenes
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that synthesizing complex molecules requires robust and reliable methodologies. The Wittig reaction is a cornerstone of alkene synthesis, yet its application to sterically demanding substrates—particularly hindered ketones—presents significant challenges that can impede research progress.
This guide is structured to provide not just procedural instructions, but a deeper understanding of the mechanistic principles at play. By explaining the causality behind each experimental choice, we aim to empower you to diagnose issues, optimize your reaction conditions, and select the most effective synthetic route for your target molecule.
Part 1: Core Troubleshooting Guide
This section addresses the most pressing issues encountered when attempting the Wittig olefination on sterically congested carbonyls.
Q1: My Wittig reaction with a hindered ketone is giving very low yield or failing completely. What's happening and what should I do?
Expert Analysis: This is the most common failure mode when dealing with sterically hindered ketones. The core issue is twofold: the reduced electrophilicity of the carbonyl carbon due to bulky neighboring groups, and the steric clash between those groups and the large triphenylphosphine moiety of the incoming ylide. Stabilized ylides, which are less reactive to begin with, are particularly prone to failure with these substrates.[1][2][3] The initial nucleophilic attack, which is the rate-determining step for stabilized ylides, becomes prohibitively slow.[3][4]
Primary Recommendation: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction.
For most cases involving hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is the superior alternative.[2][5] The key difference lies in the reagent: the HWE reaction employs a phosphonate-stabilized carbanion instead of a phosphonium ylide. These phosphonate carbanions are significantly more nucleophilic than their ylide counterparts and are less sterically demanding, allowing them to react more efficiently with hindered carbonyl centers.[1][6][7][8]
A critical secondary benefit is the simplification of product purification. The byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and easily removed during an aqueous workup.[1][9] This contrasts sharply with the often-problematic removal of the greasy, nonpolar triphenylphosphine oxide (TPPO) generated in the Wittig reaction.[1][10]
| Feature | Standard Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (Ph₃P=CHR) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) |
| Reactivity | Lower nucleophilicity; often fails with hindered ketones.[11] | Higher nucleophilicity; effective for hindered ketones.[6][8] |
| Byproduct | Triphenylphosphine Oxide (TPPO) | Dialkyl Phosphate Salt |
| Byproduct Removal | Difficult (requires chromatography or crystallization).[10] | Easy (water-soluble, removed by aqueous extraction).[1] |
| Typical Stereoselectivity | (Z) for non-stabilized ylides; (E) for stabilized ylides.[12] | Predominantly (E)-alkenes.[7] |
-
Phosphonate Deprotonation:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the phosphonate ester (1.1 eq.) in anhydrous THF.
-
Cool the solution to 0 °C or -78 °C.
-
Add a strong base (e.g., NaH, 1.1 eq.) portion-wise and stir for 30-60 minutes at the same temperature until gas evolution ceases.
-
-
Reaction with Carbonyl:
-
Slowly add a solution of the hindered ketone (1.0 eq.) in anhydrous THF to the phosphonate carbanion solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC for the consumption of the starting ketone.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then brine to remove the phosphate byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Q2: I'm getting a poor E/Z selectivity or the wrong isomer. How can I control the stereochemical outcome?
Expert Analysis: Stereoselectivity in olefination reactions is dictated by the relative stability of the transition states leading to the syn and anti diastereomeric intermediates (oxaphosphetanes).[13] The nature of the ylide (or phosphonate), the presence of metal salts, and the temperature all play a crucial role in determining the final E/Z ratio.
-
Non-stabilized Ylides: Under salt-free conditions, the reaction is kinetically controlled, proceeding through a puckered, early transition state that minimizes steric interactions, leading preferentially to the cis (or Z)-alkene.[5][13][14]
-
Stabilized Ylides: The initial addition is reversible, allowing the system to equilibrate to the more thermodynamically stable trans-oxaphosphetane intermediate, which yields the trans (or E)-alkene.[3][14]
-
Salt Effects: Lithium salts can coordinate to the oxygen atom of the betaine intermediate, promoting equilibration and "stereochemical drift," which often reduces Z-selectivity.[2][13][15]
-
To Obtain the (E)-Alkene:
-
Use a Stabilized Ylide: If your carbonyl is not excessively hindered, a stabilized ylide (e.g., Ph₃P=CHCO₂Et) is the most direct route to the (E)-alkene.[5][12]
-
Employ the HWE Reaction: The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[6][7]
-
Use the Schlosser Modification: For non-stabilized ylides that would normally give the (Z)-product, the Schlosser modification can be used to force (E)-alkene formation.[2][5] This involves treating the initial betaine intermediate with a strong base (like phenyllithium) at low temperature to deprotonate and then re-protonate, forcing equilibration to the more stable threo-betaine, which leads to the (E)-alkene.[14][16][17]
-
-
To Obtain the (Z)-Alkene:
-
Use a Non-Stabilized Ylide under Salt-Free Conditions: This is the classic approach. Use a potassium-based strong base (e.g., KHMDS, KOtBu) instead of a lithium base (n-BuLi) to minimize salt effects that erode Z-selectivity.[1][13]
-
Employ the Still-Gennari Modification of the HWE: This variant uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in polar aprotic solvents (like THF) at low temperatures. These conditions accelerate the elimination from the syn-intermediate, kinetically favoring the (Z)-alkene.[6][7]
-
// E-Alkene Path hwe [label="Is the standard HWE reaction\ncompatible with your substrate?", shape=diamond, fillcolor="#FEF7E0", color="#FBBC05"]; schlosser [label="Use Schlosser Modification\nwith a non-stabilized ylide.", fillcolor="#E8F0FE", color="#4285F4"]; use_hwe [label="Use Horner-Wadsworth-Emmons\n(HWE) Reaction.", fillcolor="#E8F0FE", color="#4285F4"];
e_alkene -> hwe; hwe -> use_hwe [label="Yes"]; hwe -> schlosser [label="No"];
// Z-Alkene Path non_stab [label="Use a Non-Stabilized Ylide\nunder Salt-Free Conditions\n(e.g., KHMDS base).", fillcolor="#E6F4EA", color="#34A853"]; still_gennari [label="For advanced control,\nuse Still-Gennari HWE\nModification.", shape=parallelogram, fillcolor="#E6F4EA", color="#34A853"];
z_alkene -> non_stab; non_stab -> still_gennari [style=dashed]; }
Caption: Comparative overview of the Wittig and Horner-Wadsworth-Emmons (HWE) reaction pathways.
| Ylide Type | Recommended Bases | Typical Solvents | Temperature |
| Non-Stabilized | n-BuLi, s-BuLi, NaH, NaHMDS, KHMDS | Anhydrous THF, Diethyl Ether, Toluene | -78 °C to 0 °C |
| Semi-Stabilized | n-BuLi, NaH, KOtBu | Anhydrous THF, DMF | -78 °C to RT |
| Stabilized | NaOEt, NaOMe, K₂CO₃, NaOH | Ethanol, Methanol, THF, DCM | 0 °C to Reflux |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wittig_reaction [chemeurope.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. delval.edu [delval.edu]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. adichemistry.com [adichemistry.com]
- 15. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 16. Schlosser Modification [organic-chemistry.org]
- 17. synarchive.com [synarchive.com]
Technical Support Center: Grignard Synthesis of Tertiary Alcohols
Welcome to the Technical Support Center for the Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the underlying chemical principles to empower you to optimize your synthetic outcomes.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of tertiary alcohols through the nucleophilic addition of an organomagnesium halide to a ketone or ester.[1][2][3] While powerful, this reaction is notoriously sensitive to reaction conditions and substrate choice, often leading to a variety of side reactions that can significantly lower the yield of the desired product. This guide provides a comprehensive overview of these side reactions and practical, field-proven solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is resulting in a low yield of the tertiary alcohol. What are the most common reasons for this?
A1: Low yields in Grignar reactions are a frequent challenge and can often be attributed to several factors.[4][5] The primary culprits include the presence of moisture, which quenches the Grignard reagent, and side reactions such as enolization of the ketone starting material, reduction of the ketone, and Wurtz coupling.[1][6][7] Steric hindrance in either the Grignard reagent or the ketone can also significantly impede the desired nucleophilic addition.[1]
Q2: I've isolated my starting ketone after the reaction. What is causing this?
A2: The recovery of your starting ketone is a strong indication that enolization is the dominant reaction pathway.[1] If your ketone has acidic α-protons, a sterically hindered Grignard reagent may act as a base rather than a nucleophile, abstracting a proton to form an enolate.[1][4] This enolate is then protonated during the aqueous workup, regenerating the ketone.[1]
Q3: My product mixture contains a significant amount of a secondary alcohol. How is this possible?
A3: The formation of a secondary alcohol is a result of the reduction of the ketone. This side reaction is more prevalent when using bulky Grignard reagents that have β-hydrogens.[1][6] The Grignard reagent can transfer a hydride from its β-carbon to the carbonyl carbon of the ketone via a six-membered cyclic transition state, resulting in a secondary alcohol after workup.[1][8]
Q4: What is a Wurtz coupling reaction and how can it affect my Grignard synthesis?
A4: Wurtz coupling is a side reaction where two alkyl halides react with a metal, in this case, magnesium, to form a new alkane.[9][10] In the context of a Grignard reaction, the Grignard reagent can couple with the starting alkyl halide, leading to the formation of a hydrocarbon byproduct and consuming the Grignard reagent, thus lowering the yield of the desired tertiary alcohol.[6][7][11]
Q5: Can single electron transfer (SET) be a significant side reaction?
A5: The role of single electron transfer (SET) in Grignard reactions is a topic of ongoing discussion. While the reaction is generally considered to proceed through a nucleophilic addition mechanism, an SET pathway may become significant with sterically hindered substrates or certain aromatic ketones.[1][12] Evidence suggests that for most additions of Grignard reagents to aliphatic aldehydes and ketones, the concerted, two-electron pathway is dominant.[12][13] However, when SET does occur, it can lead to the formation of radical intermediates and subsequent side products.[14][15]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Grignard synthesis of tertiary alcohols.
| Problem | Probable Cause(s) | Solutions & Experimental Protocols |
| Low or no yield of tertiary alcohol; recovery of starting materials. | 1. Inactive Magnesium: Magnesium surface is passivated by an oxide layer. 2. Presence of Moisture: Grignard reagents are highly sensitive to water.[4][5] 3. Inefficient Grignard Formation: Reaction between the alkyl halide and magnesium did not go to completion. | 1. Magnesium Activation: - Mechanical: In a dry, inert atmosphere, gently grind the magnesium turnings with a mortar and pestle. - Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the alkyl halide.[6] 2. Rigorous Anhydrous Conditions: - Glassware: Dry all glassware in an oven at >120°C overnight or flame-dry under vacuum and cool under an inert atmosphere (Ar or N₂).[4] - Solvents: Use anhydrous solvents. Consider distilling solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers). 3. Optimizing Grignard Formation: - Initiation: Use a concentrated solution of the alkyl halide initially to facilitate initiation. - Temperature Control: Once initiated, add the remaining alkyl halide dropwise to maintain a gentle reflux. |
| Significant amount of starting ketone recovered. | Enolization: The Grignard reagent is acting as a base, deprotonating the ketone at the α-position.[1][16][17] This is favored by sterically hindered Grignard reagents and ketones with accessible α-protons. | 1. Modify Reaction Conditions: - Lower Temperature: Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.[4] 2. Change Reagents: - Less Hindered Grignard: If possible, use a less sterically bulky Grignard reagent. - Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization (Luche reaction conditions). |
| Formation of a secondary alcohol byproduct. | Reduction: The Grignard reagent, particularly those with β-hydrogens, is reducing the ketone.[1][6][8] | 1. Reagent Selection: - Grignard Reagent without β-Hydrogens: Use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). - Less Bulky Grignard Reagent: A less sterically demanding Grignard reagent is less likely to act as a reducing agent. 2. Temperature Control: - Perform the addition of the ketone at low temperatures (e.g., 0 °C or below). |
| Presence of a nonpolar, high-boiling byproduct. | Wurtz Coupling: The Grignard reagent is coupling with the unreacted alkyl halide.[6][7] | 1. Slow Addition: Add the alkyl halide slowly and at a controlled rate to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. 2. Temperature Management: Avoid excessive heating during the formation of the Grignard reagent, as higher temperatures can promote coupling. |
| Reaction with an ester yields a complex mixture or low yield of the tertiary alcohol. | Incomplete Reaction or Side Reactions: Esters react with two equivalents of the Grignard reagent.[18][19][20][21] Insufficient Grignard reagent will result in a mixture of starting ester, ketone intermediate, and the desired tertiary alcohol.[22] | 1. Stoichiometry: Use at least two equivalents of the Grignard reagent, and often a slight excess (2.1-2.5 equivalents) is recommended to ensure complete reaction.[22] 2. Reverse Addition: Add the ester slowly to the Grignard reagent solution to ensure that the intermediate ketone reacts immediately with the excess Grignard reagent present.[23] |
Reaction Mechanisms and Troubleshooting Logic
To further aid in understanding and troubleshooting, the following diagrams illustrate the desired reaction pathway and the competing side reactions.
Caption: Desired pathway for tertiary alcohol synthesis.
Caption: Competing side reaction pathways in Grignard synthesis.
Caption: A troubleshooting decision flowchart for low yields.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. study.com [study.com]
- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 11. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 12. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,1-diphenylpropene
Welcome to the technical support center for the synthesis of 2-Methyl-1,1-diphenylpropene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during this procedure. As your Senior Application Scientist, I will provide in-depth, field-proven insights to ensure your experiments are both successful and reproducible.
Introduction
This compound is a tetrasubstituted alkene of significant interest in medicinal chemistry and materials science. Its synthesis, however, can be challenging due to steric hindrance around the double bond. The two most common and effective methods for its preparation are the Wittig reaction and a Grignard reaction followed by dehydration of the resulting tertiary alcohol. This guide will delve into both methodologies, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our focus is not just on the "how," but the "why," to empower you with a deeper understanding of the chemical principles at play.
Part 1: The Wittig Reaction Approach
The Wittig reaction is a powerful tool for alkene synthesis, involving the reaction of a phosphorus ylide with a carbonyl compound. For this compound, this typically involves the reaction of benzophenone with isopropyltriphenylphosphonium ylide.
Reaction Mechanism Overview
The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction forward.
Caption: The Wittig reaction mechanism for the synthesis of this compound.
Experimental Protocol: Wittig Synthesis
1. Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isopropyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change to deep red or orange.[1]
-
Stir the mixture at this temperature for 1-2 hours.
2. Reaction with Benzophenone:
-
Dissolve benzophenone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the benzophenone solution to the ylide suspension at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexanes/ethyl acetate gradient).[2]
Troubleshooting the Wittig Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Steric Hindrance: Benzophenone is a sterically hindered ketone, which can significantly slow down the reaction.[1][3] 2. Ylide Instability/Incomplete Formation: The ylide is sensitive to moisture and air. The base used may not have been strong enough.[1] 3. Poor Quality of Reagents: Benzophenone can be of poor quality or the n-BuLi may have degraded. | 1. Increase reaction time and/or temperature (after initial low-temperature addition). Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[1][3] 2. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use a freshly titrated and potent base like n-BuLi. 3. Use freshly distilled or recrystallized benzophenone. Titrate the n-BuLi solution before use. |
| Difficult Purification | Triphenylphosphine Oxide Byproduct: This byproduct can be difficult to separate from the desired alkene due to similar polarities.[2] | 1. Column Chromatography: Careful column chromatography with a non-polar eluent system is the most effective method. 2. Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes. |
| Formation of Side Products | Enolization of Benzophenone: Strong bases like n-BuLi can deprotonate the alpha-protons of some ketones, leading to side reactions. | While benzophenone lacks alpha-protons, this is a consideration for other ketones. Adding the ketone solution slowly to the ylide at low temperatures can minimize this. |
Part 2: The Grignard Reaction and Dehydration Approach
This two-step approach involves the synthesis of the tertiary alcohol, 2-methyl-1,1-diphenylpropan-2-ol, via a Grignard reaction, followed by its dehydration to the target alkene.
Reaction Mechanism Overview
Step 1: Grignard Reaction The nucleophilic carbon of the isopropylmagnesium bromide attacks the electrophilic carbonyl carbon of benzophenone. An acid workup then protonates the resulting alkoxide to form the tertiary alcohol.
Step 2: Dehydration The alcohol is protonated by a strong acid, forming a good leaving group (water). Departure of water generates a tertiary carbocation, which then loses a proton from an adjacent carbon to form the alkene.
Caption: The Grignard reaction and subsequent dehydration mechanism.
Experimental Protocol: Grignard Reaction and Dehydration
1. Grignard Reagent Formation and Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.[4][5]
-
Assemble the apparatus and flush with an inert gas.
-
Add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the addition funnel and add it dropwise to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.
-
After the addition is complete, reflux for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C.
-
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
2. Dehydration of the Tertiary Alcohol:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution or dilute sulfuric acid.[6]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) and heat to distill the alkene product.[7][8][9] The temperature required for dehydration of tertiary alcohols is relatively mild (25-80 °C).[9]
3. Purification:
-
The distilled product can be further purified by washing with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous calcium chloride and perform a final distillation or column chromatography on silica gel with a non-polar eluent.
Troubleshooting the Grignard Reaction and Dehydration
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Grignard Reagent Formation | 1. Presence of Moisture: Grignard reagents are highly sensitive to water.[5] 2. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer. | 1. Rigorously dry all glassware (flame-drying is recommended) and use anhydrous solvents.[4][5] 2. Activate the magnesium by crushing it, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[4][6] |
| Low Yield of Tertiary Alcohol | 1. Side Reactions: Wurtz coupling of the Grignard reagent with unreacted 2-bromopropane can occur.[6] 2. Inaccurate Grignard Concentration: An insufficient amount of Grignard reagent was used. | 1. Add the 2-bromopropane solution dropwise to the magnesium to maintain a low concentration of the halide.[6] 2. It is best practice to titrate the Grignard reagent before use to determine its exact molarity.[6] |
| Incomplete Dehydration | 1. Insufficient Acid Catalyst or Temperature: The conditions may not be harsh enough for complete dehydration. 2. Reversible Reaction: The presence of water can drive the equilibrium back towards the alcohol. | 1. Increase the amount of acid catalyst or the reaction temperature.[7] 2. Remove the alkene product by distillation as it is formed to drive the reaction to completion. |
| Formation of Isomeric Alkenes | Carbocation Rearrangement: While a tertiary carbocation is formed, rearrangements are possible in other systems, leading to a mixture of alkene isomers. | For this specific synthesis, rearrangement is unlikely. However, in other cases, choosing a dehydration method that avoids carbocation intermediates (e.g., via a tosylate) can provide better selectivity.[8] |
Frequently Asked Questions (FAQs)
Q1: Which method, Wittig or Grignard, is generally better for synthesizing this compound?
Both methods are viable, but the Grignard reaction followed by dehydration is often more reliable for this specific tetrasubstituted alkene. The Wittig reaction with a sterically hindered ketone like benzophenone can be sluggish and result in low yields.[1][3] The Grignard approach is often higher yielding if anhydrous conditions are maintained.
Q2: What is the most common side product in the Grignard synthesis?
The most common side product is biphenyl, formed from the coupling of the Grignard reagent with any unreacted aryl halide.[4] In the case of using isopropylmagnesium bromide, the analogous coupling product would be 2,3-dimethylbutane. Slow addition of the alkyl halide during Grignard formation helps to minimize this.
Q3: How can I confirm the purity of my final product?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to assess the purity and identify any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the desired product.
Q4: My Wittig reaction is not turning the characteristic red/orange color. What should I do?
This indicates that the ylide is not forming. The most likely culprits are wet solvents or glassware, or an inactive batch of n-BuLi. Ensure all components are scrupulously dry and use a freshly opened or titrated bottle of n-BuLi.
Q5: During the dehydration step, my reaction mixture turned black. What happened?
Concentrated sulfuric acid can cause charring and other side reactions with organic compounds, especially at higher temperatures.[10] Using phosphoric(V) acid is often a cleaner alternative as it is less oxidizing.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. sciepub.com [sciepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. benchchem.com [benchchem.com]
- 7. Dehydration of Alcohols: A Key Organic Reaction | Algor Cards [cards.algoreducation.com]
- 8. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
removing unreacted starting materials from 2-Methyl-1,1-diphenylpropene
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methyl-1,1-diphenylpropene. As a tetrasubstituted alkene, its synthesis can often result in reaction mixtures containing unreacted starting materials and byproducts that require systematic removal. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the isolation of a highly pure final product.
Introduction to Purification Challenges
The synthesis of this compound is commonly achieved via two primary pathways: the Grignard reaction, typically involving benzophenone and an isopropyl magnesium halide, or the Wittig reaction, utilizing a phosphonium ylide and benzophenone. Each route presents a unique profile of potential impurities that must be addressed to achieve high purity of the final product. The non-polar nature of this compound dictates the use of specific purification strategies, primarily focused on exploiting the polarity differences between the product and contaminants.
Frequently Asked Questions (FAQs)
Q1: My crude ¹H NMR shows the presence of unreacted benzophenone. What is the most effective way to remove it?
A1: Unreacted benzophenone is a common impurity, particularly in Grignard reactions that have not gone to completion. Due to its moderate polarity and carbonyl group, it can be effectively removed using a combination of techniques:
-
Aqueous Workup: Benzophenone is insoluble in water, so a simple aqueous wash is insufficient. However, a diligent extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and subsequent washes with brine will help in the initial cleanup.
-
Column Chromatography: This is the most reliable method for separating benzophenone from the non-polar this compound. Benzophenone, being more polar, will adhere more strongly to a polar stationary phase like silica gel.[1][2]
-
Recrystallization: If the concentration of benzophenone is not excessively high, recrystallization can be effective. Since this compound is a liquid at room temperature, this technique is more applicable if the crude product solidifies upon cooling. A solvent system where benzophenone is more soluble than the product at low temperatures would be ideal.
Q2: I've performed a Wittig reaction and am struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are my options?
A2: Triphenylphosphine oxide (TPPO) is a notoriously persistent byproduct of the Wittig reaction.[3] Its removal can be challenging due to its variable solubility. Here are several field-proven strategies:
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Treatment of the crude reaction mixture with calcium bromide (CaBr₂) in ethereal solvents or toluene can precipitate the TPPO complex, which can then be removed by filtration.[4][5] A similar approach using zinc chloride in ethanol has also been shown to be effective.[6][7]
-
Solvent Trituration/Crystallization: TPPO is poorly soluble in non-polar solvents like hexane and cold diethyl ether.[3][6] Triturating the crude product with cold hexane can often cause the TPPO to precipitate, allowing for its removal by filtration.
-
Column Chromatography: If other methods fail, column chromatography is a reliable option. TPPO is significantly more polar than this compound and will be retained on a silica gel column.[3]
Q3: How do I choose the best solvent system for column chromatography?
A3: The choice of eluent for column chromatography is critical for achieving good separation. For a non-polar compound like this compound, you should start with a non-polar mobile phase and gradually increase the polarity if necessary.
-
Initial Solvent System: A good starting point is 100% hexane or petroleum ether.[8] This will elute the non-polar product while retaining more polar impurities like benzophenone and TPPO on the silica gel.
-
Gradient Elution: If you need to elute the more polar impurities for analysis, you can gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or dichloromethane. A common gradient would be to start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., from 0% to 10%).[9][10]
Q4: What is the best approach for removing unreacted Grignard reagent and its salts during workup?
A4: Proper quenching and workup of a Grignard reaction are crucial to remove unreacted organomagnesium species and the resulting magnesium salts.
-
Quenching: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This is generally preferred over strong acids to avoid potential side reactions with the desired alkene product.
-
Extraction: After quenching, the mixture should be transferred to a separatory funnel and extracted with a suitable organic solvent like diethyl ether. The organic layer should then be washed sequentially with water and brine to remove any remaining inorganic salts.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oily product that does not crystallize | High concentration of impurities; inherent liquid nature of the product. | Focus on purification techniques suitable for liquids, such as column chromatography. |
| Low recovery after purification | Product co-eluting with impurities during chromatography; product loss during transfers and extractions. | Optimize the chromatography solvent system for better separation; ensure careful and quantitative transfers. |
| Broad, overlapping spots on TLC | Inappropriate TLC solvent system; co-eluting impurities. | Test different TLC solvent systems to achieve better separation before attempting column chromatography. |
| Presence of a byproduct at ~210 m/z in GC-MS | Possible formation of 1,1-diphenyl-2-methylpropane from reduction of the alkene. | Ensure the reaction workup is not overly acidic, which could promote side reactions. Purification by column chromatography should separate this less polar byproduct. |
Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification strategy.
Detailed Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
-
Solvent Removal: After the Wittig reaction is complete, remove the reaction solvent under reduced pressure.
-
Redissolution: Dissolve the crude residue in a minimal amount of a suitable solvent such as toluene or tetrahydrofuran (THF).
-
Precipitation: Add 1.5 equivalents of anhydrous calcium bromide (CaBr₂) to the solution. Stir the mixture at room temperature for 2-3 hours. A white precipitate of the CaBr₂-TPPO complex should form.[4][5]
-
Filtration: Filter the mixture through a pad of celite, washing the filter cake with a small amount of fresh solvent.
-
Solvent Evaporation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, now depleted of TPPO.
-
Further Purification: Assess the purity of the product by TLC or ¹H NMR. If other impurities remain, proceed with column chromatography as described in Protocol 2.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with 100% hexane as the eluent. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with 100% hexane.[8] this compound, being non-polar, will elute relatively quickly.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Gradient Elution (if necessary): If polar impurities such as benzophenone or residual TPPO remain on the column, gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 2%, 5%, 10%) to the hexane to elute these compounds.[9][10]
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain pure this compound.
Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 208.30 | N/A (Liquid) | 297.2 | Soluble in non-polar organic solvents.[12][13] |
| Benzophenone | 182.22 | 47-51 | 305 | Soluble in ethanol, ether, chloroform; insoluble in water.[14][15][16] |
| Triphenylphosphine Oxide (TPPO) | 278.28 | 154-158 | 360 | Poorly soluble in hexane and cold diethyl ether; soluble in methanol, acetone.[3] |
| Isopropylmagnesium Bromide | 147.30 | 114-116 | 148-154 | Miscible with THF and diethyl ether.[17][18] |
References
- 1. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 2. What Elutes First in Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. lookchem.com [lookchem.com]
- 13. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzophenone | 119-61-9 [chemicalbook.com]
- 15. Benzophenone - Sciencemadness Wiki [sciencemadness.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. lookchem.com [lookchem.com]
- 18. ISOPROPYLMAGNESIUM BROMIDE | 920-39-8 [chemicalbook.com]
Technical Support Center: Synthesis of 2-Methyl-1,1-diphenylpropene
Welcome to the technical support center for the synthesis of 2-Methyl-1,1-diphenylpropene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound. We will delve into the causality behind common byproduct formation and provide field-proven strategies to optimize your reaction outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound (CAS 781-33-9) can be approached through several synthetic routes.[1][2] The most common and practical methods involve either a Grignard reaction followed by dehydration or a direct Wittig olefination. Each pathway presents a unique set of challenges and potential byproducts. This guide will focus on troubleshooting these two primary methods.
II. Troubleshooting Guide & FAQs: Grignard Reaction & Dehydration Pathway
This two-step approach first involves the synthesis of a tertiary alcohol, 2-methyl-1,1-diphenylpropan-2-ol, via the reaction of a Grignard reagent with benzophenone. The subsequent step is the acid-catalyzed dehydration of this alcohol to yield the desired alkene.[3][4]
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes?
A1: The primary culprit for a failed Grignard reaction is the presence of water or other protic sources.[5][6] Grignard reagents are potent bases and will readily react with any acidic protons from water, alcohols, or even atmospheric moisture.[5][7]
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[8]
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents like diethyl ether or tetrahydrofuran (THF).[9]
-
Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary to expose a fresh magnesium surface and initiate the reaction.[10]
-
Q2: I've observed a significant amount of a white, crystalline solid in my crude product after the Grignard reaction. What is it and how can I minimize it?
A2: This is most likely biphenyl, a common byproduct in Grignard reactions involving phenylmagnesium bromide.[8] It forms from the coupling of the Grignard reagent with unreacted bromobenzene.[8]
-
Causality: High concentrations of bromobenzene and elevated reaction temperatures favor the formation of biphenyl.[8]
-
Minimization & Removal:
-
Slow Addition: Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating.
-
Purification: Biphenyl can be removed from the desired alcohol intermediate by trituration with a solvent in which it is more soluble, such as petroleum ether.[6]
-
Q3: During the dehydration of 2-methyl-1,1-diphenylpropan-2-ol, I'm getting a mixture of alkene isomers. How can I improve the selectivity for this compound?
A3: The acid-catalyzed dehydration of tertiary alcohols proceeds through an E1 mechanism involving a carbocation intermediate.[11][12] This can lead to rearrangements and the formation of multiple alkene products.
-
Mechanistic Insight: The protonation of the hydroxyl group creates a good leaving group (water).[3] Departure of water forms a tertiary carbocation. Deprotonation from an adjacent carbon then forms the double bond.
-
Troubleshooting Isomer Formation:
-
Choice of Acid: While strong acids like sulfuric acid are effective, they can also promote side reactions and charring.[13] Milder conditions, such as using phosphoric acid or catalytic amounts of a strong acid with heat, can sometimes offer better selectivity.
-
Temperature Control: The reaction temperature can influence the product distribution. It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction progress.
-
Experimental Protocol: Grignard Reaction and Dehydration
Step 1: Synthesis of 2-methyl-1,1-diphenylpropan-2-ol
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: To the flask, add magnesium turnings and a crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.
-
Reaction: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes.
-
Addition of Benzophenone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzophenone in anhydrous diethyl ether dropwise.[14]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[14] Extract the aqueous layer with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude alcohol can be purified by recrystallization or used directly in the next step.
Step 2: Dehydration to this compound
-
Setup: Place the crude 2-methyl-1,1-diphenylpropan-2-ol in a round-bottom flask equipped with a distillation apparatus.
-
Dehydration: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of phosphoric acid).
-
Distillation: Gently heat the mixture. The product alkene will distill as it is formed.
-
Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride, filter, and distill to obtain the pure this compound.
Workflow Diagram: Grignard & Dehydration Pathway
Caption: Grignard reaction followed by dehydration workflow.
III. Troubleshooting Guide & FAQs: Wittig Reaction Pathway
The Wittig reaction provides a more direct, one-step route to this compound from benzophenone and a suitable phosphonium ylide.[15][16]
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is not proceeding to completion, and I have a significant amount of unreacted benzophenone. What could be the issue?
A1: Incomplete reactions in Wittig synthesis often point to issues with the ylide formation or its reactivity.
-
Troubleshooting Steps:
-
Ylide Generation: The ylide is typically generated by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[17] Ensure the base is fresh and accurately titrated. The deprotonation is often indicated by a distinct color change (e.g., to deep red or orange).[17]
-
Anhydrous & Inert Conditions: Ylides are strong bases and are sensitive to moisture and air. The reaction must be carried out under strictly anhydrous and inert (nitrogen or argon) conditions.
-
Steric Hindrance: Benzophenone is a sterically hindered ketone. A highly reactive, non-stabilized ylide is required for efficient reaction.
-
Q2: After work-up of my Wittig reaction, I have a very persistent, polar byproduct that is difficult to separate from my product. What is it?
A2: This is almost certainly triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the Wittig reaction.[16][17]
-
Properties of TPPO: TPPO is a high-boiling, crystalline solid that is often soluble in many organic solvents, making its removal by simple extraction challenging.
-
Purification Strategies:
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the non-polar alkene product from the highly polar TPPO.[14]
-
Crystallization: In some cases, the desired alkene can be crystallized from a solvent in which TPPO is soluble.
-
Precipitation of TPPO: Conversion of TPPO to a salt by treatment with MgBr₂ or CaCl₂ can facilitate its removal by filtration.
-
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C.
-
Deprotonation: Slowly add a solution of n-butyllithium dropwise. A deep color change indicates the formation of the ylide. Stir the mixture at 0 °C for 30-60 minutes.
-
Reaction with Benzophenone: Dissolve benzophenone in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the product from triphenylphosphine oxide.[14]
Workflow Diagram: Wittig Reaction Pathway
Caption: Wittig reaction workflow for alkene synthesis.
IV. Summary of Common Byproducts and Key Parameters
| Synthesis Pathway | Common Byproducts | Key Experimental Parameters |
| Grignard & Dehydration | Biphenyl, Unreacted Starting Materials, Alkene Isomers | Anhydrous conditions, Magnesium activation, Slow addition of reagents, Temperature control during dehydration |
| Wittig Reaction | Triphenylphosphine Oxide, Unreacted Benzophenone | Anhydrous and inert atmosphere, Fresh and potent base for ylide generation, Effective purification method (chromatography) |
V. References
-
Jasperse, J. Grignard Reaction. Chem 355. 7
-
Quora. What is the mechanism for the dehydration of tertiary alcohols? Published October 16, 2017. 11
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Published March 16, 2024. 8
-
Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson. 3
-
bartleby. Acid-catalyzed dehydration of secondary and tertiary alcohols proceeds through an El mechanism. Published November 14, 2021. 12
-
Chemguide. dehydration of alcohols. 13
-
YouTube. Dehydration of Alcohols. Published May 31, 2014. 4
-
Grignard Reaction: Synthesis of Triphenylmethanol. 9
-
Winthrop University. The Grignard Reaction. 6
-
Web Pages. 6. Grignard Reaction. 10
-
Chegg.com. Solved 6. This compound can be prepared by. Published December 5, 2021. 15
-
Benchchem. identification of byproducts in 1,2-diphenylpropene reactions by GC-MS. 17
-
Chemistry at Winthrop University. The Grignard Reaction. 6
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Published February 6, 2018. 16
-
Benchchem. Synthesis of 1,2-Diphenylpropene from Benzophenone: A Technical Guide. 14
-
PubChem. This compound. 1
-
NIST WebBook. 1,1-diphenyl-2-methyl-1-propene. 2
References
- 1. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-diphenyl-2-methyl-1-propene [webbook.nist.gov]
- 3. study.com [study.com]
- 4. youtube.com [youtube.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cerritos.edu [cerritos.edu]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. quora.com [quora.com]
- 12. Answered: Acid-catalyzed dehydration of secondary and tertiary alcohols proceeds through an El mechanism. The first step is the protonation of the alcohol oxygen to form… | bartleby [bartleby.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purification Efficiency of 2-Methyl-1,1-diphenylpropene
Welcome to the technical support center for the purification of 2-Methyl-1,1-diphenylpropene (C₁₆H₁₆). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges during the purification of this nonpolar alkene. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve optimal purity and yield.
Section 1: Understanding the Molecule and Its Impurity Profile
This compound is a sterically hindered, nonpolar aromatic hydrocarbon.[1][2] Its physical properties are critical to designing an effective purification strategy. Given its high boiling point, purification methods must be chosen carefully to avoid thermal degradation.[3]
| Property | Value | Significance for Purification |
| Molecular Weight | 208.30 g/mol [1] | Standard for organic molecules; suitable for chromatography and distillation. |
| Boiling Point | ~297 °C at 760 mmHg[3] | Necessitates vacuum distillation to prevent decomposition at high temperatures.[4] |
| Physical State | Liquid at room temperature[5] | Recrystallization is challenging and may require specialized techniques like two-solvent systems or very low temperatures. |
| Polarity | Nonpolar | Dictates solvent and stationary phase selection in chromatography (e.g., normal-phase).[6] |
Frequently Asked Question (FAQ): What are the most common impurities in a this compound synthesis?
The impurity profile is highly dependent on the synthetic route. A common synthesis involves the acid-catalyzed dehydration of 2-methyl-1,1-diphenyl-propan-1-ol.[7]
Potential impurities from this route include:
-
Unreacted Starting Material: The precursor alcohol, 2-methyl-1,1-diphenyl-propan-1-ol, may persist if the reaction is incomplete. This is a more polar impurity and is typically easy to separate.
-
Rearrangement Products: Acidic conditions can promote carbocation rearrangements, leading to isomeric alkenes.[7] These isomers may have very similar polarities, making them difficult to separate.
-
Polymerization Byproducts: Alkenes can polymerize under strong acidic and thermal conditions, resulting in high-molecular-weight, non-volatile residues.[8]
-
Reaction Solvents and Reagents: Residual acid catalysts or solvents used in the reaction will be present in the crude product.
Section 2: Selecting the Optimal Purification Strategy
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Caption: Decision tree for selecting a purification method.
| Method | Pros | Cons | Best For... |
| Vacuum Distillation | Excellent for large scales (>5 g); effective at removing non-volatile impurities (polymers, salts).[4] | Requires specialized equipment; risk of thermal decomposition if not controlled; poor separation of compounds with close boiling points.[4] | Large-scale purification where the main impurities are non-volatile or have significantly different boiling points. |
| Column Chromatography | High resolution for separating closely related isomers; versatile for a wide range of scales (<50 mg to multi-gram).[6][9] | Can be time-consuming and solvent-intensive; risk of sample loss on the column. | Isolating the target compound from isomers or impurities with similar physical properties.[10] |
| Recrystallization | Potentially yields very high-purity material; cost-effective.[11] | Difficult for liquids or low-melting solids; risk of "oiling out"; yield can be compromised if too much solvent is used.[9][12] | Final polishing step if the compound can be induced to solidify and impurities have different solubility profiles. |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Recrystallization Issues
Q: My compound "oils out" instead of forming crystals. What should I do?
-
Potential Cause: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[12] The compound comes out of solution as a liquid, which often traps impurities.
-
Solutions & Scientific Rationale:
-
Add More "Good" Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent. This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[12]
-
Switch to a Lower-Boiling Solvent: Choose a solvent with a lower boiling point. This ensures the solution is cooler when saturated, reducing the likelihood of oiling out.
-
Use a Two-Solvent System: Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[13][14]
-
Q: No crystals are forming, even after placing the flask in an ice bath. What's wrong?
-
Potential Causes: The solution may be supersaturated, or nucleation has not been initiated.[15] Alternatively, you may have used far too much solvent.[12]
-
Solutions & Scientific Rationale:
-
Induce Nucleation: Scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.
-
Seed the Solution: Add a tiny crystal of pure this compound to the solution. This provides a template for crystallization.[11][16]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution and boil off some of the solvent to re-concentrate it, then attempt to cool it again.[12]
-
Column Chromatography Problems
Caption: Troubleshooting logic for common column chromatography issues.
Q: I'm getting poor separation between my product and an impurity. How can I improve resolution?
-
Potential Causes: The mobile phase may be too polar, the column may be too short, or it may be overloaded.[10]
-
Solutions & Scientific Rationale:
-
Optimize the Mobile Phase: The key is to find a solvent system where the desired compound has an Rf value of ~0.3-0.4 on TLC.[17] For this compound, start with a very nonpolar mobile phase (e.g., pure hexane) and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane. A less polar mobile phase will increase the interaction with the silica gel, slowing down the elution and improving separation between nonpolar compounds.[6][17]
-
Adjust Column Dimensions: Use a longer and narrower column. This increases the surface area of the stationary phase and the residence time, providing more opportunities for separation.
-
Reduce the Sample Load: Overloading the column is a common mistake that leads to broad, overlapping bands.[10] A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
-
Q: My compound is streaking down the column instead of forming a tight band. Why?
-
Potential Causes: The sample may be poorly soluble in the mobile phase, or the column is overloaded.
-
Solutions & Scientific Rationale:
-
Ensure Proper Sample Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a less polar solvent) before loading it onto the column.[10] This ensures the sample starts as a very narrow, concentrated band. If the sample is not soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading) which is then added to the top of the column.
-
Decrease Sample Concentration: As with poor resolution, streaking is a classic sign of column overload. Reduce the amount of material being purified.[18]
-
Vacuum Distillation Challenges
Q: My product is turning dark or decomposing in the distillation flask. How can I prevent this?
-
Potential Causes: The temperature is too high, or the exposure to heat is too long.[4] this compound has a high boiling point, making it susceptible to thermal degradation.
-
Solutions & Scientific Rationale:
-
Improve the Vacuum: The single most important factor is achieving a lower pressure. A better vacuum lowers the boiling point significantly, allowing distillation at a safer temperature. Ensure all joints are properly sealed and the vacuum pump is in good condition.[4]
-
Use a Stir Bar: Ensure smooth, even boiling by using a magnetic stir bar. This prevents "bumping," which can lead to localized overheating.[4]
-
Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product efficiently. Do not let the material sit at a high temperature for an extended period.[4]
-
Section 4: Key Experimental Protocols
Protocol 4.1: Method Development for Column Chromatography using TLC
-
Prepare a Stock Solution: Dissolve a small amount (~1-2 mg) of your crude product in ~0.5 mL of a moderately polar solvent like dichloromethane or ethyl acetate.
-
Prepare TLC Chambers: In separate sealed containers (e.g., a beaker with a watch glass), add a small amount of different solvent systems. Start with nonpolar systems and increase polarity. Good starting points for this compound are:
-
100% Hexane
-
2% Ethyl Acetate in Hexane
-
5% Ethyl Acetate in Hexane
-
10% Ethyl Acetate in Hexane
-
-
Spot the TLC Plate: Using a capillary tube, spot your crude product solution on the baseline of a TLC plate.[6]
-
Develop the Plate: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The ideal solvent system is one that moves the desired product to an Rf (retention factor) of approximately 0.3-0.4 and shows the greatest separation from all impurities.[17]
Protocol 4.2: Step-by-Step Flash Chromatography
-
Column Preparation: Select a column with an appropriate diameter for your sample size. Secure it vertically. Add a small plug of cotton or glass wool at the bottom.
-
Packing the Column (Slurry Method):
-
In a beaker, mix the calculated amount of silica gel (e.g., 30-50g for 1g of crude product) with your chosen mobile phase to create a thin, pourable slurry.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica pack evenly and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to protect it during solvent and sample addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[17]
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product in the absolute minimum volume of the mobile phase.[10]
-
Carefully pipette this concentrated solution directly onto the center of the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent to the top of the sand.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and repeat the draining process.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (hence "flash" chromatography).
-
Collect the eluent in a series of numbered test tubes or flasks.[6]
-
-
Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-diphenyl-2-methyl-1-propene [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-METHYL-1-PHENYLPROPENE | 768-49-0 [chemicalbook.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. chromtech.com [chromtech.com]
- 11. longdom.org [longdom.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. reddit.com [reddit.com]
- 15. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 16. unifr.ch [unifr.ch]
- 17. columbia.edu [columbia.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Sterically Hindered Alkenes
A Senior Application Scientist's Guide to Preventing Dimerization and Other Side Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing sterically hindered alkenes. Dimerization of starting materials or intermediates is a frequent and frustrating side reaction that can significantly lower the yield of your desired product and complicate purification.
This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying mechanistic principles, empowering you to make informed decisions in your experimental design.
Table of Contents
-
Frequently Asked Questions (FAQs) - General Principles
-
Q1: What are the primary drivers of dimerization in hindered alkene synthesis?
-
Q2: How does steric hindrance influence the competition between desired cross-coupling and undesired dimerization?
-
Q3: What is the general role of reaction concentration in preventing dimerization?
-
-
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
-
2.1 Suzuki-Miyaura Coupling
-
Q: My primary side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
-
Protocol: Ligand Screening and Degassing for Suppressing Homocoupling in a Hindered Suzuki-Miyaura Reaction.
-
-
2.2 Sonogashira Coupling
-
Q: I'm observing significant Glaser-Hay homocoupling of my terminal alkyne. How can I favor the cross-coupling product?
-
-
2.3 Stille Coupling
-
Q: How can I minimize homocoupling of my organostannane reagent, especially with hindered substrates?
-
-
-
Troubleshooting Guide 2: Olefin Metathesis
-
Q: My cross-metathesis reaction is plagued by homodimerization of the more reactive olefin. How can I improve the yield of the desired cross-product?
-
Protocol: High-Dilution Cross-Metathesis of a Sterically Demanding Olefin.
-
-
Troubleshooting Guide 3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
-
Q: While dimerization is less common, I'm getting low yields with sterically hindered ketones. What are the likely side reactions and how can I mitigate them?
-
-
References
Frequently Asked Questions (FAQs) - General Principles
Q1: What are the primary drivers of dimerization in hindered alkene synthesis?
Dimerization, or homocoupling, arises from several key factors that compete with the desired reaction pathway. Understanding these drivers is the first step in troubleshooting.
-
Catalyst Reactivity and Speciation: In many cross-coupling reactions, the active catalytic species can react with two molecules of the same starting material. For instance, in Suzuki coupling, Pd(II) species can facilitate the homocoupling of boronic acids.[1][2] The rate of reductive elimination to form the dimer can sometimes be faster than the rate of transmetalation with the second coupling partner.
-
Reaction Kinetics: If the rate of activation of one coupling partner is significantly faster than the rate of the subsequent cross-coupling step, the concentration of the activated intermediate can build up, increasing the likelihood of it reacting with another molecule of the same kind.
-
Presence of Oxidants: Oxygen is a notorious culprit, particularly in palladium- and copper-catalyzed reactions. It can promote the oxidative homocoupling of organometallic reagents, such as boronic acids in Suzuki reactions and terminal alkynes in Sonogashira couplings (Glaser coupling).[1][3]
-
Substrate Reactivity: Highly reactive starting materials, such as some Grignard reagents or organolithiums, can be prone to self-coupling if their concentration is not carefully controlled.
Q2: How does steric hindrance influence the competition between desired cross-coupling and undesired dimerization?
Steric hindrance is a double-edged sword. While you are trying to synthesize a sterically congested molecule, the very hindrance that defines your target can also impede the desired reaction pathway, sometimes making dimerization a more favorable, less hindered alternative.
-
Slowing Desired Reactions: Large, bulky groups on your substrates can slow down key steps in the catalytic cycle, such as oxidative addition, transmetalation, or reductive elimination.[4] This extended reaction time provides more opportunity for side reactions like dimerization to occur.
-
Favoring Less Hindered Pathways: If the transition state for the desired cross-coupling is highly sterically congested, the catalyst may preferentially engage in a less demanding homocoupling pathway, especially if one of the coupling partners is small and unhindered.
-
Ligand Choice is Critical: The steric and electronic properties of ligands on the metal catalyst are paramount. Bulky, electron-rich ligands can create a sterically demanding coordination sphere around the metal center that favors the reductive elimination of the cross-coupled product over the homocoupled dimer.[1][4]
Q3: What is the general role of reaction concentration in preventing dimerization?
Reaction concentration is a critical parameter to control, particularly for bimolecular side reactions like dimerization.
-
High Dilution Principle: For intermolecular reactions, lowering the concentration of the reactants decreases the probability of two molecules of the same starting material encountering each other at the catalytic center. This is a classic strategy in olefin metathesis to favor intramolecular ring-closing over intermolecular dimerization/oligomerization, and the same principle applies to suppressing intermolecular homodimerization in cross-metathesis.[5]
-
Slow Addition Technique: A practical way to maintain a low effective concentration of a highly reactive reagent is to add it slowly to the reaction mixture (e.g., via syringe pump). This prevents a buildup of the reagent and minimizes its chance to dimerize. This is a common and effective technique in Grignard reagent formation and subsequent coupling reactions.[6][7]
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Q: My primary side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
This is one of the most common issues in Suzuki couplings, especially with electron-rich boronic acids or when reactions are sluggish due to steric hindrance. The primary causes are the presence of oxygen and reactive Pd(II) species in your reaction.[1][8]
Troubleshooting Workflow: Suzuki Homocoupling
Caption: Troubleshooting workflow for Suzuki homocoupling.
Causality Explained:
-
Oxygen Exclusion: Oxygen facilitates an oxidative mechanism for homocoupling. By rigorously removing it, you shut down this major side-reaction pathway. A simple nitrogen blanket is often insufficient; subsurface sparging with argon for 20-30 minutes is highly recommended.[1][8]
-
Catalyst Choice: Pd(II) precatalysts must be reduced to the active Pd(0) in situ. If this reduction is slow or incomplete, the remaining Pd(II) can directly react with your boronic acid in a stoichiometric homocoupling reaction.[8] Starting with a Pd(0) source bypasses this issue.
-
Ligand Effects: Bulky phosphine ligands like SPhos or XPhos accelerate the rate-limiting reductive elimination step for the cross-coupled product.[9] This makes the desired reaction kinetically more favorable than the competing homocoupling pathway.
-
Boronic Acid Surrogates: Boronic acids can be prone to protodeboronation and other degradation pathways. More stable surrogates like pinacol esters or MIDA boronates release the boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[1]
Quantitative Impact of Experimental Parameters on Suzuki Homocoupling
| Parameter | Condition A | Yield of Dimer (%) | Condition B | Yield of Dimer (%) | Reference |
| Atmosphere | Reaction run under Air | ~15-20% | Reaction run under N₂ (subsurface sparge) | <2% | [1][8] |
| Pd Source | Pd(OAc)₂ (Pd(II)) | ~8-12% | Pd₂(dba)₃ (Pd(0)) | <3% | [1] |
| Additive | No Additive | ~10% | + Potassium Formate (mild reductant) | <1% | [8] |
Note: Yields are illustrative and highly dependent on the specific substrates and other conditions.
Protocol: Ligand Screening and Degassing for Suppressing Homocoupling in a Hindered Suzuki-Miyaura Reaction
This protocol outlines a general procedure for coupling a sterically hindered aryl bromide with an arylboronic acid, with specific steps to minimize homocoupling.
-
Reagent and Solvent Preparation:
-
Dry all solvents (e.g., Toluene, Dioxane) over molecular sieves or by passing through a solvent purification system.
-
Degas the solvents by sparging with argon for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum, and purge with argon for 10 minutes.
-
-
Catalyst Preparation:
-
In a separate glovebox or Schlenk flask, pre-mix the Pd(0) source (e.g., Pd₂(dba)₃, 1 mol%) and the bulky phosphine ligand (e.g., SPhos, 2.5 mol%).
-
-
Reaction Execution:
-
Add the degassed solvent to the flask containing the substrates and base via cannula.
-
Add the catalyst mixture to the reaction flask.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS. Check for the formation of the homocoupled byproduct, which will have a mass double that of the boronic acid starting material (minus two -OH groups).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Sonogashira Coupling
Q: I'm observing significant Glaser-Hay homocoupling of my terminal alkyne. How can I favor the cross-coupling product?
Glaser-Hay coupling is the copper-catalyzed oxidative dimerization of terminal alkynes. Since the traditional Sonogashira reaction uses a copper(I) co-catalyst, this is a very common side reaction, often promoted by the presence of oxygen.[3]
Key Strategies:
-
Go Copper-Free: The most effective strategy is to use a copper-free Sonogashira protocol.[10][11] Modern palladium/phosphine ligand systems are efficient enough to catalyze the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
Rigorous Oxygen Exclusion: If using a traditional copper-catalyzed system, the exclusion of oxygen is absolutely critical. Use freeze-pump-thaw cycles for degassing solvents and ensure the reaction is maintained under a strictly inert atmosphere.
-
Use of a Reductive Atmosphere: One study demonstrated that performing the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce the amount of homocoupled byproduct to as low as 2%.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands on the palladium center can promote the desired cross-coupling catalytic cycle, making it more competitive with the copper-mediated homocoupling pathway.[12]
Stille Coupling
Q: How can I minimize homocoupling of my organostannane reagent, especially with hindered substrates?
Homocoupling in Stille reactions can occur through radical pathways or via reactions with oxygen. While generally less prevalent than in Suzuki or Sonogashira couplings, it can become problematic with sluggish, sterically hindered substrates.
Key Strategies:
-
Ligand Selection: Sterically hindered and electron-rich phosphine ligands, such as tri(2-furyl)phosphine (P(2-furyl)₃) or P(t-Bu)₃, can accelerate the reductive elimination step, favoring the formation of the cross-coupled product.[13][14]
-
Strictly Anaerobic Conditions: As with other cross-coupling reactions, rigorously exclude oxygen to prevent radical-initiated side reactions that lead to homocoupling.[13]
-
Stoichiometry Control: Avoid using a large excess of the organostannane reagent, as this can increase the statistical likelihood of homocoupling.[13]
-
Copper(I) Additive: The addition of Cu(I) salts (e.g., CuI) can sometimes accelerate the transmetalation step, which can help the desired catalytic cycle outcompete the homocoupling pathway.[14]
Troubleshooting Guide 2: Olefin Metathesis
Q: My cross-metathesis reaction is plagued by homodimerization of the more reactive olefin. How can I improve the yield of the desired cross-product?
In cross-metathesis (CM), the goal is to couple two different alkenes. However, if one alkene is much more reactive towards the catalyst and itself (i.e., has a high propensity for homodimerization), you will form significant amounts of this undesired dimer.
Troubleshooting Workflow: Olefin Metathesis Homodimerization
Caption: Troubleshooting workflow for cross-metathesis.
Causality Explained:
-
Catalyst Choice: For sterically demanding substrates, specialized catalysts are often required. For example, Hoveyda-Grubbs type catalysts with modified steric bulk can improve performance and yield.[5] The choice of catalyst can influence the relative rates of initiation, propagation, and decomposition, all of which affect the product distribution.
-
Concentration and Stoichiometry: Cross-metathesis is an equilibrium-driven process. According to Le Chatelier's principle, using a large excess of one reactant will push the equilibrium towards the cross-coupled product.[15] Furthermore, performing the reaction at high dilution physically separates the reactive species, reducing the rate of the bimolecular homodimerization side reaction.[5]
-
Slow Addition: By adding the more reactive alkene slowly, you maintain its concentration at a very low level throughout the reaction. This ensures that when a molecule of this alkene reacts, it is far more likely to encounter the other coupling partner (present in higher concentration) than another molecule of its own kind.
Protocol: High-Dilution Cross-Metathesis of a Sterically Demanding Olefin
This protocol describes the cross-metathesis of a hindered alkene (Alkene A) with a less hindered partner (Alkene B, used in excess), employing slow addition to minimize homodimerization of Alkene A.
-
Preparation:
-
Thoroughly dry and degas a suitable solvent (e.g., dichloromethane or toluene).
-
Ensure both alkene starting materials are pure and free of inhibitors.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask fitted with a reflux condenser and an argon inlet, add the Grubbs-type catalyst (e.g., Grubbs II, 1-5 mol%).
-
Add the less hindered alkene (Alkene B, 3.0 equiv) and the bulk of the degassed solvent to achieve a final reaction concentration of approximately 0.01-0.05 M.
-
In a separate, gas-tight syringe, prepare a solution of the hindered, homodimerization-prone alkene (Alkene A, 1.0 equiv) in a small amount of the degassed solvent.
-
-
Execution:
-
Heat the reaction flask to the desired temperature (e.g., 40 °C).
-
Using a syringe pump, add the solution of Alkene A to the reaction flask over a period of several hours (e.g., 4-8 hours).
-
After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours.
-
-
Workup and Analysis:
-
Monitor the reaction by GC-MS or LC-MS to track the formation of the desired cross-product and the homodimer of Alkene A.
-
Upon completion, cool the reaction, and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify by column chromatography.
-
Troubleshooting Guide 3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Q: While dimerization is less common, I'm getting low yields with sterically hindered ketones. What are the likely side reactions and how can I mitigate them?
In Wittig and HWE reactions with hindered ketones, the primary issue is often not dimerization but a failure of the reaction to proceed, or side reactions resulting from the high basicity of the ylide/phosphonate carbanion.[16]
-
Problem 1: Enolization of the Ketone: Non-stabilized Wittig ylides and phosphonate carbanions are strong bases. With sterically hindered ketones, nucleophilic attack at the carbonyl carbon is slow. The ylide may instead act as a base, abstracting an α-proton from the ketone to form an enolate. Upon workup, this simply regenerates the starting ketone, leading to low conversion.
-
Solution: Use a salt-free ylide if possible, as lithium salts can enhance basicity and promote enolization.[10] For the HWE reaction, using milder bases like NaH or K₂CO₃ with 18-crown-6 can sometimes be effective.[17] If enolization is insurmountable, an alternative olefination method (e.g., Peterson or Tebbe olefination) may be necessary.
-
-
Problem 2: Ylide/Phosphonate Decomposition: The reactive intermediates can be thermally unstable or react with trace impurities (water, oxygen).
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Prepare the ylide or phosphonate carbanion at low temperatures (e.g., -78 °C or 0 °C) and add the hindered ketone slowly at that temperature before allowing the reaction to warm.
-
-
Problem 3: Self-Condensation of Phosphonate Esters (HWE): While less common, if the phosphonate ester itself possesses an enolizable proton and an electrophilic site, self-condensation can theoretically occur under strongly basic conditions, although this is rarely the primary competing reaction.
-
Solution: The standard HWE conditions, where the phosphonate carbanion is generated in the presence of the aldehyde/ketone electrophile, are designed to have the carbanion react immediately with the intended partner. Slow addition of the base to a mixture of the phosphonate and the ketone can help ensure the desired reaction occurs preferentially.
-
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. React App [pmc.umicore.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. preserve.lehigh.edu [preserve.lehigh.edu]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Methyl-1,1-diphenylpropene
Welcome to the comprehensive technical support guide for 2-Methyl-1,1-diphenylpropene (CAS No. 781-33-9). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth information on its stability and storage, presented in a practical question-and-answer format, including troubleshooting guides and frequently asked questions.
I. Core Concepts: Understanding the Stability of this compound
This compound is an unsaturated hydrocarbon featuring a sterically hindered trisubstituted double bond and two phenyl groups. Its stability is primarily influenced by the reactivity of the double bond and the phenyl groups. While generally stable under recommended storage conditions, it can be susceptible to degradation through several pathways, including oxidation, photodegradation, and acid-catalyzed reactions. Understanding these potential degradation routes is crucial for maintaining the compound's purity and ensuring the reliability of experimental results.
II. Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems that may arise during the handling and storage of this compound.
Scenario 1: Unexpected Peaks in Chromatographic Analysis (GC-MS or HPLC)
Question: I am analyzing a sample of this compound that has been stored in my lab for several months, and I observe unexpected peaks in the chromatogram. What could be the cause?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of these peaks will depend on the specific storage conditions. Here's a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Oxidative Degradation: The most likely cause of degradation is oxidation, especially if the compound was not stored under an inert atmosphere. The double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products. The benzylic positions are also prone to oxidation.
-
Identification of Degradants:
-
Epoxide Formation: Look for a peak with a mass corresponding to the addition of one oxygen atom (M+16). The resulting epoxide would be 2-methyl-2,3-diphenyl-oxirane.
-
Diol Formation: Subsequent hydrolysis of the epoxide would lead to 2-methyl-1,1-diphenylpropane-1,2-diol. Look for a peak corresponding to M+34.[1][2]
-
Oxidative Cleavage: More aggressive oxidation can cleave the double bond, potentially forming benzophenone and acetone.
-
-
Preventative Measures:
-
Always store this compound under an inert atmosphere (e.g., argon or nitrogen).
-
Use solvents that have been purged with an inert gas to remove dissolved oxygen.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. Aromatic compounds and alkenes can undergo photochemical reactions.
-
Identification of Degradants: Photodegradation can lead to a complex mixture of products, including isomers and radicals that can initiate polymerization.
-
Preventative Measures:
-
Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Minimize exposure to ambient light during handling.
-
-
-
Acid-Catalyzed Degradation: Trace amounts of acidic impurities in your storage container or solvent can catalyze hydration or polymerization of the alkene.
-
Identification of Degradants: The primary product of acid-catalyzed hydration would be 2-phenyl-3-methyl-2-butanol.
-
Preventative Measures:
-
Ensure all glassware is thoroughly cleaned and dried.
-
Use high-purity, neutral solvents.
-
-
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for identifying the cause of degradation.
Scenario 2: Change in Physical Appearance
Question: My sample of this compound, which was initially a clear liquid, has turned yellow and become more viscous. What does this indicate?
Answer: A change in color to yellow and an increase in viscosity are classic signs of degradation, likely due to a combination of oxidation and polymerization.
Potential Causes and Solutions:
-
Oxidation: As mentioned previously, oxidation can lead to the formation of chromophoric (color-producing) species.
-
Polymerization: The double bond in this compound can undergo radical-initiated polymerization, especially when exposed to heat, light, or impurities that can act as radical initiators (e.g., peroxides formed from oxidation). This polymerization will lead to an increase in viscosity.
-
Preventative Measures:
-
Strict adherence to recommended storage conditions (see FAQ section).
-
Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), at a low concentration (e.g., 100 ppm) for long-term storage, if compatible with your downstream applications.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the double bond and benzylic positions. |
| Light | Protection from light (Amber vial or wrapped container) | Minimizes the risk of photodegradation and photo-initiated polymerization. |
| Container | Borosilicate glass (Type I) or high-density polyethylene (HDPE) for short-term use. | Inert and minimizes the risk of leaching or catalytic effects. For long-term storage, glass is preferred.[2][3][4] |
| Container Seal | Tightly sealed with a PTFE-lined cap | Prevents exposure to air and moisture. |
Q2: What materials should I avoid when handling or storing this compound?
A2: Due to its chemical nature, certain materials should be avoided to prevent degradation or contamination:
-
Reactive Metals: Avoid contact with reactive metals such as copper and brass, which can catalyze oxidation. Stainless steel is generally a suitable material for handling.
-
Certain Plastics: While HDPE is acceptable for short-term storage, avoid prolonged contact with plastics that may be susceptible to attack by aromatic hydrocarbons, such as polystyrene and polyvinyl chloride (PVC).[5]
-
Rubber and Cork Stoppers: These materials can absorb the compound and may leach impurities into the sample. Use PTFE-lined caps for sealing.[6]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound. The choice of method will depend on the expected impurities and the required level of sensitivity.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and degradation products. | Peak purity, presence of new peaks, mass-to-charge ratio of components.[1][7][8][9] |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the main component and non-volatile impurities. | Retention time, peak area, resolution from potential degradation products.[10][11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of structural impurities. | Chemical shifts, integration values, presence of unexpected signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis to detect oxidative degradation. | Appearance of hydroxyl (-OH) or carbonyl (C=O) stretches. |
Experimental Protocol: Purity Assessment by GC-MS
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrument and column used.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment if quantitative analysis is required.
-
-
GC-MS Instrumentation and Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Use the mass spectra to identify any significant impurities by comparing them to a spectral library (e.g., NIST).
-
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
IV. Concluding Remarks
The stability and integrity of this compound are paramount for its successful application in research and development. By understanding its potential degradation pathways and adhering to the recommended storage and handling procedures outlined in this guide, researchers can ensure the quality of their starting materials and the validity of their experimental outcomes. When in doubt, it is always recommended to re-analyze the purity of the compound before use, especially after prolonged storage.
V. References
-
Litman, Z. C., Sharma, A., & Hartwig, J. F. (2018). Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. Journal of the American Chemical Society, 140(35), 11045–11055.
-
Litman, Z. C., Sharma, A., & Hartwig, J. F. (2018). Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. eScholarship, University of California.
-
Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
-
Lumen Learning. (n.d.). 19.7. Oxidation of alkenes. In Organic Chemistry II.
-
LibreTexts. (2021, October 28). 5.4: Oxidation of Alkenes. Chemistry LibreTexts.
-
TRADESAFE. (2023, December 26). Safe Chemical Storage Containers: Expert Guide.
-
PubChem. (n.d.). 2-Methyl-1,1-diphenylpropane-1,2-diol. National Center for Biotechnology Information.
-
Khan, M. A., Kamal, T., & Ahmad, S. (2020). Reactive and Additive Modifications of Styrenic Polymers with Phosphorus-Containing Compounds and Their Effects on Fire Retardance. Polymers, 12(11), 2697.
-
Berlin Packaging. (2024, January 24). Choosing the Best Bottles for Chemical Storage.
-
University of Louisville. (n.d.). Chemical Segregation and Storage Guide.
-
TRADESAFE. (2024, January 11). Best Chemical Storage Containers Revealed - Top Picks for 2024 [Video]. YouTube.
-
B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science, 44(4), 200–204.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
LookChem. (n.d.). This compound.
-
Kumar, V., & Kumar, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Kumar, V., & Kumar, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
-
ChemicalBook. (n.d.). 2-METHYL-1-PHENYLPROPENE synthesis.
-
Sigma-Aldrich. (n.d.). Safe Chemical Containers.
-
PubChem. (n.d.). 2-Methyl-1-phenyl-2-propen-1-one. National Center for Biotechnology Information.
-
ChemicalBook. (n.d.). 2-METHYL-1-PHENYLPROPENE.
-
B'Hymer, C. (2006). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate.
-
BenchChem. (2025). Stability of 1,2-Diphenylpropene Under Diverse Conditions: An In-depth Technical Guide.
-
Guna, V., Yadav, C., & Reddy, M. (2023). Green Fiber-Reinforced Laminates: Styrene-Free UPe with VTES-Functionalized ZrO2 and Flax Fabrics. MDPI.
-
Sigma-Aldrich. (n.d.). 2-Methyl-1-phenyl-1-propene 99%.
-
PubChem. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. National Center for Biotechnology Information.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column.
-
Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
-
ProPlate. (n.d.). Are there concerns about potential reactions or interactions between the plated metals and the polymers during long-term use?
-
El-Sabbagh, S. H. (2018). Effect of Styrene as Compatibilizer for Rubber/Aromatic Polyester Blends. ResearchGate.
-
Srisawat, K., & Suwanchatree, S. (2022). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI.
-
Wikipedia. (n.d.). Acrylonitrile butadiene styrene.
-
International Journal of Pharmaceutical Research and Education for Medical Sciences. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE.
References
- 1. 2-Methyl-1,1-diphenylpropane-1,2-diol | C16H18O2 | CID 219624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. trdsf.com [trdsf.com]
- 4. royalchemical.com [royalchemical.com]
- 5. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]
- 6. louisville.edu [louisville.edu]
- 7. 2-Methyl-1-phenyl-2-propen-1-one | C10H10O | CID 263666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-1-phenyl-2-propen-1-ol | C10H12O | CID 138211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methyl-1,1-diphenylpropene and Styrene: A Technical Guide for Researchers
In the landscape of polymer chemistry and organic synthesis, the reactivity of vinyl monomers is a cornerstone of molecular design and reaction engineering. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Methyl-1,1-diphenylpropene and styrene. We will dissect the structural and electronic nuances of each molecule to elucidate their differing behaviors in key chemical transformations, including polymerization, electrophilic addition, and oxidation. This analysis is supported by established chemical principles and experimental data from analogous systems, offering a predictive framework for researchers in the field.
Structural and Electronic Disparities: The Root of Divergent Reactivity
At first glance, both this compound and styrene are aromatic alkenes. However, their substitution patterns at the double bond create profound differences in their steric and electronic environments, which in turn dictate their reactivity.
Styrene , with its vinyl group directly attached to a benzene ring, is a relatively unhindered monomer. The phenyl group can donate electron density to the double bond via resonance, stabilizing adjacent carbocations or radicals, a key factor in its reactivity.
This compound , in contrast, is a sterically congested molecule. The C1 carbon of the double bond is substituted with two bulky phenyl groups (a gem-diphenyl group), while the C2 carbon bears two methyl groups. This extensive substitution creates significant steric hindrance around the double bond, impeding the approach of reagents. Electronically, the two phenyl groups and two methyl groups are all electron-donating, which significantly increases the electron density of the double bond.
| Feature | Styrene | This compound |
| Structure | (Structure to be rendered) | |
| Steric Hindrance | Low | Very High |
| Electronic Effects | Phenyl group (electron-donating via resonance) | Two phenyl groups and two methyl groups (all electron-donating) |
| Double Bond Substitution | Monosubstituted | Tetrasubstituted |
Comparative Reactivity in Polymerization Reactions
The propensity of an alkene to polymerize and the mechanism it follows are highly sensitive to its structure. Here, we compare the behavior of our two subject molecules in cationic and radical polymerization.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile and proceeds through a carbocationic propagating species. The stability of the carbocation intermediate is paramount to the reaction's feasibility and rate.
Styrene readily undergoes cationic polymerization. The attack of an electrophile on the double bond forms a secondary benzylic carbocation, which is well-stabilized by resonance with the adjacent phenyl ring. This stability allows for efficient propagation.
This compound is also expected to be highly reactive towards cationic polymerization, likely even more so than styrene under certain conditions. Attack by a proton on the C2 carbon would generate a tertiary carbocation that is also benzylic to two phenyl groups. This 1,1-diphenyl-2-methylpropan-2-yl cation would be exceptionally stable. However, the severe steric hindrance from the two phenyl and two methyl groups at the propagating chain end would significantly slow down the rate of propagation. In competition experiments with substituted styrenes, it has been shown that electron-donating groups on the monomer increase reactivity in cationic polymerization.[1] Given the multiple electron-donating groups in this compound, it is predicted to have a high intrinsic reactivity towards initiation.
Experimental Protocol: Cationic Polymerization of Styrene
This protocol describes a typical laboratory-scale cationic polymerization of styrene initiated by a Lewis acid.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
Dichloromethane (anhydrous)
-
Tin(IV) chloride (SnCl4) solution in dichloromethane (1 M)
-
Methanol
-
Nitrogen or Argon source
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with 10 mL of anhydrous dichloromethane and 2 mL of freshly distilled styrene under a positive pressure of inert gas.
-
The flask is cooled to 0 °C in an ice bath.
-
Initiation is achieved by the dropwise addition of 0.1 mL of the 1 M SnCl4 solution via a syringe.
-
The reaction is allowed to proceed for 1 hour with continuous stirring.
-
The polymerization is terminated by the addition of 5 mL of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (200 mL) with vigorous stirring.
-
The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Causality: The use of anhydrous conditions and an inert atmosphere is crucial to prevent premature termination of the growing cationic chains by water or oxygen. The Lewis acid, SnCl4, acts as a co-initiator with trace amounts of water to generate a strong protic acid that initiates polymerization.
Caption: Initiation of cationic polymerization of styrene.
Radical Polymerization
Free radical polymerization is a versatile method that is tolerant of various functional groups. The reactivity in this case is governed by the stability of the radical intermediate and steric factors.
Styrene is a classic monomer for free radical polymerization, producing polystyrene, a widely used plastic.[2][3] The propagating benzylic radical is resonance-stabilized, which favors the chain growth process.
This compound is expected to be highly unreactive in radical polymerization. The extreme steric hindrance around the double bond would prevent the approach of a radical initiator and, more importantly, the subsequent addition of monomers to a propagating radical. The formation of a long polymer chain is highly improbable. While the radical formed would be highly stabilized (tertiary and doubly benzylic), the steric impediment to propagation would be the dominant factor, likely leading to oligomerization at best.
Electrophilic Addition Reactions
The reaction of an alkene with an electrophile, such as a hydrogen halide, is a fundamental transformation. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the electrophile adds to the carbon of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[4][5][6][7]
Styrene reacts with HBr to form 1-bromo-1-phenylethane. The initial protonation of the double bond occurs at the terminal carbon, generating the resonance-stabilized benzylic carbocation. Subsequent attack by the bromide ion yields the Markovnikov product.
This compound would also undergo electrophilic addition. Protonation of the C2 carbon would lead to the formation of the highly stable tertiary, doubly benzylic carbocation. The subsequent attack of a nucleophile would occur at the tertiary carbon. However, the rate of this reaction might be slower than that of styrene with less substituted alkenes due to the steric hindrance impeding the initial approach of the electrophile.
Caption: Electrophilic addition of HBr to Styrene and this compound.
Experimental Protocol: Hydrobromination of Styrene
This protocol outlines the addition of HBr to styrene.
Materials:
-
Styrene
-
33% HBr in acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1 g of styrene in 10 mL of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 3 mL of 33% HBr in acetic acid dropwise with stirring.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash with 20 mL of cold water, followed by 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield 1-bromo-1-phenylethane.
Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC). The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the regioselectivity of the addition.
Oxidation Reactions
The oxidation of the double bond or the alkyl side chain of an aromatic compound can provide valuable synthetic intermediates.
Styrene can be oxidized under various conditions. With a strong oxidizing agent like potassium permanganate (KMnO4) under harsh conditions, the entire vinyl group is cleaved to yield benzoic acid. Under milder conditions, epoxidation or dihydroxylation of the double bond can be achieved.
This compound is resistant to oxidation at the benzylic position by reagents like KMnO4 because it lacks a benzylic hydrogen atom, a prerequisite for this reaction.[8][9][10] Oxidation would likely occur at the double bond, leading to cleavage under strong oxidizing conditions to yield benzophenone and acetone.
Conclusion
The reactivity of this compound and styrene is a tale of two competing factors: electronics and sterics. While the electron-donating substituents on this compound make its double bond electron-rich and favor the formation of cationic intermediates, its profound steric hindrance is the overriding factor that dictates its overall reactivity. Styrene, being less hindered, readily participates in a wider range of reactions, most notably radical polymerization.
For the researcher, this comparative guide underscores the critical importance of steric considerations in reaction design. While electronic effects provide a valuable predictive tool, the spatial arrangement of atoms can ultimately determine the feasibility and outcome of a chemical transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Alkene Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. homework.study.com [homework.study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Steric Hindrance of 2-Methyl-1,1-diphenylpropene and Triphenylethylene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug design, understanding the nuanced interplay of electronic and steric effects is paramount for predicting molecular reactivity and biological activity. This guide provides an in-depth comparison of the steric hindrance profiles of two structurally related alkenes: 2-Methyl-1,1-diphenylpropene and triphenylethylene. While both molecules feature multiple phenyl substituents on an ethylene core, their subtle structural differences lead to distinct steric environments, influencing their reactivity, conformational preferences, and spectroscopic signatures.
Structural Overview: A Tale of Two Alkenes
At first glance, this compound and triphenylethylene appear quite similar. However, their substitution patterns around the carbon-carbon double bond are fundamentally different, which is the primary determinant of their disparate steric characteristics.
-
This compound is a tetrasubstituted alkene . The double bond is adorned with two phenyl groups on one carbon and two methyl groups on the other. This high degree of substitution inherently creates a sterically crowded environment around the π-system.
-
Triphenylethylene , in contrast, is a trisubstituted alkene . It possesses two phenyl groups on one of the vinylic carbons and a single phenyl group and a hydrogen atom on the other. While still sterically encumbered, the presence of a smaller hydrogen atom offers a region of reduced steric bulk compared to its tetrasubstituted counterpart.
Theoretical Underpinnings of Steric Hindrance
The concept of steric hindrance arises from the repulsive forces between electron clouds of non-bonded atoms or groups within a molecule.[1] When these groups are forced into close proximity, the molecule experiences strain, leading to an increase in its potential energy and a decrease in its thermodynamic stability. In the context of this compound and triphenylethylene, the bulky phenyl groups are the primary contributors to steric strain.
To alleviate this strain, the phenyl rings are forced to twist out of the plane of the double bond. This has two significant consequences:
-
Reduced Conjugation: The π-orbitals of the phenyl rings can only effectively overlap with the π-orbital of the double bond when they are coplanar. As the rings twist, this overlap is diminished, reducing the extent of electronic delocalization and impacting the molecule's electronic properties.
-
Shielding of the Double Bond: The out-of-plane phenyl groups create a three-dimensional "cage" around the double bond, sterically hindering the approach of reactants.
Based on first principles, This compound is predicted to exhibit greater steric hindrance than triphenylethylene . The presence of four bulky substituents around the double bond in the former leads to more severe non-bonded interactions compared to the three substituents in the latter.
Experimental Evidence and Comparative Analysis
Direct comparative experimental data on the reactivity of these two specific molecules is not abundant in the literature. However, we can draw strong inferences from established principles of organic chemistry and spectroscopic data.
Reactivity Towards Electrophilic Addition
Electrophilic addition is a hallmark reaction of alkenes. The rate of this reaction is sensitive to both the electronic nature (nucleophilicity) and the steric accessibility of the double bond.
-
Electronic Effects: Generally, more substituted alkenes are more nucleophilic and react faster with electrophiles due to the electron-donating nature of alkyl groups.[2]
-
Steric Effects: However, severe steric hindrance can shield the double bond and dramatically decrease the reaction rate, sometimes to the point of complete inhibition.[3]
While this compound is more substituted, the significant steric shielding from its four substituents is expected to be the dominant factor, making it less reactive towards electrophiles than triphenylethylene . The vinylic hydrogen in triphenylethylene provides a less hindered pathway for electrophilic attack.
Experimental Protocol: A Proposed Comparative Bromination Experiment
To quantify the relative reactivity, a competitive bromination experiment could be performed.
Objective: To determine the relative rates of electrophilic bromination of this compound and triphenylethylene.
Materials:
-
This compound
-
Triphenylethylene
-
Bromine (Br₂) solution in a non-polar, inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Prepare equimolar solutions of this compound and triphenylethylene in the chosen solvent.
-
Cool the solution to a constant temperature (e.g., 0 °C) in a reaction vessel protected from light.
-
Add a limiting amount of the bromine solution dropwise with stirring.
-
After a set reaction time, quench the reaction by adding a solution of sodium thiosulfate.
-
Analyze the reaction mixture by GC-MS to determine the relative amounts of unreacted starting materials and the corresponding dibromo-adducts.
-
The ratio of the products will provide a direct measure of the relative reactivity of the two alkenes towards electrophilic bromination. It is hypothesized that the bromination of triphenylethylene will be significantly faster.[4][5]
Figure 1: Proposed workflow for a competitive electrophilic bromination experiment.
Spectroscopic Analysis
¹H NMR Spectroscopy:
The chemical shift of vinylic protons is highly sensitive to their electronic and steric environment.[6][7]
-
Triphenylethylene: The vinylic proton of triphenylethylene is expected to resonate in the aromatic region, likely deshielded due to the anisotropic effect of the adjacent phenyl rings.[6] Its chemical shift provides a probe for the degree of planarity of the adjacent phenyl group.
-
This compound: This molecule has no vinylic protons. The signals for the two methyl groups would appear as a singlet in the upfield region. The absence of a vinylic proton signal is a key distinguishing feature in its ¹H NMR spectrum.
UV-Vis Spectroscopy:
UV-Vis spectroscopy provides information about the extent of conjugation in a molecule. The λ(_{max}) (wavelength of maximum absorbance) shifts to longer wavelengths (a bathochromic or red shift) as the extent of conjugation increases.[8][9]
Due to greater steric hindrance, the phenyl rings in This compound are expected to be more twisted out of the plane of the double bond compared to those in triphenylethylene . This reduced conjugation would lead to a hypsochromic (blue) shift in the λ(_{max}) of this compound relative to triphenylethylene.
Data Summary Table:
| Property | This compound | Triphenylethylene | Rationale |
| Substitution Pattern | Tetrasubstituted | Trisubstituted | Number of non-hydrogen substituents on the double bond. |
| Predicted Steric Hindrance | Higher | Lower | More bulky groups surrounding the double bond. |
| Predicted Reactivity (Electrophilic Addition) | Lower | Higher | Greater steric shielding of the double bond. |
| ¹H NMR Vinylic Protons | None | Present (deshielded) | Structural difference. |
| Predicted UV-Vis λ(_{max}) | Shorter Wavelength | Longer Wavelength | Reduced conjugation due to greater twisting of phenyl rings. |
Computational Insights
While direct experimental comparisons are sparse, computational chemistry offers a powerful tool for quantifying steric hindrance. Molecular mechanics calculations can be employed to determine the steric energy of a molecule, which is a measure of the intramolecular strain.[10]
Workflow for Computational Analysis:
Figure 2: General workflow for computational analysis of steric energy.
Such calculations would be expected to show a significantly higher steric energy for this compound compared to triphenylethylene, providing a quantitative measure of their relative steric hindrance.
Synthesis Protocols
Synthesis of this compound:
A common method for the synthesis of this compound is the dehydration of the corresponding tertiary alcohol, 2-methyl-1,1-diphenylpropan-2-ol.
Protocol:
-
To a solution of 2-methyl-1,1-diphenylpropan-2-ol (1.0 eq) in a suitable solvent such as nitromethane, add aluminum (III) chloride (0.05 eq) and triphenylphosphine (0.05 eq).[11]
-
Heat the reaction mixture at 80 °C for 2 hours.[11]
-
After cooling to room temperature, the product can be isolated and purified by chromatography.[11]
Synthesis of Triphenylethylene:
Triphenylethylene can be synthesized via a McMurry coupling reaction.[12][13]
Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend zinc powder (10 eq) in dry tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add titanium tetrachloride (5 eq) dropwise.
-
Warm the mixture to room temperature and then reflux for 2 hours to generate the low-valent titanium reagent.
-
After cooling, add a solution of a suitable benzophenone derivative (e.g., 4-chlorobenzophenone) and another appropriate ketone in THF.
-
Reflux the reaction mixture for several hours.
-
Upon completion, quench the reaction with aqueous potassium carbonate solution and extract the product with an organic solvent.
-
The crude product can then be purified by chromatography.[12]
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkene - Wikipedia [en.wikipedia.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uregina.ca [uregina.ca]
- 10. Molecular Mechanics: The Analysis of Steric Energy [thecatalyst.org]
- 11. LXII.—The relative rates of catalytic hydrogenation of different types of unsaturated compounds. Part I. Aliphatic ethylenic derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 12. web.pdx.edu [web.pdx.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Polymerization Inhibitors: Evaluating 2-Methyl-1,1-diphenylpropene Against Industry Standards
Introduction: The Imperative of Controlled Reactivity
In the realm of polymer chemistry, the controlled synthesis of macromolecules is paramount. However, the very reactivity that makes monomers valuable building blocks also renders them susceptible to spontaneous, uncontrolled polymerization. This undesired self-polymerization, often initiated by heat, light, or impurities, can lead to product degradation, equipment fouling, and in exothermic systems, dangerous runaway reactions.[1] To ensure safety, product stability, and process efficiency during monomer purification, storage, and transportation, the addition of polymerization inhibitors is standard practice.[1][2]
This guide provides a comparative analysis of common polymerization inhibitors and explores the potential advantages of a lesser-documented alternative, 2-Methyl-1,1-diphenylpropene . We will delve into the mechanisms of established inhibitors, present a hypothesized mechanism for this compound based on its unique structure, and outline a rigorous experimental protocol for its evaluation against industry benchmarks.
Understanding Polymerization Inhibition: A Mechanistic Overview
Uncontrolled polymerization of vinyl monomers like styrene and acrylates typically proceeds via a free-radical chain reaction. The process can be simplified into three key stages: initiation, propagation, and termination.
Figure 1: Simplified workflow of free-radical polymerization.
Polymerization inhibitors function by intercepting the radical species involved in this process, primarily the growing polymer chain radicals (P•), thereby terminating the reaction.[2] These compounds are broadly classified into two categories:
-
True Inhibitors: These compounds completely stop polymerization for a specific period, known as the induction period. They are consumed in the process, after which polymerization proceeds at its normal rate.[3]
-
Retarders: These substances do not provide a distinct induction period but decrease the overall rate of polymerization.[3][4]
The selection of an inhibitor is a critical decision based on the monomer type, process conditions (especially temperature), and required shelf-life.
Established Inhibitors: Mechanisms and Performance
A deep understanding of current inhibitor technologies is essential to appreciate the potential of novel alternatives. The most widely used inhibitors fall into two main chemical classes: phenolic compounds and stable nitroxide radicals.
Phenolic Inhibitors (e.g., BHT, MEHQ)
Butylated hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (MEHQ) are workhorse inhibitors, particularly for the storage and transport of monomers at ambient temperatures.[1]
Mechanism of Action: Phenolic inhibitors are radical scavengers that operate via a hydrogen atom transfer (HAT) mechanism. The labile hydrogen atom on the hydroxyl group is donated to a growing polymer radical (P•) or, more commonly, a peroxy radical (POO•) if oxygen is present, effectively terminating the chain. This process generates a stable phenoxyl radical that is too sterically hindered or has too low a reactivity to re-initiate polymerization.
Figure 2: Inhibition by hydrogen atom transfer from a phenolic antioxidant.
Performance and Limitations: Phenolic inhibitors are cost-effective and highly efficient in the presence of oxygen, which converts alkyl radicals to peroxy radicals that react rapidly with phenols.[5] However, their performance diminishes significantly in anoxic environments. A major drawback is their tendency to form colored quinone and stilbenequinone byproducts upon oxidation, leading to product discoloration.[6] Furthermore, their efficacy can be limited at the high temperatures required for monomer distillation.
Stable Nitroxide Radicals (e.g., TEMPO)
Stable radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives (e.g., 4-Hydroxy-TEMPO) are highly effective true inhibitors.
Mechanism of Action: Unlike phenolics, nitroxides are themselves stable radicals. They act as potent radical traps, efficiently and directly coupling with carbon-centered growing polymer radicals (P•) to form non-radical alkoxyamine species. This reaction is extremely fast and does not require oxygen.[7][8]
Performance and Limitations: TEMPO derivatives are exceptionally effective, even at very low concentrations, and perform well at high temperatures and under anaerobic conditions, making them suitable for distillation processes.[7][9] Their primary limitations are higher cost compared to phenolics and potential for side reactions at very high temperatures.
Performance Comparison of Common Inhibitors for Styrene
The following table summarizes experimental data for the inhibition of styrene polymerization, providing a benchmark for performance.
| Inhibitor | Class | Polymer Growth (%) after 4h at 120°C | Styrene Conversion (%) after 4h at 120°C | Key Advantages | Key Limitations |
| MEHQ | Phenolic | High (Not among top performers) | > 0.134 | Low cost, effective with O₂ | Poor high-temp/anoxic performance, color formation |
| BHT | Phenolic | 42.50 | 0.111 | Low cost, good antioxidant | Moderate performance, color formation |
| DTBMP * | Phenolic | 16.40 | 0.048 | High efficiency for a phenolic | Color formation |
| 4-Hydroxy-TEMPO | Nitroxide | 24.85 | 0.065 | Excellent high-temp/anoxic performance | Higher cost |
Data sourced from a 2019 study by Omor M. et al. on styrene polymerization.[9][10] *2,6-di-tert-butyl-4-methoxyphenol
This compound: A Novel Mechanistic Approach
Publicly available literature and patent databases contain scarce information on the use of this compound specifically as a polymerization inhibitor. It is often confused with its structural isomer, 2,4-diphenyl-4-methyl-1-pentene (α-methylstyrene dimer or αMSD), which is well-documented as an addition-fragmentation chain transfer (AFCT) agent used to control polymer molecular weight, not to inhibit polymerization.[11][12][13]
Despite the lack of direct data, we can hypothesize the inhibitory mechanism and potential advantages of this compound based on its unique chemical structure.
Hypothesized Mechanism: Steric Hindrance and Radical Entrapment
This compound is a sterically hindered aromatic olefin. It lacks the labile hydrogen of phenolic inhibitors. Its proposed mechanism of action is as a potent radical acceptor. A growing polymer radical (P•) would add across the double bond. The resulting adduct is a highly stabilized, tertiary benzylic radical. Crucially, this new radical is exceptionally bulky due to the two phenyl groups and the polymer chain, making it sterically hindered from attacking another monomer molecule. This effectively traps the radical and terminates the polymerization chain.
Figure 3: Hypothesized inhibition mechanism via radical addition and steric blocking.
Potential Advantages Over Traditional Inhibitors
Based on this proposed mechanism, this compound could offer several key advantages:
-
High-Temperature Performance: As a carbon-based molecule without easily abstractable hydrogens or thermally labile groups, it is expected to have excellent thermal stability, making it potentially superior to some phenolics in high-temperature distillation processes.
-
Non-Staining Properties: Being a hydrocarbon, its mechanism does not involve the formation of highly conjugated, colored quinone-type byproducts that are a common issue with phenolic inhibitors. This is a significant advantage for applications requiring high color purity.
-
Oxygen-Independent Mechanism: Like nitroxides, its proposed radical-trapping mechanism would not require the presence of oxygen, making it suitable for processes run under an inert atmosphere.
-
Lower Volatility: With a boiling point of approximately 297°C, it is less volatile than some common inhibitors, reducing inhibitor loss in open systems or during vacuum distillation.[14]
Experimental Protocol: A Framework for Comparative Validation
To validate these hypothesized advantages, a rigorous, side-by-side comparison with established inhibitors is necessary. The following protocol provides a self-validating system for evaluating inhibitor efficacy.
Objective: To determine and compare the induction period and polymerization rate of a monomer (e.g., styrene) in the presence of this compound, BHT, and 4-Hydroxy-TEMPO.
Materials and Equipment:
-
Monomer: Styrene, freshly passed through an alumina column to remove storage inhibitor.
-
Inhibitors: this compound, BHT, 4-Hydroxy-TEMPO.
-
High-precision balance, glass vials with septa, syringes.
-
Heating block or oil bath with precise temperature control (e.g., 120°C).
-
Refractometer or viscometer.
-
Inert gas supply (Nitrogen or Argon).
Experimental Workflow:
Figure 4: Experimental workflow for comparing inhibitor performance.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of each inhibitor at a known high concentration (e.g., 10,000 ppm) in purified styrene.
-
Sample Formulation: For each inhibitor, prepare a series of glass vials containing purified styrene. Using a microsyringe, add the appropriate volume of stock solution to achieve the desired final concentration (e.g., 50, 100, 200 ppm). Prepare a control sample with no added inhibitor.
-
Inerting: Sparge each vial with dry nitrogen or argon for 5-10 minutes to remove dissolved oxygen. Tightly seal the vials with septa. Causality: This step is critical for evaluating oxygen-independent inhibitors and providing a consistent baseline, as oxygen itself can act as an inhibitor.
-
Heating and Sampling: Place all vials into the pre-heated block (120°C) simultaneously. At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), remove one vial for each inhibitor set and the control. Immediately quench the reaction by cooling the vial in an ice bath.
-
Conversion Measurement: Determine the polymer content in each sample. This can be done by measuring the refractive index and comparing it to a calibration curve, or by precipitating the polymer in methanol, drying, and weighing it.
-
Data Analysis: Plot the percentage of polymer conversion as a function of time for each inhibitor and the control. The induction period is the time before a significant increase in polymer conversion is observed. The rate of polymerization is determined from the slope of the curve after the induction period.
Conclusion and Authoritative Grounding
While established inhibitors like BHT and TEMPO derivatives are well-characterized, the exploration of novel inhibitor structures is crucial for advancing polymer science and industrial processing. Based on its chemical structure, This compound presents a compelling hypothesis as a high-performance, non-staining polymerization inhibitor, particularly for high-temperature applications. Its proposed mechanism of radical entrapment through a sterically hindered intermediate is chemically sound and suggests distinct advantages over traditional phenolic compounds.
However, it is critical to underscore that these advantages remain theoretical without direct, peer-reviewed experimental validation. The provided protocol offers a robust framework for researchers and drug development professionals to conduct such a comparative analysis. The future development and adoption of this compound as a mainstream inhibitor will be entirely dependent on the generation of empirical data that can substantiate these promising, yet hypothesized, claims.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. iomosaic.com [iomosaic.com]
- 4. icheme.org [icheme.org]
- 5. chempoint.com [chempoint.com]
- 6. benchchem.com [benchchem.com]
- 7. ecochemchina.com [ecochemchina.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Diphenyl-4-methyl-1-pentene | 6362-80-7 | Benchchem [benchchem.com]
- 12. Study on MMA and BA Emulsion Copolymerization Using 2,4-Diphenyl-4-methyl-1-pentene as the Irreversible Addition-Fragmentation Chain Transfer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on MMA and BA Emulsion Copolymerization Using 2,4-Diphenyl-4-methyl-1-pentene as the Irreversible Addition–Fragmentation Chain Transfer Agent | MDPI [mdpi.com]
- 14. lookchem.com [lookchem.com]
A Researcher's Guide to the Comparative Spectral Analysis of Diphenylalkenes
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is not merely academic—it is a cornerstone of innovation. Diphenylalkenes, a class of compounds characterized by a central ethylene bridge flanked by two phenyl rings, are of significant interest due to their diverse applications, from photochromic materials to pharmaceuticals. The stereoisomeric forms of these molecules, particularly the cis (Z) and trans (E) isomers, often exhibit markedly different physical, chemical, and biological properties. Consequently, their unambiguous differentiation is a critical analytical challenge.
This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques employed for the characterization of diphenylalkenes. We will move beyond a simple recitation of data, delving into the causal relationships between molecular geometry and spectral output. The protocols and interpretations presented herein are designed to be self-validating, grounded in established principles and supported by authoritative literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Conjugation
UV-Vis spectroscopy is a powerful first-line technique for analyzing diphenylalkenes, as it directly probes the π-conjugated system that constitutes the chromophore of these molecules. The key to differentiating isomers lies in how their spatial arrangement affects the extent of this conjugation.
Expertise & Experience: The "Why" Behind the Spectrum
The trans isomer of a diphenylalkene is generally more stable and can adopt a more planar conformation than the cis isomer.[1] In the cis configuration, steric hindrance between the two phenyl rings forces them to twist out of the plane of the double bond. This loss of planarity disrupts the overlap of p-orbitals across the molecule, effectively reducing the extent of π-conjugation.
This difference in conjugation has two primary consequences that are observable in the UV-Vis spectrum:
-
Wavelength of Maximum Absorbance (λmax): A more extended conjugated system in the trans isomer lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite an electron, resulting in the absorption of longer wavelength light. This phenomenon is known as a bathochromic (red) shift . Therefore, the λmax for a trans-diphenylalkene will be at a longer wavelength than its cis counterpart.[1][2]
-
Molar Extinction Coefficient (ε): The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. The more planar trans isomer has a higher probability of undergoing the π→π* electronic transition, leading to a more intense absorption band and a significantly higher molar extinction coefficient compared to the sterically hindered cis isomer.[1]
Comparative UV-Vis Spectral Data for Stilbene Isomers
| Spectroscopic Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| λmax (in hexane) | ~280 nm[1][3] | ~295 nm[1] | trans-stilbene exhibits a bathochromic (red) shift in λmax due to greater π-conjugation in its more planar structure. |
| Molar Extinction Coefficient (ε) | Lower | Higher | The higher molar absorptivity of the trans isomer results in a more intense absorption band.[1] |
Experimental Protocol: UV-Vis Spectroscopy of Diphenylalkenes
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm for diphenylalkenes). Hexane is a common choice.[2]
-
Preparation of Stock Solutions: Accurately weigh a small amount of the diphenylalkene isomer and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Dilute Solutions: From the stock solutions, prepare dilute solutions of each isomer to an approximate concentration of 0.01 mg/mL. The final absorbance should ideally be between 0.5 and 1.0 for optimal accuracy.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as the reference (blank) solution to calibrate the instrument.[4]
-
Data Acquisition: Record the UV-Vis spectrum for each isomer over a wavelength range of 200-400 nm.[1]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for both isomers and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the 3D Environment
¹H NMR spectroscopy is arguably the most definitive technique for distinguishing between diphenylalkene isomers. It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural assignment.[5]
Expertise & Experience: The Anisotropic Effect of the Phenyl Rings
The key to differentiating E and Z isomers of diphenylalkenes using ¹H NMR lies in the magnetic anisotropy of the phenyl rings.[5] The circulating π-electrons in the aromatic rings generate their own magnetic field, which opposes the applied magnetic field of the NMR spectrometer. This creates distinct shielding (upfield shift to lower δ values) and deshielding (downfield shift to higher δ values) zones in the space surrounding the rings. The precise location of a proton relative to the phenyl rings will dictate its chemical shift.[5]
In cis-diphenylalkenes, the vinylic protons are in close proximity to the phenyl rings on the same side of the double bond. This often places them in the shielding region of the opposing phenyl ring, causing them to resonate at a higher field (lower ppm) compared to the vinylic protons in the trans isomer.[6] In the trans isomer, the vinylic protons are further apart and experience less of this shielding effect.
Furthermore, the coupling constant (J value) between the vinylic protons can be diagnostic. For vicinal protons on a double bond, the trans coupling constant (³Jtrans) is typically larger (12-18 Hz) than the cis coupling constant (³Jcis) (6-12 Hz).[6]
Comparative ¹H NMR Spectral Data for Stilbene Isomers
| Spectroscopic Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| Chemical Shift of Vinylic Protons (CDCl₃) | ~6.5-6.6 ppm | ~7.1 ppm | The vinylic protons of cis-stilbene are shielded and appear at a lower chemical shift. |
| Coupling Constant of Vinylic Protons (³JH-H) | ~12 Hz | ~16 Hz | The larger coupling constant for trans-stilbene is characteristic of a trans relationship between the vinylic protons. |
Experimental Protocol: ¹H NMR Spectroscopy of Diphenylalkenes
-
Sample Preparation: Dissolve approximately 5-10 mg of the diphenylalkene sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[4]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to confirm proton-proton couplings.[4]
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, paying close attention to the vinylic proton signals.
-
Measure the coupling constants for the vinylic protons to confirm the stereochemistry.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. While mass spectrometry alone may not always be sufficient to differentiate between cis and trans isomers, as they have the same molecular weight, differences in their stability can sometimes lead to subtle variations in the relative abundances of fragment ions.
Expertise & Experience: Fragmentation of Diphenylalkenes
Upon ionization in a mass spectrometer (commonly by electron impact, EI), diphenylalkenes form a molecular ion (M⁺˙). Due to the stability of the aromatic rings, the molecular ion peak is typically quite prominent.[7]
Common fragmentation pathways for diphenylalkenes include:
-
Loss of a methyl group (M-15): If the diphenylalkene is substituted with methyl groups.
-
Loss of a phenyl group (M-77): Cleavage of the bond between a phenyl ring and the ethylenic carbon.
-
Formation of a tropylium ion (m/z 91): Rearrangement and cleavage to form the stable C₇H₇⁺ ion is a common feature for compounds containing a benzyl moiety.
-
Cleavage of the ethylenic bridge: This can lead to various smaller fragments.
The more stable trans isomer may exhibit a more abundant molecular ion peak compared to the cis isomer, which might undergo fragmentation more readily due to its higher ground-state energy.
Experimental Protocol: Mass Spectrometry of Diphenylalkenes
-
Sample Preparation: Prepare a dilute solution of the diphenylalkene in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for softer ionization or Electron Impact (EI) for more extensive fragmentation.[4] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the relative abundances of the molecular ion and key fragment ions between the isomers, if discernible.
-
Visualizing the Workflow and Structural Logic
The following diagrams illustrate the general workflow for the spectroscopic analysis of diphenylalkenes and the structural basis for the observed spectral differences.
Caption: Experimental workflow for the spectroscopic analysis of diphenylalkenes.
References
- 1. benchchem.com [benchchem.com]
- 2. agust.hi.is [agust.hi.is]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Non-Polymerizability of 2-Methyl-1,1-diphenylpropene
This guide provides an in-depth technical analysis of 2-Methyl-1,1-diphenylpropene, a classic example of a sterically hindered monomer. We will explore the structural and electronic factors that render it resistant to conventional polymerization methods and provide comparative experimental frameworks for researchers seeking to assess the polymerizability of highly substituted olefins. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of polymerization principles and monomer reactivity.
Introduction: The Challenge of Steric Hindrance in Polymerization
Polymerization is the process of joining monomer units into a long-chain macromolecule. The feasibility of this process is governed by a delicate interplay of thermodynamics, kinetics, and the monomer's intrinsic structure. While simple alkenes like ethylene and propylene polymerize readily, increasing the substitution around the double bond can dramatically decrease or completely inhibit reactivity.
This compound is a tetrasubstituted alkene that serves as an exemplary model for a non-polymerizable monomer. Its structure, featuring two bulky phenyl groups and two methyl groups attached to the vinylic carbons, creates a profound steric shield around the reactive double bond. This guide will dissect the reasons for its inertness under cationic, anionic, and radical polymerization conditions, offering both mechanistic explanations and a blueprint for experimental verification.
Structural Analysis: The Source of Non-Reactivity
The core of this compound's reluctance to polymerize lies in its molecular architecture. The molecule is characterized by a high degree of substitution at the double bond, a feature that critically impacts its reactivity.
-
1,1-Disubstitution with Phenyl Groups: The presence of two large, rigid phenyl groups on one of the vinylic carbons creates a significant steric barrier.
-
Gem-Dimethyl Substitution: The two methyl groups on the adjacent carbon add to the steric congestion.
This "tetrasubstituted" nature effectively encases the double bond, physically blocking the approach of initiators and other monomer units, a prerequisite for the chain propagation step in polymerization.
Caption: Molecular structure of this compound highlighting steric crowding.
Mechanistic Assessment of Polymerization Attempts
To fully assess its non-polymerizability, we must examine the monomer's behavior under the three primary classes of chain-growth polymerization.
Cationic Polymerization: A Stable Intermediate That Cannot Propagate
Cationic polymerization is typically effective for alkenes bearing electron-donating groups, as these substituents can stabilize the requisite carbocation intermediate.[1][2]
Initiation: The reaction is initiated by an electrophile (e.g., from a Lewis acid like BF₃ or SnCl₄) adding to the double bond. In the case of this compound, this addition would form a tertiary, doubly benzylic carbocation. This intermediate is, in theory, exceptionally stable due to the combined effects of:
-
Resonance Delocalization: The positive charge is delocalized across both phenyl rings.[3][4][5]
-
Hyperconjugation: Stabilization is provided by the adjacent methyl groups.[4]
Propagation Failure: Despite the formation of a highly stable carbocation, polymerization stalls at this stage. The two bulky phenyl groups and the gem-dimethyl groups form a protective "cage" around the positive charge, preventing the nucleophilic attack by another monomer molecule. Chain propagation is therefore sterically forbidden. Instead of polymerization, side reactions such as dimerization or oligomerization may occur under forcing conditions, but the formation of a high molecular weight polymer is not observed.[6][7][8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. leah4sci.com [leah4sci.com]
- 5. reddit.com [reddit.com]
- 6. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. preprints.org [preprints.org]
A Head-to-Head Battle of Hindered Olefins: Unveiling Reaction Mechanisms with 2-Methyl-1,1-diphenylpropene
For researchers, scientists, and drug development professionals navigating the intricate landscape of reaction mechanisms, the choice of a mechanistic probe is paramount. These molecular tools are the scalpels that allow for the precise dissection of reaction pathways, particularly in the study of elusive and transient intermediates like carbocations. Among the arsenal of available probes, hindered olefins stand out for their ability to trap these reactive species, providing invaluable insights into their formation and fate. This guide offers an in-depth, objective comparison of 2-Methyl-1,1-diphenylpropene against other commonly employed hindered olefins, supported by experimental data to inform your selection of the optimal probe for your research.
At the heart of mechanistic studies involving electrophilic reactions lies the challenge of capturing fleeting carbocationic intermediates. The inherent reactivity of these species necessitates the use of "trapping" agents that can intercept them before they undergo rearrangement or react with other components in the reaction mixture. Sterically hindered olefins are particularly well-suited for this role. Their electron-rich double bonds act as nucleophiles, readily attacking the electrophilic carbocation. The bulky substituents on these olefins serve a dual purpose: they prevent self-polymerization and often modulate the reactivity of the double bond, allowing for a more controlled and informative trapping experiment.
This guide will focus on a comparative analysis of this compound, a trisubstituted olefin, with other hindered alkenes, examining how variations in steric bulk and electronic properties influence their efficacy as mechanistic probes.
The Contenders: A Look at Steric and Electronic Profiles
Our primary focus is on this compound, but to understand its performance, we must compare it to its structural relatives and other hindered systems.
-
This compound: This trisubstituted alkene features two phenyl groups and two methyl groups attached to the double bond. The phenyl groups provide electronic stabilization to the developing positive charge in the transition state of the trapping reaction, while the methyl groups contribute additional steric bulk compared to its less substituted counterparts.
-
1,1-Diphenylethylene: A disubstituted olefin that is structurally similar to our primary subject but lacks the two methyl groups. This makes it a crucial point of comparison for evaluating the impact of increased steric hindrance.
-
Tetraphenylethylene: A tetrasubstituted olefin where all four positions on the double bond are occupied by phenyl groups. This probe represents a significant increase in both steric bulk and electronic stabilization.
-
Adamantylideneadamantane: This highly hindered alkene, composed of two bulky adamantyl cages, provides an extreme example of steric shielding, making it a valuable tool for probing the steric sensitivity of a reaction.[1][2]
The choice between these probes is not arbitrary; it is a strategic decision based on the specific questions being asked about a reaction mechanism. A key consideration is the balance between the nucleophilicity of the olefin and the stability of the resulting trapped product.
Performance in Action: Trapping Carbocationic Intermediates
To objectively compare these mechanistic probes, we will consider a model reaction: the trapping of a stabilized carbocation, such as the diphenylmethyl cation. The efficiency of this trapping event can be quantified by measuring reaction rates and product distributions.
Key Performance Metrics:
-
Rate of Trapping: How quickly does the olefin react with the carbocation? This is a measure of the olefin's nucleophilicity.
-
Product Selectivity: Does the trapping reaction yield a single, stable adduct, or are side products formed?
-
Stability of the Adduct: The resulting trapped product should be stable enough for isolation and characterization.
Table 1: Comparative Reactivity Parameters for Hindered Olefins in Carbocation Trapping
| Mechanistic Probe | Structure | Relative Steric Hindrance | Key Features Affecting Reactivity | Expected Trapping Rate |
| This compound | Moderate-High | Two phenyl groups for electronic stabilization; two methyl groups increase steric bulk and nucleophilicity of the double bond. | Fast | |
| 1,1-Diphenylethylene | Moderate | Phenyl groups provide electronic stabilization. Less sterically hindered than its 2-methyl counterpart. | Very Fast | |
| Tetraphenylethylene | High | Four phenyl groups offer significant electronic stabilization and steric hindrance. | Moderate | |
| Adamantylideneadamantane | Very High | Extreme steric shielding from the adamantyl cages.[1][2] | Slow |
Note: The expected trapping rates are qualitative and based on general principles of steric and electronic effects. Actual rates will depend on the specific carbocation and reaction conditions.
Causality Behind Experimental Choices: Why Steric Hindrance Matters
The degree of steric hindrance is a critical factor in designing a mechanistic probe experiment.
-
Probing Steric Sensitivity: By comparing the trapping efficiency of a less hindered olefin (e.g., 1,1-diphenylethylene) with a more hindered one (e.g., this compound or adamantylideneadamantane), one can determine the degree of steric congestion around the carbocationic center in the transition state. A significant drop in trapping efficiency with increasing steric bulk of the olefin suggests that the carbocation is sterically encumbered.
-
Suppressing Side Reactions: In some cases, a highly reactive, unhindered olefin might lead to undesired side reactions, such as polymerization or the formation of multiple adducts. The increased steric bulk of this compound can help to ensure a cleaner, more selective trapping reaction, leading to a single, characterizable product.
The inclusion of two methyl groups in this compound compared to 1,1-diphenylethylene is a deliberate design feature. These electron-donating groups increase the electron density of the double bond, enhancing its nucleophilicity and potentially increasing the rate of carbocation trapping. However, this is counterbalanced by the increased steric hindrance, which can slow the reaction down. The interplay of these electronic and steric effects makes this compound a nuanced and informative probe.
Experimental Protocols: A Guide to Comparative Trapping Experiments
To provide a practical framework, we outline a general protocol for a competitive trapping experiment. This type of experiment is a powerful method for directly comparing the reactivity of two different olefinic probes.
Protocol: Competitive Trapping of a Carbocation with this compound and 1,1-Diphenylethylene
Objective: To determine the relative reactivity of this compound and 1,1-diphenylethylene towards a specific carbocation.
Materials:
-
Precursor to the carbocation of interest (e.g., diphenylmethyl chloride)
-
A suitable Lewis acid (e.g., SnCl₄ or a silver salt like AgSbF₆)
-
This compound
-
1,1-Diphenylethylene
-
Anhydrous dichloromethane (or other suitable non-nucleophilic solvent)
-
Internal standard for quantitative analysis (e.g., durene)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
NMR spectrometer and/or GC-MS for product analysis
Procedure:
-
Preparation of the Olefin Solution: In a flame-dried, argon-purged flask, prepare a solution of equimolar amounts of this compound and 1,1-diphenylethylene in anhydrous dichloromethane. Add a known amount of the internal standard.
-
Generation of the Carbocation: In a separate, similar flask, dissolve the carbocation precursor in anhydrous dichloromethane. Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation of the Trapping Reaction: Slowly add the Lewis acid to the solution of the carbocation precursor with vigorous stirring. Allow the carbocation to form over a few minutes.
-
Competitive Trapping: Using a cannula or syringe, rapidly transfer the pre-cooled solution of the olefins and internal standard to the carbocation solution.
-
Quenching the Reaction: After a set period (e.g., 5-10 minutes), quench the reaction by adding a nucleophilic quenching agent, such as methanol or a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Analysis: Allow the mixture to warm to room temperature. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Product Ratio Determination: Analyze the crude product mixture by ¹H NMR spectroscopy and/or GC-MS. The relative ratio of the trapped products can be determined by integrating the characteristic signals of each adduct relative to the internal standard.
Data Interpretation: The ratio of the products formed directly reflects the relative rate constants for the trapping of the carbocation by each olefin. A higher yield of the adduct from one olefin indicates its greater reactivity as a nucleophilic trap under these competitive conditions.
Visualizing the Mechanistic Landscape
To better understand the processes described, the following diagrams illustrate the key concepts and workflows.
Figure 1: General mechanism for the competitive trapping of a carbocation (R⁺) by two different hindered olefins.
Figure 2: A simplified workflow for the competitive carbocation trapping experiment.
Conclusion: Selecting the Right Tool for the Job
The selection of a hindered olefin as a mechanistic probe is a critical decision that can significantly impact the quality and clarity of experimental results.
-
For probing highly sensitive steric environments , the extreme bulk of adamantylideneadamantane makes it an excellent choice, although its lower reactivity must be considered.[1][2]
-
When a balance of good reactivity and the ability to suppress side reactions is needed , This compound emerges as a strong candidate. Its trisubstituted nature offers a unique combination of electronic activation and steric shielding.
-
For maximizing trapping efficiency with less sterically demanding carbocations , the less hindered and highly nucleophilic 1,1-diphenylethylene is often a suitable choice.
-
Tetraphenylethylene provides a highly stabilized yet sterically demanding option, useful for specific mechanistic questions.
Ultimately, the optimal choice will depend on the specific carbocation being studied and the mechanistic questions being addressed. By understanding the interplay of steric and electronic effects, and by employing carefully designed experiments such as the competitive trapping protocol outlined above, researchers can effectively utilize these powerful molecular probes to illuminate the complex pathways of chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Inverse solvent effects in carbocation carbanion combination reactions: the unique behavior of trifluoromethylsulfonyl stabilized carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric Congestion: A Comparative Guide to the Reactivity of 2-Methyl-1,1-diphenylpropene
For researchers, scientists, and professionals in drug development, a nuanced understanding of substrate reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth technical analysis of the limitations of 2-Methyl-1,1-diphenylpropene, a tetrasubstituted alkene, in several key reaction classes. By comparing its performance with less sterically encumbered analogs, we will elucidate the profound impact of steric hindrance and electronic effects on its chemical behavior, supported by available experimental data and detailed protocols.
Introduction: The Challenge of a Crowded Double Bond
This compound, with its two phenyl groups and two methyl groups attached to the double bond, presents a classic case of a sterically congested alkene.[1][2] This steric bulk around the π-system significantly impedes the approach of reagents, thereby influencing reaction rates, regioselectivity, and in some cases, precluding reactivity altogether under standard conditions. Furthermore, the electronic nature of the phenyl and methyl substituents plays a crucial role in stabilizing or destabilizing reaction intermediates, further modulating its reactivity profile.
This guide will dissect the performance of this compound in electrophilic additions, hydroboration-oxidation, catalytic hydrogenation, and ozonolysis, drawing comparisons with benchmark alkenes such as styrene, α-methylstyrene, and 2-methylpropene to provide a clear perspective on its synthetic utility and limitations.
I. Electrophilic Addition: A Tale of Steric Hindrance and Carbocation Stability
Electrophilic addition to alkenes is a cornerstone of organic synthesis. The reaction proceeds via the formation of a carbocation intermediate, and its rate is highly dependent on both the stability of this intermediate and the accessibility of the double bond.
In the case of this compound, protonation of the double bond would lead to a highly stable tertiary benzylic carbocation. This exceptional stability is due to the combined electron-donating effects of the two phenyl groups (through resonance) and the methyl group (through hyperconjugation). However, the steric shield provided by the two bulky phenyl groups and the gem-dimethyl groups on the adjacent carbon presents a formidable barrier to the approach of an electrophile.
Comparative Analysis:
While specific kinetic data for the electrophilic addition to this compound is scarce in readily available literature, we can infer its reactivity relative to less substituted alkenes.
| Alkene | Relative Rate of Electrophilic Addition (Qualitative) | Key Factors Influencing Reactivity |
| Styrene | Fast | Accessible double bond, formation of a stable benzylic carbocation. |
| α-Methylstyrene | Moderate | Increased steric hindrance compared to styrene, but forms a more stable tertiary benzylic carbocation. |
| 2-Methylpropene | Fast | Accessible double bond, forms a stable tertiary carbocation.[3] |
| This compound | Slow | Severe steric hindrance outweighs the high stability of the potential carbocation. |
This trend highlights a crucial principle: for highly congested alkenes, steric hindrance can become the dominant factor controlling reactivity, even when electronic factors favor the reaction.
Experimental Protocol: Attempted Acid-Catalyzed Hydration of this compound
This protocol is designed to illustrate the low reactivity of this compound towards a classic electrophilic addition.
Materials:
-
This compound
-
Sulfuric acid (98%)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.0 g, 24.0 mmol) in 30 mL of diethyl ether.
-
In a separate beaker, carefully prepare a 50% (v/v) aqueous sulfuric acid solution by slowly adding 10 mL of concentrated sulfuric acid to 10 mL of deionized water with cooling in an ice bath.
-
Slowly add the aqueous sulfuric acid solution to the stirred solution of the alkene.
-
Heat the mixture to reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (or after 24 hours), cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the extent of conversion.
Expected Outcome: It is anticipated that the conversion to the corresponding tertiary alcohol, 2-methyl-1,1-diphenylpropan-2-ol, will be very low, with the majority of the starting material recovered unchanged. This demonstrates the significant steric hindrance to protonation of the double bond.
Caption: Steric hindrance slows electrophilic attack on this compound.
II. Hydroboration-Oxidation: A Battle of Sterics and Electronics for Regioselectivity
Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes. The regioselectivity is primarily governed by steric factors, with the boron atom preferentially adding to the less substituted carbon of the double bond.[4][5]
For this compound, both carbons of the double bond are quaternary. This extreme steric crowding makes the approach of even a small reagent like borane (BH₃) highly challenging. While hydroboration of 2-methyl-1-propene proceeds readily with high regioselectivity for the primary carbon, the addition to our target molecule is expected to be significantly slower.[4]
Comparative Analysis:
| Alkene | Regioselectivity of Boron Addition | Expected Rate |
| 1-Hexene | High (Terminal Carbon) | Fast |
| Styrene | Moderate (Terminal Carbon) | Moderate |
| α-Methylstyrene | High (Terminal Carbon) | Moderate |
| This compound | Not Applicable (Symmetrical Quaternary Carbons) | Very Slow to No Reaction |
The hydroboration of α-methylstyrene shows a strong preference for the addition of boron to the terminal carbon, driven by both steric and electronic effects.[6] In contrast, the symmetrical nature and severe steric hindrance of this compound are likely to render it highly unreactive towards hydroboration under standard conditions.
Caption: Steric hindrance in this compound impedes hydroboration.
III. Catalytic Hydrogenation: The Challenge of Surface Adsorption
Catalytic hydrogenation of alkenes involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction rate is sensitive to the degree of substitution of the alkene, as steric hindrance can impede the adsorption of the alkene onto the catalyst surface.
Tetrasubstituted alkenes are notoriously difficult to hydrogenate under mild conditions. While α-methylstyrene can be hydrogenated to cumene, often requiring slightly more forcing conditions than styrene, the complete substitution of this compound presents a significant challenge.
Experimental Protocol: Comparative Catalytic Hydrogenation
This protocol compares the hydrogenation of α-methylstyrene and this compound under identical conditions.
Materials:
-
α-Methylstyrene
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or a balloon hydrogenation setup
-
Filter agent (e.g., Celite®)
Procedure:
-
Set up two parallel reactions. In each of two appropriately sized reaction vessels, place the alkene (1.0 g), 10% Pd/C (100 mg), and ethanol (20 mL).
-
Seal the vessels and purge with hydrogen gas.
-
Pressurize the vessels with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reactions vigorously at room temperature for 12 hours.
-
Monitor the reactions by GC-MS.
-
After the reaction period, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixtures through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrates and analyze the crude products by ¹H NMR to determine the conversion.
Expected Outcome: The hydrogenation of α-methylstyrene is expected to proceed to a significant extent, if not to completion. In contrast, the hydrogenation of this compound is anticipated to show little to no conversion, highlighting its resistance to catalytic hydrogenation under these conditions.
IV. Ozonolysis: A Viable Transformation
Ozonolysis is an oxidative cleavage reaction that breaks the carbon-carbon double bond to form carbonyl compounds.[7][8][9][10] Unlike reactions that require direct access to the face of the double bond, the [3+2] cycloaddition of ozone is often less sensitive to steric hindrance.
Upon reductive workup (e.g., with dimethyl sulfide or zinc), the ozonolysis of this compound is expected to cleanly yield benzophenone and acetone.
Comparative Analysis:
| Alkene | Ozonolysis Products (Reductive Workup) | Reactivity |
| Styrene | Benzaldehyde and Formaldehyde | Fast |
| α-Methylstyrene | Acetophenone and Formaldehyde | Fast |
| 2-Methylpropene | Acetone and Formaldehyde | Fast |
| This compound | Benzophenone and Acetone | Moderate to Fast |
This reaction represents one of the more reliable transformations for this sterically hindered alkene, as the initial cycloaddition is less sterically demanding than many other addition reactions.
Conclusion: A Substrate Defined by Steric Constraints
This compound serves as an excellent case study for the dominance of steric effects in alkene reactivity. Its highly substituted nature renders it unreactive or poorly reactive in many common transformations that proceed readily with less substituted analogs. While its potential to form a stable carbocation is high, this electronic advantage is often negated by the sheer physical blockage of the reaction center. For the synthetic chemist, this substrate necessitates the use of less sterically demanding reagents or reaction pathways, such as ozonolysis, or requires significantly more forcing reaction conditions to overcome the high activation barriers imposed by steric hindrance.
References
- 1. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. redalyc.org [redalyc.org]
- 5. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,1-diphenylpropene
This document provides a comprehensive, step-by-step operational plan for the safe handling and final disposal of 2-Methyl-1,1-diphenylpropene (CAS No. 781-33-9). As a Senior Application Scientist, this guide is structured to provide not just procedural instructions but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence, ensuring personnel safety and regulatory compliance.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the substance's chemical properties and potential hazards is paramount. While a complete, peer-reviewed hazard profile for this compound is not extensively documented, a conservative approach based on its chemical structure and data from analogous compounds is scientifically prudent.
Chemical Structure and Class: this compound is an unsaturated aromatic hydrocarbon. Its structure consists of a propene backbone with two phenyl groups attached to the same vinylic carbon. This structure informs our understanding of its reactivity, potential combustion byproducts, and environmental fate. Aromatic hydrocarbons, as a class, can pose environmental risks and require controlled disposal methods to prevent contamination.[1][2]
Known Properties: A summary of the key physical and chemical properties is essential for safe handling and waste characterization.
| Property | Value | Source |
| CAS Number | 781-33-9 | [3][4] |
| Molecular Formula | C₁₆H₁₆ | [3][4] |
| Molecular Weight | 208.303 g/mol | [3][4] |
| Appearance | Not specified; likely a liquid or low-melting solid | [5] |
| Boiling Point | 297.2 °C at 760 mmHg | [3] |
| Flash Point | 135.9 °C | [3] |
| Density | 0.977 g/cm³ | [3] |
Inferred Hazards:
-
Environmental: Due to its aromatic nature and low water solubility (inferred from LogP of ~5.4), the substance is expected to partition to soil and sediment if released. Similar structures show toxicity to aquatic life, particularly algae.[1] Therefore, it must be prevented from entering sewer systems or waterways.
-
Combustibility: With a flash point of 135.9°C, it is a combustible liquid but does not meet the criteria for flammability under most transport and safety regulations (typically <60°C or <93°C). However, it will burn if exposed to an ignition source at elevated temperatures.
-
Combustion Byproducts: Incomplete combustion of aromatic hydrocarbons can generate hazardous polycyclic aromatic hydrocarbons (PAHs).[6][7] This is a critical consideration for selecting the final disposal method, making high-temperature incineration the preferred route.[8]
Regulatory Framework
All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9] Key tenets of RCRA that apply to laboratory waste include the prohibition of sewer or general trash disposal, mandatory documentation, and proper training for personnel generating hazardous waste.[9] This guide is designed to align with these principles.
Comprehensive Disposal Workflow
This workflow is divided into three distinct phases, from the point of generation in the laboratory to the final handoff for professional disposal.
Phase 1: Pre-Disposal Safety & Waste Segregation
This phase begins the moment the chemical is deemed "waste."
Step 1: Immediate Personal Protective Equipment (PPE) Confirmation
-
Before handling the waste container, ensure you are wearing appropriate PPE:
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Gloves: Use chemically resistant gloves (e.g., nitrile). If handling pure material or high concentrations, consult a glove compatibility chart.
-
Laboratory Coat: A standard lab coat is required to protect from splashes.
-
-
Causality: This step is critical to prevent accidental exposure via skin contact or eye splashes.
Step 2: Waste Characterization and Segregation
-
Treat all this compound waste as non-halogenated organic hazardous waste .
-
Segregate this waste stream from other categories at the point of generation.[10] Specifically, do NOT mix it with:
-
Causality: Segregation prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for the licensed contractor. Mixing waste streams can create complex, expensive, and dangerous disposal challenges.
Phase 2: Container Management and Labeling
Proper containment is a cornerstone of safe laboratory practice.
Step 1: Select an Appropriate Waste Container
-
Use a container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[9]
-
The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[9][10]
-
Ensure the container has at least one inch of headspace to allow for vapor expansion.[10]
-
Causality: Chemical compatibility prevents the container from degrading, leaking, or failing. Proper headspace prevents pressure buildup due to temperature fluctuations.
Step 2: Label the Container Correctly and Completely
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[10]
-
The label must include the following information, written legibly:
-
Causality: Accurate labeling is a legal requirement and is critical for safety. It informs emergency responders of the container's contents and ensures the disposal vendor can manage it correctly.
Step 3: Safe Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[10][11]
-
The SAA should be a secure location, such as a secondary containment tray within a fume hood or a designated cabinet.[12]
-
Keep the waste container closed at all times, except when adding waste.[11]
-
Causality: The SAA concept ensures that hazardous waste is under the control of laboratory personnel and minimizes the risk of spills or unauthorized access. Keeping containers closed prevents the release of vapors.
Phase 3: Final Disposal Logistics
This phase covers the procedure for when the waste container is ready for removal from the laboratory.
Step 1: Determine When the Container is "Full"
-
A container is considered full when it reaches approximately 90% of its capacity or when you have finished the experiments generating this waste stream.
-
Once a container is deemed full, mark the "Date Full" on the hazardous waste label.[10]
-
Regulatory Note: Full containers must be removed from the SAA within three days. Partially filled containers may remain in the SAA for up to one year from the accumulation start date.[10][11]
Step 2: Arrange for Professional Disposal
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[9][13]
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.[12][13]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a phone call.
-
Causality: Licensed hazardous waste contractors have the permits, equipment, and expertise to transport and dispose of chemical waste in compliance with all local, state, and federal regulations, typically via high-temperature incineration.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. New substances: risk assessment summary, new substances notification 21449 - Canada.ca [canada.ca]
- 2. Impact of Aromatic Hydrocarbons on Emissions in a Custom-Built High-Pressure Combustor [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. The Emission of Polycyclic Aromatic Hydrocarbons from Municipal Solid Waste Incinerators during the Combustion Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Levels of polycyclic aromatic hydrocarbons in different types of hospital waste incinerator ashes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-1,1-diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Conservative Approach
Due to the limited availability of specific toxicological data for 2-Methyl-1,1-diphenylpropene, a thorough risk assessment is paramount before any handling. Based on the analysis of related compounds such as 2-Methyl-1-phenylpropene, potential hazards may include:
-
Skin and Eye Irritation: Similar aromatic and alkene-containing compounds can cause irritation upon contact.[1]
-
Flammability: While the exact flashpoint is unknown, related compounds are flammable liquids.[2]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. This protocol is designed to provide a multi-layered defense against potential chemical exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn in situations with a splash hazard.[3][4] | Protects against splashes and potential vapors that could cause eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). A flame-retardant lab coat or chemical-resistant suit is necessary to prevent skin contact.[5][6] | Prevents direct skin contact, which could lead to irritation or absorption of the chemical. Always inspect gloves for integrity before use. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][8] | Minimizes the inhalation of potentially harmful vapors. The odor threshold should not be used as an indicator of exposure. |
| Hand Protection | Wear compatible chemical-resistant gloves. Use proper glove removal technique (without touching the outer surface of the glove with bare hands) to avoid skin contact.[5] | Prevents contamination of the hands during and after the handling process. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
3.1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for structurally similar compounds.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Workspace Preparation: Ensure that the work area is clean and uncluttered. All handling of this compound must be performed within a certified and properly functioning chemical fume hood.[8]
3.2. Handling:
-
Chemical Handling: Avoid direct contact with skin and eyes.[9] Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.
-
Preventing Aerosolization: Avoid actions that could generate dust or aerosols.
-
Container Management: Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1][2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, glassware), and used PPE, must be classified as hazardous chemical waste.[10]
-
This waste must be segregated from other laboratory waste streams to await proper disposal.
4.2. Containerization and Labeling:
-
Use a designated, chemically resistant, and leak-proof container with a secure lid for collecting all this compound waste.[10]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10]
4.3. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management contractor. Do not dispose of this chemical down the drain or in the regular trash.[10][11]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Methyl-1-phenylpropene | 768-49-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
